molecular formula C9H6O B1589033 1H-inden-1-one CAS No. 480-90-0

1H-inden-1-one

Cat. No.: B1589033
CAS No.: 480-90-0
M. Wt: 130.14 g/mol
InChI Key: SNWQUNCRDLUDEX-UHFFFAOYSA-N
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Description

1H-inden-1-one is a useful research compound. Its molecular formula is C9H6O and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

inden-1-one
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InChI

InChI=1S/C9H6O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWQUNCRDLUDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473374
Record name 1H-inden-1-one
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-90-0
Record name 1H-Inden-1-one
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Record name 1H-inden-1-one
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Record name 1H-Inden-1-one
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Foundational & Exploratory

1H-inden-1-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H-Inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polycyclic aromatic ketone, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties make it an important intermediate in the synthesis of a wide range of biologically active compounds and functional materials. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and applications in research and drug development. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate understanding and implementation by professionals in the field.

Chemical Identity and Structure

This compound (CAS No. 480-90-0) is a bicyclic aromatic compound featuring a benzene (B151609) ring fused to a cyclopentenone ring.[1] The presence of an α,β-unsaturated ketone system within a rigid, planar structure defines its chemical reactivity and makes it a versatile building block.

  • IUPAC Name : inden-1-one[2]

  • Other Names : Indenone[1]

  • Molecular Formula : C₉H₆O[2]

  • Canonical SMILES : C1=CC=C2C(=C1)C=CC2=O[1]

  • InChI Key : SNWQUNCRDLUDEX-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data is compiled from various sources and may include both experimental and computed values.

PropertyValueReference(s)
Molecular Weight 130.14 g/mol [2][3]
Appearance Data not available; likely a solid or oil
Boiling Point 254.1 °C at 760 mmHg (Predicted)[3]
Melting Point 0 °C (Predicted)[3]
Density 1.201 g/cm³ (Predicted)[3]
Refractive Index 1.622 (Predicted)[3]
Flash Point 105.3 °C (Predicted)[3]
XLogP3 1.9[2]
Hazards Causes skin and serious eye irritation; may cause respiratory irritation.[1][2]

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following table summarizes key expected spectroscopic features.

TechniqueExpected Features
¹H NMR Aromatic Protons (4H): Multiplets in the range of δ 7.2-7.8 ppm. Vinyl Protons (2H): Doublets in the range of δ 6.0-7.5 ppm, characteristic of an α,β-unsaturated system. The exact shifts and coupling constants depend on the substitution pattern.
¹³C NMR Carbonyl Carbon (C=O): Signal expected > δ 190 ppm. Aromatic/Vinyl Carbons: Multiple signals in the range of δ 120-150 ppm.
IR Spectroscopy C=O Stretch (Ketone): Strong absorption band around 1700-1720 cm⁻¹, characteristic of a conjugated five-membered ring ketone. C=C Stretch: Absorption bands around 1600-1640 cm⁻¹. C-H Aromatic Stretch: Bands typically above 3000 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion (M⁺): A prominent peak at m/z = 130.04. Fragmentation: Expected loss of CO (m/z = 28), leading to a fragment at m/z = 102.

Synthesis and Reactivity

This compound is most commonly synthesized from its saturated analog, 1-indanone (B140024). A typical laboratory-scale synthesis involves a two-step process: α-bromination of 1-indanone followed by dehydrobromination using a base to introduce the double bond. The α,β-unsaturated ketone moiety makes this compound reactive towards nucleophilic addition (Michael addition) and cycloaddition reactions, providing access to a diverse range of fused and spirocyclic frameworks.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound from 1-Indanone

This protocol describes a two-step synthesis involving bromination and subsequent elimination.

Step 1: α-Bromination of 1-Indanone

  • Reaction Setup: To a solution of 1-indanone (1.0 eq) in a suitable solvent such as chloroform (B151607) or acetic acid in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-indanone (B167726), which may be used in the next step without further purification.

Step 2: Dehydrobromination to form this compound

  • Reaction Setup: Dissolve the crude 2-bromo-1-indanone from the previous step in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

  • Base Addition: Cool the solution in an ice bath and add a non-nucleophilic base, such as triethylamine (B128534) (TEA) (1.5 eq) or 1,8-Diazabicycloundec-7-ene (DBU), dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC.

  • Workup: Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt. Wash the filtrate with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: No extensive sample preparation is required for ATR-IR. Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

  • Background Scan: Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Data Acquisition: Lower the ATR anvil to press the sample firmly against the crystal. Initiate the scan. The instrument will pass an infrared beam through the crystal, and the sample will absorb characteristic frequencies. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands, paying close attention to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies to confirm the presence of the α,β-unsaturated ketone functionality.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup: Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate. Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV) and the mass range to be scanned.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized, separated from the solvent and any impurities on the GC column, and then enter the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound. Examine the fragmentation pattern for characteristic losses (e.g., loss of CO) that support the proposed structure.

Visualizations: Workflows and Concepts

G cluster_synthesis Synthesis cluster_characterization Characterization start 1-Indanone (Starting Material) bromination 1. α-Bromination (NBS, AIBN) start->bromination intermediate 2-Bromo-1-indanone (Crude Intermediate) bromination->intermediate elimination 2. Dehydrobromination (Base, e.g., TEA) intermediate->elimination crude_product Crude this compound elimination->crude_product purification 3. Column Chromatography crude_product->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry final_confirm Structure Confirmed

Applications in Research and Drug Development

The indanone framework is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. While this compound itself is primarily a synthetic intermediate, its derivatives are widely investigated for various therapeutic applications.

  • Anticancer Agents: Many indanone derivatives have been synthesized and evaluated as potent anticancer agents. They can act through various mechanisms, including the inhibition of tubulin polymerization, which disrupts cell division in cancer cells.

  • Neurodegenerative Diseases: The indanone scaffold is famously present in Donepezil, a leading drug for the treatment of Alzheimer's disease that functions as an acetylcholinesterase inhibitor.[5] Research continues to explore other indanone derivatives for their potential in treating neurodegenerative conditions.

  • Antimicrobial and Antiviral Activity: Certain derivatives have demonstrated significant activity against various bacteria, fungi, and viruses, including HIV.[3][5]

  • Materials Science: The rigid, planar structure of the indenone system makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and semiconductors.

The ability to readily functionalize both the aromatic and cyclopentenone rings allows for extensive Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.

Hazard and Safety Information

This compound is classified as an irritant.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

References

1H-inden-1-one IUPAC nomenclature and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-inden-1-one, a key chemical intermediate. It details its chemical identity, properties, synthesis, and its relevance in synthetic and medicinal chemistry.

Chemical Identity and Nomenclature

This compound is a polycyclic ketone composed of a benzene (B151609) ring fused to a cyclopentenone ring.[1] It serves as a valuable precursor in the synthesis of more complex molecules.[1]

IdentifierValue
Preferred IUPAC Name inden-1-one[2]
Synonym This compound[2]
CAS Number 480-90-0[1][2][3]
Molecular Formula C₉H₆O[1][2][4]
InChI Key SNWQUNCRDLUDEX-UHFFFAOYSA-N[2]
SMILES C1=CC=C2C(=C1)C=CC2=O[2]

Note: this compound is distinct from its saturated analog, 1-Indanone (B140024) (2,3-dihydro-1H-inden-1-one, CAS: 83-33-0).[5][6]

Physicochemical and Safety Data

A summary of the key computed and experimental properties of this compound is provided below. This data is essential for handling, characterization, and experimental design.

PropertyValue
Molecular Weight 130.14 g/mol [2][4]
Appearance Light red solid[4]
GHS Hazard Statements H315: Causes skin irritation[2]
H319: Causes serious eye irritation[2]
H335: May cause respiratory irritation[2]
GHS Signal Word Warning[1]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific research. The following sections provide protocols for the synthesis and a general framework for evaluating the biological activity of indenone-based compounds.

A representative experimental procedure for the synthesis of this compound from a substituted 1-indanone is detailed below. This two-stage process involves bromination followed by dehydrobromination.[4]

Materials:

  • 6-methoxy-1-indanone (or other suitable 1-indanone precursor)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Triethylamine (B128534) (TEA)

  • Celite

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure: [4]

  • Bromination: To a solution of 6-methoxyindanone (1.0 mmol) in CCl₄ (4 mL), add NBS (1.1 mmol, 195 mg) and AIBN (0.01 mmol, 2 mg).

  • Stir the resulting mixture at reflux temperature for 2.5 hours.

  • After the reaction period, cool the mixture to room temperature and filter it through a pad of Celite. Wash the Celite pad with additional CCl₄.

  • Dehydrobromination: Cool the combined filtrate to 0 °C in an ice bath.

  • Add triethylamine (2.0 mmol, 0.28 mL) to the cooled filtrate. Stir the mixture overnight, allowing it to slowly warm to room temperature.

  • Purification: Concentrate the reaction mixture in vacuo to remove the solvent.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4 EtOAc/hexanes).

  • The product, this compound, is typically isolated as a pink oil which solidifies upon refrigeration into a light red solid (yields can be around 60%).[4]

Indanone derivatives are frequently investigated for their biological activities, including enzyme inhibition.[7][8] The following is a general protocol for assessing the inhibitory activity of a compound like this compound against a target enzyme, adapted from a method for a related indenone derivative.[9]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Target enzyme

  • Enzyme substrate

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Plate reader (e.g., spectrophotometer or fluorometer)

Procedure: [9]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM).

  • Assay Setup (96-well plate):

    • Add 2 µL of each serially diluted compound solution to the appropriate wells of the microplate.

    • Include wells with 2 µL of DMSO alone as a vehicle control (representing 0% inhibition).

    • Include wells for a positive control inhibitor if available.

  • Enzyme Addition: Add 88 µL of assay buffer containing the predetermined optimal concentration of the target enzyme to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the enzyme's substrate to each well to initiate the reaction.

  • Data Acquisition: Immediately begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a plate reader. The duration and intervals will depend on the enzyme's reaction kinetics.

  • Data Analysis: Calculate the reaction rate for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex processes in chemical synthesis and drug development.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Dehydrobromination & Purification Indanone 1-Indanone Derivative (e.g., 6-methoxy-1-indanone) Reagents1 NBS, AIBN CCl₄, Reflux (2.5h) Indanone->Reagents1 Intermediate Bromo-indanone Intermediate Reagents1->Intermediate Reagents2 Triethylamine (TEA) 0°C to RT Intermediate->Reagents2 Crude Crude Product Reagents2->Crude Purification Column Chromatography Crude->Purification Final This compound Purification->Final

Caption: Synthetic workflow for this compound via bromination and elimination.

The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][10] Its versatility allows for the synthesis of a wide range of biologically active molecules.

G cluster_AD Neurodegenerative Disease cluster_PD Neurodegenerative Disease cluster_Antiviral Antiviral Therapy cluster_Anticancer Oncology Indanone Indanone Scaffold (e.g., 1-Indanone) Donepezil Donepezil (Alzheimer's Disease) Indanone->Donepezil Synthetic Intermediate Rasagiline Rasagiline (Parkinson's Disease) Indanone->Rasagiline Synthetic Intermediate Indinavir Indinavir (HIV/AIDS) Indanone->Indinavir Synthetic Intermediate Anticancer Anticancer Agents (e.g., Tubulin Inhibitors) Indanone->Anticancer Core Structure

Caption: The Indanone scaffold as a core structure in drug development.

References

Spectroscopic Profile of 1H-Inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-inden-1-one (also known as 1-indanone), a key bicyclic ketone used as an intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The structural elucidation of this compound (C₉H₈O, Molecular Weight: 132.16 g/mol ) is reliably achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's architecture, from its carbon-hydrogen framework to its functional groups and overall mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound exhibits distinct signals for its aromatic and aliphatic protons. The aromatic protons appear in the downfield region, characteristic of protons attached to a benzene (B151609) ring, while the two methylene (B1212753) groups of the five-membered ring are observed as triplets in the upfield region.

ProtonsChemical Shift (δ) (ppm)MultiplicityIntegration
Aromatic-H7.20 - 7.80Multiplet4H
-CH₂- (adjacent to C=O)~ 3.10Triplet2H
-CH₂- (benzylic)~ 2.70Triplet2H

The ¹³C NMR spectrum provides information on the nine unique carbon atoms in this compound. The carbonyl carbon of the ketone functional group is significantly deshielded and appears at a characteristically high chemical shift.

CarbonChemical Shift (δ) (ppm)
C=O~ 207
Quaternary Aromatic C~ 154, 135
Aromatic C-H~ 124, 127, 128, 135
-CH₂- (adjacent to C=O)~ 36
-CH₂- (benzylic)~ 26
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group, a key feature for identifying the ketone functionality.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3050C-H StretchAromatic
~ 2950C-H StretchAliphatic (-CH₂-)
~ 1715C=O StretchKetone
1600 - 1450C=C StretchAromatic Ring
Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern.

m/zIonProposed Structure
132[M]⁺Molecular Ion (C₉H₈O)⁺
104[M - CO]⁺Base Peak, loss of carbon monoxide
78[C₆H₆]⁺Benzene cation
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, the data is typically acquired over a spectral width of 0-10 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of solid this compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl), and allowing the solvent to evaporate. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of how the different spectroscopic techniques contribute to the structural elucidation of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Spectroscopy Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (e.g., C=O, Aromatic Ring) IR->Functional_Groups MS Mass Spectrometry Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula Structure This compound Structure Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

1H-inden-1-one synthesis from phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 1H-Inden-1-One from 3-Phenylpropionic Acid

Introduction

This compound, commonly known as 1-indanone (B140024), is a bicyclic ketone that serves as a crucial structural motif in numerous biologically active compounds and as a versatile intermediate in organic synthesis.[1][2] Its derivatives are found in pharmaceuticals, including treatments for Alzheimer's disease, and are used as ligands in catalysis.[1] The most prevalent and established method for synthesizing the 1-indanone core involves the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its derivatives.[1][3] This guide provides a detailed overview of the primary synthetic strategies, experimental protocols, and quantitative data for researchers and professionals in drug development and chemical synthesis.

The synthesis from 3-phenylpropionic acid can be broadly categorized into two main pathways: a two-step process involving the formation of an acyl chloride intermediate, and a one-step direct cyclization of the carboxylic acid. The choice of method depends on factors such as substrate sensitivity, desired yield, and tolerance for harsh reaction conditions.[4]

Synthetic Pathways and Mechanism

The core transformation from 3-phenylpropionic acid to this compound is an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).[3][5] The reaction requires the generation of a reactive acylium ion or a highly polarized acyl-catalyst complex, which then attacks the aromatic ring to form the five-membered cyclopentanone (B42830) ring.

  • Two-Step Synthesis via Acyl Chloride: This is a common and often high-yielding approach.[4][6] 3-Phenylpropionic acid is first converted to the more reactive 3-phenylpropionyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then cyclized in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][6] The catalyst activates the acyl chloride, facilitating the intramolecular cyclization.[7]

  • One-Step Direct Cyclization: This method is more atom-economical as it avoids the separate acyl chloride formation step.[1] However, it generally requires stronger acid catalysts and sometimes harsher conditions to promote the direct reaction of the carboxylic acid.[1][4] Common reagents for this direct conversion include polyphosphoric acid (PPA), triflic acid (TfOH), methanesulfonic acid (MSA), or mixtures like MSA/P₂O₅.[1][4]

The general mechanism involves the activation of the carbonyl group by a strong acid (Lewis or Brønsted), followed by the intramolecular electrophilic attack on the phenyl ring to form a new carbon-carbon bond, yielding the indanone structure after deprotonation.

G cluster_0 Pathway 1: Two-Step (Acyl Chloride Route) cluster_1 Pathway 2: One-Step (Direct Cyclization) PPA 3-Phenylpropionic Acid AC 3-Phenylpropionyl Chloride PPA->AC SOCl₂ or (COCl)₂ Indanone1 This compound AC->Indanone1 AlCl₃ (Lewis Acid) Intramolecular Friedel-Crafts Acylation PPA2 3-Phenylpropionic Acid Indanone2 This compound PPA2->Indanone2 Strong Acid (PPA, TfOH) Intramolecular Friedel-Crafts Acylation G cluster_workflow General Experimental Workflow (Two-Step Method) A 1. Setup Flame-dry glassware under inert atmosphere (N₂) B 2. Reagent Preparation Dissolve 3-phenylpropionyl chloride in anhydrous DCM A->B C 3. Cooling Cool solution to 0 °C (ice-water bath) B->C D 4. Catalyst Addition Add AlCl₃ portion-wise, maintain T < 5 °C C->D E 5. Reaction Stir at 0 °C, then warm to RT. Monitor by TLC/GC-MS D->E F 6. Quenching Pour reaction mixture into ice/HCl E->F G 7. Extraction & Workup Separate organic layer, extract aqueous, wash F->G H 8. Purification Dry, concentrate, and purify (chromatography/distillation) G->H

References

Isolating Nature's Scaffolds: A Technical Guide to the Discovery and Characterization of 1H-Inden-1-one Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-inden-1-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products with promising biological activities. This guide provides an in-depth technical overview of the isolation and identification of these valuable compounds, focusing on two recent examples: streptinone, a marine-derived microbial metabolite with anti-inflammatory properties, and the cytoindenones, a series of antioxidative compounds from a mangrove-associated fungus. Detailed experimental protocols, comprehensive data summaries, and visual workflows are presented to aid researchers in the discovery and development of novel therapeutics based on the this compound framework.

Featured this compound Natural Products

This guide focuses on two recently discovered this compound natural products, streptinone and cytoindenone A, isolated from marine-derived microorganisms.

Streptinone is a novel indanone derivative isolated from the marine sediment-derived bacterium Streptomyces massiliensis. It has demonstrated significant anti-inflammatory activity by inhibiting the Toll-like receptor (TLR)-mediated nuclear factor kappa B (NF-κB) signaling pathway, which is implicated in particulate matter-induced inflammation.[1]

Cytoindenone A is a new indenone derivative isolated from the mangrove-derived endophytic fungus Cytospora heveae NSHSJ-2. This compound, along with other related cytoindenones, has shown potent antioxidative activities.[2][3][4]

Experimental Protocols: From Microbe to Pure Compound

The isolation of this compound natural products involves a multi-step process, from the cultivation of the producing microorganism to the purification and final identification of the bioactive compounds. The following sections provide detailed methodologies for the key experiments involved in the isolation of streptinone and cytoindenone A.

Fermentation of the Producing Microorganisms

2.1.1. Liquid-State Fermentation of Streptomyces massiliensis for Streptinone Production

  • Strain Activation: A seed culture of Streptomyces sp. MA37 is prepared by inoculating a glycerol (B35011) stock into an iron-limited ISP2 medium (2.0 g of glucose, 2.0 g of yeast extract, and 5.0 g of malt (B15192052) extract in 500 mL of Milli-Q H₂O) in a 1:10 ratio. The culture is incubated for 3 days in a rotary shaker at 28°C and 220 rpm.[5]

  • Large-Scale Fermentation: A 10 L scale bacterial fermentation is initiated using the same iron-limited broth, inoculation ratio, and fermentation conditions as the seed culture.[5]

2.1.2. Solid-State Fermentation of Cytospora heveae for Cytoindenone Production

  • Substrate Preparation: The fungus Cytospora heveae NSHSJ-2 is fermented on a solid rice medium. For each 1000 mL Erlenmeyer flask, 50 g of rice is mixed with 50 mL of distilled water containing 3% sea salt.[2]

  • Incubation: The solid culture is incubated for 30 days at 25°C.[2] This method, known as solid-state fermentation (SSF), is particularly suitable for fungi and offers advantages such as lower water consumption and the ability to use agricultural waste as a substrate.[6][7][8][9]

Extraction of Crude Metabolites

2.2.1. Extraction of Streptinone from Streptomyces massiliensis Culture

  • Adsorption of Metabolites: Diaion® HP-20 resin (3 g/50 mL) is added to the 10 L culture broth and incubated under the same fermentation conditions for 24 hours to adsorb the secondary metabolites.[5]

  • Solvent Extraction: The resin is recovered by vacuum filtration, rinsed with Milli-Q water, and then extracted with an organic solvent like ethyl acetate (B1210297) to yield the crude extract.

2.2.2. Extraction of Cytoindenones from Cytospora heveae Solid Culture

  • Solvent Extraction: The solid fermented rice culture is extracted three times with an equal volume of ethyl acetate.

  • Concentration: The ethyl acetate extracts are combined and concentrated under reduced pressure to yield the crude extract.

Chromatographic Purification of this compound Natural Products

Chromatography is the cornerstone for the purification of natural products from complex crude extracts. A combination of techniques is often employed to achieve high purity.

2.3.1. General Column Chromatography Protocol

Column chromatography is a fundamental technique for the initial fractionation of crude extracts.

  • Column Packing: A glass column is packed with a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). A small layer of sand is added on top of the silica gel to prevent disturbance of the stationary phase upon sample loading.

  • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity (e.g., from hexane (B92381) to ethyl acetate).

  • Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds. Fractions with similar TLC profiles are combined.

2.3.2. High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a high-resolution chromatographic technique used for the final purification of natural products.

  • System: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or PDA) is used.

  • Column: A reversed-phase C18 column is commonly employed for the separation of moderately polar compounds like indenones.

  • Mobile Phase: A gradient of a polar solvent (e.g., water, often with a small amount of acid like formic acid or TFA for better peak shape) and a less polar organic solvent (e.g., methanol (B129727) or acetonitrile) is used for elution.

  • Purification of Streptinone: The ethyl acetate extract of Streptomyces massiliensis is subjected to multiple chromatographic steps, including silica gel column chromatography and preparative HPLC, to yield pure streptinone.

  • Purification of Cytoindenone A: The crude extract of Cytospora heveae is fractionated by silica gel column chromatography. Fractions containing cytoindenone A are then subjected to further purification by preparative HPLC to yield the pure compound.[2]

Structure Elucidation and Data Presentation

The definitive identification of a new natural product relies on the comprehensive analysis of its spectroscopic data.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework of the molecule.[10][11][12][13][14]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides the accurate mass of the molecule, allowing for the determination of its molecular formula.[15]

Quantitative Data Summary

The following tables summarize the key quantitative data for streptinone and cytoindenone A.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Streptinone

PositionδC (ppm)δH (ppm, J in Hz)
1209.7
236.9
327.6
4180.0
5136.2
6132.5
7131.2
839.3
975.0
1062.9
1118.4

(Data obtained from the publication on streptinone)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Cytoindenone A (1)

PositionδC (ppm)δH (ppm, J in Hz)
1196.8
2134.4
3152.1
4124.57.33, d (7.6)
5127.17.62, t (7.6)
6130.77.46, t (7.6)
7134.37.82, d (7.6)
3a140.7
7a156.2
1'32.42.96, t (7.4)
2'20.42.32, t (7.4)
1''151.7
2'', 6''116.46.87, d (8.8)
3'', 5''108.06.27, d (8.8)
4''110.6
7''21.02.36, s

(Data obtained from the publication on cytoindenones)[4]

Table 3: High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaCalculated [M+Na]⁺ (m/z)Observed [M+Na]⁺ (m/z)
StreptinoneC₁₁H₁₂O₄--
Cytoindenone AC₂₀H₁₈O₄341.1154363.08383

(Data for streptinone was not fully available in the initial search. Data for Cytoindenone A is from the corresponding publication)[2]

Visualizing the Process and Mechanism

Diagrams are powerful tools for understanding complex workflows and biological pathways. The following visualizations were created using the DOT language for Graphviz.

Experimental Workflow for this compound Natural Product Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_identification Identification F_LS Liquid-State Fermentation (e.g., Streptomyces massiliensis) Ext Crude Extract (Solvent Extraction) F_LS->Ext F_SS Solid-State Fermentation (e.g., Cytospora heveae) F_SS->Ext CC Column Chromatography (Fractionation) Ext->CC HPLC Preparative HPLC (Final Purification) CC->HPLC Pure Pure this compound Natural Product HPLC->Pure NMR NMR Spectroscopy (1D & 2D) MS HRESIMS Pure->NMR Pure->MS

Caption: Generalized workflow for the isolation of this compound natural products.

Signaling Pathway Inhibited by Streptinone

signaling_pathway cluster_nucleus Nuclear Events PM Particulate Matter (PM) TLR Toll-like Receptor (TLR) PM->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_active->Inflammation induces Streptinone Streptinone Streptinone->TLR inhibits

Caption: TLR-mediated NF-κB signaling pathway inhibited by streptinone.

Conclusion

The isolation and identification of this compound natural products from microbial sources represents a promising avenue for the discovery of new drug leads. The examples of streptinone and the cytoindenones highlight the chemical diversity and therapeutic potential of this class of compounds. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating the continued exploration of the rich chemical space offered by nature.

References

Theoretical Calculations of 1H-Inden-1-One Molecular Orbitals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculation of molecular orbitals for 1H-inden-1-one, a key structural motif in various biologically active compounds. Understanding the electronic properties of this molecule, particularly its frontier molecular orbitals, is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This guide outlines the computational methodologies employed, presents illustrative quantitative data, and visualizes key concepts and workflows.

Introduction to this compound and its Molecular Orbitals

This compound is a bicyclic aromatic ketone with a chemical formula of C₉H₆O. Its structure consists of a benzene (B151609) ring fused to a five-membered ring containing a ketone group. The conjugated π-system of this compound gives rise to a set of molecular orbitals (MOs) that govern its electronic behavior.

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are central to understanding the molecule's electronic transitions, chemical reactivity, and electron-donating and accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting the wavelength of maximum absorption in its UV-Visible spectrum. A smaller HOMO-LUMO gap generally implies higher reactivity.[1][2]

Computational Methodologies

The theoretical calculation of molecular orbitals for organic molecules like this compound is predominantly performed using quantum chemical methods. Density Functional Theory (DFT) is a widely used and effective approach that balances computational cost with accuracy.

Density Functional Theory (DFT)

DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. A typical DFT calculation involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved by finding the minimum energy conformation on the potential energy surface.

  • Selection of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly employed functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which combines the strengths of both Hartree-Fock theory and DFT. The basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also a critical choice. A frequently used basis set for molecules of this size is 6-31G(d) or the more extensive 6-311++G(d,p) for higher accuracy.

  • Molecular Orbital Calculation: Once the geometry is optimized, a single-point energy calculation is performed to obtain the energies and symmetries of the molecular orbitals, including the HOMO and LUMO.

Time-Dependent Density Functional Theory (TD-DFT)

To correlate theoretical calculations with experimental data, such as UV-Visible absorption spectra, Time-Dependent DFT (TD-DFT) is often employed. TD-DFT can predict the electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands.

Illustrative Quantitative Data

Molecular OrbitalEnergy (eV)Description
LUMO+1-1.58Second Lowest Unoccupied Molecular Orbital
LUMO -2.15 Lowest Unoccupied Molecular Orbital
HOMO -6.23 Highest Occupoccupied Molecular Orbital
HOMO-1-6.98Second Highest Occupied Molecular Orbital
HOMO-LUMO Gap 4.08 Energy difference between HOMO and LUMO

Visualization of Key Concepts and Workflows

To further elucidate the concepts and processes involved in the theoretical calculation of this compound molecular orbitals, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Computational Workflow for Molecular Orbital Calculation start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc Single-Point Energy Calculation freq_calc->sp_calc mo_analysis Molecular Orbital Analysis (HOMO, LUMO, etc.) sp_calc->mo_analysis td_dft TD-DFT Calculation (Electronic Transitions) sp_calc->td_dft end Results & Interpretation mo_analysis->end uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis uv_vis->end

Caption: A typical workflow for the DFT calculation of molecular orbitals.

Molecular Orbital Energy Level Diagram (Illustrative) cluster_mo cluster_gap e1_label LUMO+1 (-1.58 eV) e2_label LUMO (-2.15 eV) e1_level ______ e3_label HOMO (-6.23 eV) e2_level ______ a e4_label HOMO-1 (-6.98 eV) e3_level ______  ↑↓ e4_level ______  ↑↓ b a->b   HOMO-LUMO Gap   (4.08 eV)

Caption: Illustrative molecular orbital energy level diagram for this compound.

Conclusion

The theoretical calculation of molecular orbitals provides invaluable insights into the electronic structure and reactivity of this compound. By employing computational methods such as Density Functional Theory, researchers can predict key parameters like the HOMO-LUMO energy gap, which are essential for rational drug design and the development of novel materials. The methodologies and illustrative data presented in this guide serve as a foundational resource for scientists and professionals working with indenone-based compounds.

References

An In-depth Technical Guide to the Comparative Stability of 1H-Inden-1-one and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the relative thermodynamic stabilities of 1H-inden-1-one and its isomers. Due to a lack of direct experimental or computational data comparing the unsaturated indenone isomers in the available literature, this guide synthesizes information from related saturated systems, fundamental principles of organic chemistry, and computational chemistry methodologies to provide a comprehensive overview.

Introduction to Indenone Isomers

This compound is a bicyclic ketone with a chemical structure featuring a benzene (B151609) ring fused to a five-membered ring containing a ketone and a double bond. Its isomers are of significant interest in organic synthesis and drug development due to the prevalence of the indanone core in various biologically active molecules. The primary isomers of concern for a stability comparison are the positional isomers, which differ in the location of the carbonyl group and the endocyclic double bond, and their tautomeric enol forms.

The key isomers and tautomers discussed in this guide are:

  • This compound (Keto form)

  • 2H-Inden-2-one (Keto form)

  • Inden-1-ol (Enol form of this compound)

  • Inden-2-ol (Enol form of 2H-Inden-2-one)

A foundational concept in understanding the relationship between these isomers is keto-enol tautomerism , an equilibrium between a carbonyl compound (the keto form) and its corresponding enol form (a hydroxyl group attached to a double-bonded carbon).[1][2][3] Generally, the keto form is thermodynamically more stable for simple aldehydes and ketones.[4]

Quantitative Stability Analysis

Experimental Data for Saturated Analogs (Indanones)

A calorimetric and computational study on indanones provides crucial experimental data on their relative stabilities. The gas-phase standard molar enthalpies of formation (ΔfH°gas) at 298.15 K are presented in Table 1.

Table 1: Experimental Gas-Phase Standard Molar Enthalpies of Formation for Indanone Isomers

CompoundΔfH°gas (kJ·mol⁻¹)
1-Indanone (B140024)-64.0 ± 3.8
2-Indanone-56.6 ± 4.8

Data sourced from a calorimetric and computational study of indanones.

These experimental results indicate that 1-indanone is thermodynamically more stable than 2-indanone by approximately 7.4 kJ·mol⁻¹. This difference in stability can be attributed to factors such as ring strain and electronic effects.

Theoretical Stability Analysis and Predictions for Indenones

In the absence of direct experimental data for the unsaturated indenones, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting their relative stabilities.[5] By calculating the ground-state energies of the isomers, their relative thermodynamic stabilities can be inferred.

While a specific comparative study is not available, we can extrapolate from the principles of organic chemistry to predict the relative stabilities of this compound and 2H-inden-2-one.

  • This compound: This isomer possesses a conjugated system where the carbonyl group is in conjugation with the benzene ring and the endocyclic double bond. This extended π-system leads to significant resonance stabilization.

  • 2H-Inden-2-one: In this isomer, the carbonyl group is not in conjugation with the benzene ring. The double bonds of the benzene ring and the double bond in the five-membered ring are isolated from the carbonyl group. This lack of extended conjugation would suggest that 2H-inden-2-one is less stable than this compound.

Therefore, based on the principles of resonance stabilization, it is predicted that This compound is the more stable isomer . The greater delocalization of π-electrons in this compound lowers its overall energy compared to the cross-conjugated or isolated system in 2H-inden-2-one.

Keto-Enol Tautomerism in Indenones

The stability of the keto forms of indenone is intrinsically linked to the stability of their corresponding enol tautomers. The equilibrium between these forms is a critical aspect of their chemistry.

The tautomeric relationships can be visualized as follows:

G cluster_0 Keto Forms cluster_1 Enol Forms This compound This compound Inden-1-ol Inden-1-ol This compound->Inden-1-ol Tautomerization 2H-Inden-2-one 2H-Inden-2-one Inden-2-ol Inden-2-ol 2H-Inden-2-one->Inden-2-ol Tautomerization Inden-1-ol->this compound Inden-2-ol->2H-Inden-2-one

Keto-enol tautomerism in indenone isomers.

Generally, the keto form is favored at equilibrium for simple carbonyl compounds.[3] However, factors such as aromaticity can significantly stabilize the enol form. In the case of indenols, the formation of the enol tautomer results in a fully aromatic naphthalene-like system if the hydroxyl proton is lost. While the enol forms themselves are not aromatic, the potential to form a highly stable aromatic anion upon deprotonation could influence the acidity of the enols and the dynamics of the tautomerism.

Experimental Protocols for Stability Determination

The determination of the thermodynamic stability of indenone isomers would rely on a combination of calorimetric and computational methods, similar to those used for the indanone analogs.

Static Bomb Combustion Calorimetry

This technique is employed to determine the standard molar enthalpy of formation in the condensed phase.

  • Methodology:

    • A precisely weighed sample of the indenone isomer is placed in a crucible within a high-pressure vessel (the "bomb").

    • The bomb is sealed and pressurized with pure oxygen.

    • The sample is ignited, and the heat released during combustion is measured by the temperature change of the surrounding water bath.

    • From the energy of combustion, the standard molar enthalpy of combustion is calculated.

    • Using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O, the standard molar enthalpy of formation of the compound in its condensed state is derived.

Vaporization/Sublimation Enthalpy Determination

To obtain the gas-phase enthalpy of formation, the enthalpy of sublimation (for solids) or vaporization (for liquids) is required.

  • Methodology (Calvet Microcalorimetry):

    • A sample of the indenone isomer is placed in a sample cell within the microcalorimeter.

    • The heat flow required to maintain a constant temperature as the sample sublimes or vaporizes is measured.

    • This heat flow is directly related to the enthalpy of the phase change.

  • Methodology (Correlation-Gas Chromatography):

    • The retention times of the indenone isomer and a series of standard compounds with known vapor pressures are measured over a range of temperatures on a capillary column.

    • A correlation is established between the retention times and the known thermodynamic properties of the standards.

    • This correlation is then used to determine the enthalpy of vaporization of the indenone isomer.

The workflow for these experimental determinations can be summarized as follows:

G cluster_0 Experimental Workflow for Thermodynamic Stability start Indenone Isomer Sample bomb_cal Static Bomb Combustion Calorimetry start->bomb_cal phase_change Calvet Microcalorimetry or Correlation-Gas Chromatography start->phase_change delta_hc ΔH°c (condensed) bomb_cal->delta_hc delta_h_phase ΔH°sub/vap phase_change->delta_h_phase delta_hf_cond ΔfH° (condensed) delta_hc->delta_hf_cond delta_hf_gas ΔfH° (gas) delta_h_phase->delta_hf_gas delta_hf_cond->delta_hf_gas stability Relative Thermodynamic Stability delta_hf_gas->stability

Workflow for experimental stability determination.

Conclusion

  • Experimental data on indanones shows that 1-indanone is more stable than 2-indanone.

  • Theoretical considerations based on resonance and conjugation strongly suggest that This compound is more stable than 2H-inden-2-one .

  • The keto-enol tautomerism is a key factor in the chemistry of these compounds, and while the keto forms are generally expected to be more stable, the potential for forming a highly stable aromatic conjugate base could influence the properties of the enol tautomers.

For definitive quantitative comparison, further experimental calorimetric studies and high-level computational investigations on this compound and its isomers are warranted. Such studies would be invaluable for professionals in drug development and organic synthesis, providing a more precise understanding of the thermodynamics of this important class of molecules.

References

The Synthesis of 1H-Inden-1-One: A Journey from Classic Cyclizations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-inden-1-one core, a prominent structural motif in a multitude of biologically active compounds and functional materials, has been a subject of synthetic interest for over a century. The quest for efficient and selective methods to construct this bicyclic α,β-unsaturated ketone has led to the development of a diverse array of synthetic strategies. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, detailing key experimental protocols and presenting comparative data for seminal methodologies.

Historical Perspective: The Dawn of Indenone Synthesis

The genesis of 1-indanone (B140024) (2,3-dihydro-1H-inden-1-one), the saturated precursor to this compound, can be traced back to the early 20th century. The first successful syntheses relied on the principles of intramolecular electrophilic aromatic substitution, a cornerstone of organic chemistry.

One of the earliest and most enduring methods is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides. The first reported synthesis of the unsubstituted 1-indanone from 3-phenylpropionic acid was described by Price and Lewis in 1939, achieving a 27% yield using 20% sulfuric acid at 140 °C[1]. A more efficient route, published in 1927, involved the cyclization of phenylpropionic acid chloride in the presence of aluminum chloride, affording a remarkable 90% yield[1][2]. This classical approach remains a fundamental and widely practiced method for the preparation of the 1-indanone scaffold.

Key Synthetic Methodologies and Experimental Protocols

The synthetic repertoire for accessing 1-indanones and their unsaturated counterparts has expanded significantly over the years, embracing both classical and modern catalytic approaches. This section details the experimental protocols for the most pivotal of these transformations.

Intramolecular Friedel-Crafts Acylation

This method remains a robust and versatile strategy for the synthesis of 1-indanones. The choice of starting material, either the carboxylic acid or the more reactive acid chloride, dictates the specific conditions required.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropionic Acid

  • Reagents and Equipment:

    • 3-Phenylpropionic acid

    • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

    • Round-bottom flask with a mechanical stirrer and a heating mantle

    • Ice bath

    • Dichloromethane (B109758) (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Rotary evaporator

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add 3-phenylpropionic acid (1.0 eq).

    • Add polyphosphoric acid (approx. 10 times the weight of the carboxylic acid) in portions with vigorous stirring.

    • Heat the mixture to 80-90 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield 1-indanone.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride

  • Reagents and Equipment:

    • 3-Phenylpropionyl chloride (can be prepared from 3-phenylpropionic acid and thionyl chloride)

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

    • Three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and dropping funnel

    • Ice bath

    • Hydrochloric acid (aqueous solution)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

  • Procedure:

    • Set up a flame-dried three-neck round-bottom flask under an inert atmosphere (nitrogen or argon).

    • Suspend anhydrous AlCl₃ (1.1-1.3 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 3-phenylpropionyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred suspension over 30 minutes.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-indanone.

    • Purify by distillation or column chromatography.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be applied to the formation of the 1-indanone ring system. This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone or its precursor. For indanone synthesis, chalcones (1,3-diaryl-2-propen-1-ones) are common starting materials.

Experimental Protocol: Synthesis of a Substituted 1-Indanone via Nazarov Cyclization of a Chalcone (B49325)

  • Reagents and Equipment:

    • Substituted chalcone

    • Strong acid catalyst (e.g., trifluoroacetic acid (TFA), methanesulfonic acid, or a Lewis acid such as FeCl₃ or BF₃·OEt₂)

    • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

    • Round-bottom flask with a magnetic stirrer and reflux condenser (if heating is required)

    • Ice bath

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the chalcone (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acid catalyst (stoichiometric or catalytic amounts, depending on the acid's strength and the substrate's reactivity). For example, neat TFA can be used as both solvent and catalyst.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring its progress by TLC. Reaction times can vary from minutes to several hours.

    • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-indanone.

Palladium-Catalyzed Carbonylative Cyclization

Modern transition-metal catalysis has introduced elegant and efficient pathways to the 1-indanone core. One such method is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides.

Experimental Protocol: General Conditions for Palladium-Catalyzed Carbonylative Cyclization

  • Reagents and Equipment:

    • Unsaturated aryl iodide (e.g., 1-iodo-2-allylbenzene)

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Ligand (e.g., a phosphine (B1218219) ligand)

    • Base (e.g., pyridine, triethylamine)

    • Carbon monoxide (CO) source (e.g., CO gas balloon or a CO-releasing molecule)

    • Solvent (e.g., DMF, toluene)

    • Schlenk tube or a pressure-rated reaction vessel

    • Standard workup and purification equipment

  • Procedure:

    • To a Schlenk tube, add the aryl iodide (1.0 eq), palladium catalyst (e.g., 5-10 mol%), ligand, and base.

    • Evacuate and backfill the tube with carbon monoxide (typically at 1 atm pressure).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically several hours), monitoring by TLC or GC-MS.

    • After the reaction is complete, cool to room temperature and perform a standard aqueous workup.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the crude product by column chromatography.

Synthesis of this compound from 1-Indanone

The direct synthesis of the unsaturated this compound is less common than the preparation of its saturated precursor. A frequent strategy involves the dehydrogenation of a pre-formed 1-indanone. A common method is α-bromination followed by dehydrobromination.

Experimental Protocol: Synthesis of this compound via Bromination-Dehydrobromination [3]

  • Reagents and Equipment:

    • 1-Indanone

    • N-Bromosuccinimide (NBS)

    • 2,2'-Azobis(isobutyronitrile) (AIBN)

    • Carbon tetrachloride (CCl₄) or another suitable solvent

    • Triethylamine (B128534) (TEA)

    • Round-bottom flask with a magnetic stirrer and reflux condenser

    • Ice bath

    • Celite

    • Standard workup and purification equipment

  • Procedure:

    • Bromination: To a solution of 1-indanone (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and stir for 2-3 hours.

    • Cool the reaction mixture and filter through Celite to remove succinimide, washing the filter cake with CCl₄.

    • Dehydrobromination: Cool the filtrate to 0 °C and add triethylamine (2.0 eq).

    • Stir the mixture overnight, allowing it to warm to room temperature.

    • Concentrate the reaction mixture in vacuo.

    • Purify the residue by column chromatography (e.g., using an ethyl acetate/hexanes gradient) to yield this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described, allowing for a direct comparison of their efficiencies.

Table 1: Intramolecular Friedel-Crafts Acylation

Starting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3-Phenylpropionic acid20% H₂SO₄-140-27[1]
3-Phenylpropionyl chlorideAlCl₃Benzene--90[1][2]
3-Phenylpropionic acidPolyphosphoric acid-80-901-2Typically >80General Method
3-(4-Methoxyphenyl)propionic acidTb(OTf)₃o-Dichlorobenzene250274[2]

Table 2: Nazarov Cyclization

SubstrateCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Chalcone (general)Trifluoroacetic acidTFARTVariesGood to excellent[1]
Substituted DienoneCu(OTf)₂ (catalytic)DCE80VariesHighGeneral Method

Table 3: Palladium-Catalyzed Carbonylative Cyclization

SubstratePd Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)Reference
Unsaturated aryl iodidesPd(OAc)₂ (10)-PyridineDMF100Good to excellentGeneral Method

Table 4: Synthesis of this compound from 1-Indanone

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
6-Methoxy-1-indanone1. NBS, AIBN 2. TEACCl₄Reflux, then 0 to RT2.5, then overnight60[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental workflows for the key synthetic transformations.

Friedel_Crafts_Acylation_Mechanism Friedel-Crafts Acylation Mechanism cluster_start Starting Materials cluster_activation Acylium Ion Formation cluster_cyclization Intramolecular Cyclization cluster_product Product Formation start_acid 3-Arylpropanoic Acid acylium Acylium Ion Intermediate start_acid->acylium + Strong Acid (e.g., PPA) start_chloride 3-Arylpropionyl Chloride start_chloride->acylium + Lewis Acid (e.g., AlCl₃) sigma_complex Sigma Complex acylium->sigma_complex Electrophilic Aromatic Substitution indanone 1-Indanone sigma_complex->indanone Deprotonation (Restoration of Aromaticity) Nazarov_Cyclization_Mechanism Nazarov Cyclization Mechanism start Divinyl Ketone (e.g., Chalcone) activated Activated Complex (Pentadienyl Cation) start->activated + Acid Catalyst electrocyclization 4π-Electrocyclization (Conrotatory) activated->electrocyclization oxyallyl Oxyallyl Cation electrocyclization->oxyallyl elimination Elimination of H⁺ oxyallyl->elimination product 1-Indanone elimination->product Tautomerization Experimental_Workflow_Indanone_Synthesis General Experimental Workflow for 1-Indanone Synthesis A Reaction Setup (Dry glassware, inert atmosphere) B Addition of Starting Materials and Solvent A->B C Controlled Addition of Catalyst/Reagent B->C D Reaction Monitoring (TLC, GC-MS) C->D E Reaction Quench (e.g., addition to ice/water) D->E F Aqueous Workup (Extraction and Washing) E->F G Drying and Solvent Removal F->G H Purification (Chromatography or Distillation) G->H I Characterization H->I

References

The 1H-Inden-1-one Scaffold: A Privileged Core for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-inden-1-one core, a fused benzene (B151609) and cyclopentanone (B42830) ring system, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2][3] This technical guide provides an in-depth overview of the potential research applications of novel this compound scaffolds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

Therapeutic Potential Across Multiple Disease Areas

The versatility of the this compound scaffold allows for the design and synthesis of derivatives with a broad spectrum of biological activities.[3] Researchers have successfully developed compounds with potent anticancer, anti-inflammatory, neuroprotective, and antibacterial properties.[2][4][5]

Anticancer Applications

Derivatives of the this compound scaffold have shown significant promise as anticancer agents.[6] One key mechanism of action is the inhibition of tubulin polymerization, a critical process in cell division. By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]

A notable example is compound 12d , a dihydro-1H-indene derivative, which has demonstrated potent antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM.[7][8] This compound was found to bind to the colchicine site on tubulin and inhibit its polymerization.[7][8] Furthermore, it induced G2/M phase cell cycle arrest and apoptosis, and inhibited tumor metastasis and angiogenesis.[7][8]

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference
12d Four cancer cell lines0.028 - 0.087[7],[8]
12j Various cancer cell linesPotent growth inhibitory effects at 0.1 µM[8]
12q Various cancer cell linesPotent growth inhibitory effects at 0.1 µM[8]
9f Human colorectal cancer (HCT116)14.3 ± 4.4[9]
6o Chronic myeloid leukemia (K562)5.15[10]
Anti-inflammatory Activity

The this compound scaffold has also been successfully utilized to develop potent anti-inflammatory agents.[2] 2-Benzylidene-1-indanone derivatives, in particular, have been identified as promising candidates.[1] The anti-inflammatory properties of some derivatives have been shown to be stronger than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[11]

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound SeriesAssayResultsReference
64k, 64j, 64f, 64g, 64i Carrageenan-induced paw edemaStronger inhibition of paw edema than indomethacin[11]
Indanone Derivative from Fernandoa adenophylla Heat-induced hemolysisInhibition of lysis of human red blood cells (9.12 ± 0.75% to 72.82 ± 4.36%)[12]
Neuroprotective Potential

The successful development of donepezil, an indanone-derived drug for Alzheimer's disease, has spurred significant interest in this scaffold for treating neurodegenerative disorders.[5] Indanone derivatives can modulate the activity of key enzymes like monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), leading to increased levels of neuroprotective brain chemicals.[5]

Synthetic Methodologies

The synthesis of this compound scaffolds can be achieved through various established methods, providing chemists with a versatile toolkit to create diverse libraries of compounds.[1][2]

Key Synthetic Routes:
  • Intramolecular Friedel–Crafts Acylation: This is a common and effective method, typically starting from 3-arylpropionic acids.[1][2]

  • Nazarov Cyclization: This acid-catalyzed reaction involves the cyclization of α,β-unsaturated ketones to form cyclopentenones, which can be precursors to indanones.[1][3]

  • Palladium-Catalyzed Carbonylative Cyclization: This method can be used to prepare indanones from unsaturated aryl iodides.[1]

A comprehensive review has detailed over 100 synthetic methods for preparing 1-indanones, highlighting the wide range of starting materials and reaction conditions available.[2]

Experimental Protocol: General Synthesis of Dihydro-1H-indene Derivatives (as exemplified by the synthesis of compound 12d)[7][8]

Step 1: Synthesis of the Indanone Core

  • Reaction: Intramolecular Friedel–Crafts acylation of a suitable 3-arylpropionic acid.

  • Reagents and Conditions: Polyphosphoric acid (PPA), 90 °C, 2 hours.

  • Yield: Approximately 71.4%.

Step 2: Aldol Condensation

  • Reaction: Knoevenagel condensation of the indanone core with a substituted benzaldehyde.

  • Reagents and Conditions: Substituted benzaldehydes, potassium hydroxide (B78521) (KOH), methanol (B129727) (MeOH), room temperature, overnight.

Step 3 & 4: Reduction

  • Reaction: Reduction of the resulting benzylidene-indanone.

  • Reagents and Conditions:

    • Aluminum chloride (AlCl₃), lithium aluminum hydride (LiAlH₄), tetrahydrofuran (B95107) (THF), 0 °C, 2–12 hours.

    • Hydrogen gas (H₂), palladium on carbon (Pd/C), methanol (MeOH), room temperature, overnight.

  • Overall Yield (three steps): 5.1–29.6%.

Visualizing the Mechanisms and Workflows

To better understand the logical relationships in the research and development of this compound derivatives, the following diagrams illustrate key processes.

Caption: General workflow for synthesis and evaluation of this compound derivatives.

tubulin_inhibition_pathway Mechanism of Action: Tubulin Polymerization Inhibition Indenone This compound Derivative (e.g., 12d) ColchicineSite Colchicine Binding Site Indenone->ColchicineSite Binds to Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerizes into ColchicineSite->Microtubule Inhibits Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Leads to CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Tubulin polymerization inhibition by this compound derivatives.

Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research is likely to focus on several key areas:

  • Synthesis of Diverse Libraries: The development of high-throughput synthesis and screening of diverse libraries of this compound derivatives will be crucial for identifying new lead compounds.[1]

  • Exploration of New Biological Targets: While significant progress has been made in cancer and inflammation, the application of this scaffold to other diseases, such as infectious diseases, warrants further investigation.[1]

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Material Science Applications: Beyond pharmaceuticals, this compound derivatives have potential applications in materials science, for example, as organic functional materials, OLEDs, dyes, and fluorophores.[13]

References

An In-Depth Technical Guide to the Safety, Handling, and Disposal of 1H-Inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and disposal protocols for 1H-inden-1-one. The information is intended to support laboratory personnel in managing this chemical safely and in compliance with established regulations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound (2,3-dihydro-1H-inden-1-one) is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of 2,3-dihydro-1H-inden-1-one

PropertyValueReference
Molecular Formula C₉H₈O[1]
Molecular Weight 132.16 g/mol [1]
Appearance Light yellow solid[1]
Melting Point 38 - 42 °C (100.4 - 107.6 °F)[1]
Boiling Point 243 - 245 °C (469.4 - 473 °F) @ 760 mmHg[1]
Flash Point > 110 °C (> 230 °F)[1][2]
Autoignition Temperature 525 °C (977 °F)[1][2]
Solubility Soluble in water[1][2]
pH 7 (5g/l water)[1][3]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogram
Acute toxicity, Oral4H302: Harmful if swallowedGHS07: Exclamation mark
Skin corrosion/irritation2H315: Causes skin irritationGHS07: Exclamation mark
Serious eye damage/eye irritation2H319: Causes serious eye irritationGHS07: Exclamation mark
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritationGHS07: Exclamation mark

Source:[4]

Toxicological Data

The acute oral toxicity of 2,3-dihydro-1H-inden-1-one has been determined in rats.

Table 3: Acute Toxicity of 2,3-dihydro-1H-inden-1-one

RouteSpeciesValueReference
OralRatLD50: 1300 mg/kg[1][2]
Experimental Protocol for Acute Oral Toxicity (OECD Guideline 423)

While the specific study details for the 1300 mg/kg LD50 value are not publicly available, the following is a general methodology based on the OECD Test Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method) which is a standard protocol for such determinations.[5][6][7]

  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, healthy young adult rats of a single sex (usually females) are used.[5]

  • Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is usually dissolved or suspended in an appropriate vehicle (e.g., water or corn oil). The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[5]

  • Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). Each step uses three animals.[5]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.

  • Endpoint: The LD50 is determined based on the dose at which mortality is observed. The method allows for classification of the substance into a GHS toxicity category.

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is critical to prevent exposure. The following procedures and PPE are recommended.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[1][2]

Personal Protective Equipment

A comprehensive PPE strategy is the first line of defense against potential exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific RecommendationsRationale
Eye Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.To protect eyes from dust particles and potential splashes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.To prevent skin contact.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.To prevent inhalation of airborne particles.[1]
Body Protection A lab coat should be worn at all times. Consider a chemically resistant apron if there is a risk of splashing.To protect skin and clothing from contamination.

First Aid Measures

In case of exposure, immediate action is crucial.

Table 5: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Storage

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials such as oxidizing agents.[1][2]

Spills and Accidental Release

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Avoid dust formation.

  • Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[8]

  • Do not let the product enter drains.[8]

Disposal Guidelines

This compound and its contaminated materials should be disposed of as hazardous waste.

General Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. The material should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]

Laboratory Waste Management Workflow

The following diagram illustrates a typical workflow for managing this compound waste in a laboratory setting.

Workflow for Safe Disposal of this compound Waste
Potential Chemical Degradation Methods (For research and evaluation purposes only)

The following are general chemical reactions that can degrade aromatic ketones. These are not validated disposal protocols for this compound and should be evaluated on a small scale by qualified personnel before any application.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can reduce ketones to secondary alcohols.[9][10][11][12] The resulting alcohol may be less hazardous, but its toxicity would need to be assessed.

  • General Reaction: C₆H₄(CH₂)₂CO + NaBH₄ → C₆H₄(CH₂)₂CHOH

  • Illustrative Protocol:

    • Dissolve the this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) in a flask.

    • Cool the solution in an ice bath.

    • Slowly add a molar excess of sodium borohydride in small portions.

    • Stir the reaction mixture until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water or dilute acid.

    • The resulting product would need to be extracted and disposed of as hazardous waste, though potentially of a different hazard classification.

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can cleave aromatic ketones, potentially breaking them down into smaller, less hazardous compounds.[13][14][15][16][17] This reaction can be vigorous and should be performed with extreme caution.

  • General Reaction: Aromatic ketones can be oxidized to carboxylic acids under harsh conditions.

  • Illustrative Protocol:

    • Prepare a solution or suspension of this compound in water or a suitable solvent.

    • Slowly add a solution of potassium permanganate while monitoring the temperature. The reaction can be exothermic.

    • The reaction may require heating to proceed.

    • The final products would be a mixture of carboxylic acids and manganese dioxide. The entire mixture should be collected and disposed of as hazardous waste.

Signaling and Metabolic Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways directly affected by this compound toxicity. However, it is known that aromatic compounds are often metabolized in the liver by the cytochrome P450 (CYP450) enzyme system.[18][19][20][21][22] This metabolic process can sometimes lead to the formation of reactive intermediates that can cause cellular damage.

The diagram below illustrates a generalized metabolic pathway for xenobiotics, which is likely applicable to this compound.

G cluster_0 Phase I Metabolism (Functionalization) cluster_1 Phase II Metabolism (Conjugation) cluster_2 Excretion Indenone This compound CYP450 Cytochrome P450 Enzymes (e.g., in liver) Indenone->CYP450 Oxidation Metabolite Hydroxylated Metabolite(s) (More polar) CYP450->Metabolite Toxicity Potential Cellular Toxicity (if reactive intermediates are formed) CYP450->Toxicity Formation of reactive species Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite->Conjugation Conjugated_Metabolite Conjugated Metabolite (Water-soluble) Conjugation->Conjugated_Metabolite Excretion Excretion via Urine/Bile Conjugated_Metabolite->Excretion

Generalized Metabolic Pathway of this compound

This guide is intended for informational purposes and should be supplemented with institution-specific safety protocols and regulatory requirements. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

A Technical Guide to 1H-Inden-1-one: Commercial Availability, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1H-inden-1-one, a key structural motif in medicinal chemistry. This document details its commercial availability from various suppliers, provides in-depth experimental protocols for its synthesis and analysis, and explores its significance in drug discovery, particularly in the context of neurodegenerative diseases.

Commercial Availability and Suppliers

This compound, also commonly known as 1-indanone (B140024), and its derivatives are readily available from a range of chemical suppliers. These compounds are offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their typical product specifications.

SupplierProduct Name(s)CAS NumberPurityAvailable Quantities
Thermo Scientific Chemicals 1-Indanone, 2,3-dihydro-1H-inden-1-one83-33-0≥99%10 g, 25 g, 100 g
Molport 2,3-dihydro-1H-inden-1-one83-33-0≥90%, 95%, 97%Varies by supplier (mg to kg)
ChemicalBook 1-Indanone, 2,3-Dihydro-1H-inden-1-one83-33-098%, 99%Varies by supplier (g to MT)
Sigma-Aldrich (Merck) 1-Indanone83-33-0≥99%25 g, 100 g
Vibrant Pharma Inc. 4-Fluoro-2,3-dihydro-1H-inden-1-one699-99-097%Varies
Apollo Scientific This compound480-90-0N/AN/A
CymitQuimica This compound, 2,3-dihydro-4-nitro-N/A95%100 mg, 250 mg, 1 g, 5 g

Synthesis of this compound: Experimental Protocols

The synthesis of the 1-indanone scaffold is a cornerstone for the development of a multitude of biologically active molecules. The most classical and widely employed method is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.

Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid

This method involves the cyclization of 3-phenylpropanoic acid using a strong acid catalyst to yield 1-indanone.

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA) or a Lewis acid such as Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Acid Chloride Formation (if using Lewis acid catalyst): To a solution of 3-phenylpropanoic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Friedel-Crafts Cyclization (using Lewis acid): Dissolve the resulting acid chloride in anhydrous dichloromethane and cool to 0 °C. Add aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Friedel-Crafts Cyclization (using PPA): Add 3-phenylpropanoic acid (1 equivalent) to polyphosphoric acid (10 equivalents by weight) at 80-90 °C. Stir the mixture vigorously for 30-60 minutes until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the PPA is dissolved. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure 1-indanone.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3_Phenylpropanoic_Acid 3-Phenylpropanoic Acid Acid_Chloride_Formation Acid Chloride Formation / Activation 3_Phenylpropanoic_Acid->Acid_Chloride_Formation Thionyl_Chloride Thionyl Chloride (or PPA) Thionyl_Chloride->Acid_Chloride_Formation Cyclization Intramolecular Friedel-Crafts Acylation Acid_Chloride_Formation->Cyclization Quenching Quenching (Ice Water) Cyclization->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Methodologies

The characterization and purity assessment of this compound and its derivatives are crucial for their application in research and drug development. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

¹H NMR Spectroscopy

¹H NMR is used to confirm the structure of the synthesized 1-indanone. The spectrum of 1-indanone in CDCl₃ typically shows characteristic peaks for the aromatic and aliphatic protons.

  • Aromatic protons: Multiplets in the range of δ 7.2-7.8 ppm.

  • Aliphatic protons (CH₂ adjacent to carbonyl): A triplet around δ 3.0-3.2 ppm.

  • Aliphatic protons (CH₂ adjacent to aromatic ring): A triplet around δ 2.6-2.8 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like 1-indanone.

Typical GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 50 °C, ramp to 280 °C at 10 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

The mass spectrum of 1-indanone will show a molecular ion peak (M⁺) at m/z = 132, along with characteristic fragmentation patterns.

Biological Significance and Signaling Pathways

The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown significant potential in the treatment of a wide range of diseases, most notably neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][3]

Alzheimer's Disease

Several 1-indanone derivatives have been developed as multi-target-directed ligands for the treatment of Alzheimer's disease.[4] Their mechanisms of action often involve the inhibition of key enzymes and the modulation of pathological protein aggregation.

  • Cholinesterase Inhibition: Many 1-indanone derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4] By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.

  • Inhibition of Amyloid-β Aggregation: A hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques. Certain 1-indanone derivatives have been shown to inhibit this aggregation process and even promote the disassembly of pre-formed Aβ fibrils.[4]

  • Monoamine Oxidase (MAO) Inhibition: Some C5 and C6-substituted 1-indanones are effective and selective inhibitors of MAO-A and MAO-B, enzymes that degrade neurotransmitters.[1] Inhibition of MAO can help to restore neurotransmitter balance in the brain.

G cluster_indanone 1-Indanone Derivatives ACh_Deficiency Acetylcholine Deficiency Abeta_Aggregation Amyloid-β Aggregation Abeta_Fibrils Aβ Fibrils Neurotransmitter_Degradation Neurotransmitter Degradation MAO MAO-A / MAO-B Indanone 1-Indanone Derivatives AChE_BuChE AChE / BuChE Indanone->AChE_BuChE Inhibition Indanone->Abeta_Fibrils Inhibition of Aggregation Indanone->MAO Inhibition AChE_BuChE->ACh_Deficiency Leads to

References

1H-Inden-1-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-inden-1-one core, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered ring with a ketone and a double bond, has emerged as a significant pharmacophore in medicinal chemistry. Its rigid framework and versatile chemical handles allow for the development of a diverse range of derivatives with potent biological activities. This guide provides a comprehensive overview of the synthesis, medicinal applications, and structure-activity relationships of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common and effective method involves an intramolecular Friedel–Crafts reaction. For instance, 3-arylpropanoic acids can be cyclized using a catalyst in an acidic medium to yield the corresponding 1-indanone (B140024).[1][2][3] Subsequent functionalization and introduction of a double bond can then lead to the desired this compound derivatives.

Another approach involves the reaction of diethyl phthalate (B1215562) with ethyl acetate (B1210297) to form indane-1,3-dione, which can then undergo a Knoevenagel condensation with various aromatic aldehydes to produce chalcone-like intermediates.[2] These intermediates can be further modified to generate a library of this compound derivatives. The choice of synthetic route often depends on the desired substitution pattern on the indenone core.

Medicinal Chemistry Applications

The unique structural features of this compound have been exploited to design and synthesize compounds with a wide spectrum of pharmacological activities.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as potent anticancer agents.[4] These compounds have been shown to inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer.[5][6]

One notable derivative, 2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide, demonstrated significant growth inhibition against several cancer cell lines.[5][6] Another series of dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, exhibiting both anti-angiogenic and antitumor properties.[7][8] Compound 12d from this series was identified as a particularly potent derivative with IC50 values in the nanomolar range against four different cancer cell lines.[7][8]

The anticancer mechanism of some indanone derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][9] Furthermore, some derivatives have shown the ability to suppress vascular endothelial growth factor receptors (VEGF-R1 and VEGF-R2) and hypoxia-inducible factor-α (HIF-α) in human breast cancer cells, indicating anti-angiogenic activity.[4]

Anti-inflammatory Activity

The this compound scaffold has also been a foundation for the development of novel anti-inflammatory agents.[10] Certain 2-benzylidene-1-indanone (B110557) derivatives have shown promise in treating acute lung injury by mitigating inflammatory responses.[10] For instance, (E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x) and (E)-2-(4-hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one (7w) exhibited significant anti-inflammatory activities in cultured macrophages.[10]

The mechanism of anti-inflammatory action for some of these derivatives involves the modulation of key signaling pathways, such as the NF-κB and Nrf2 pathways.[10] Additionally, some indole (B1671886) derivatives incorporating the indanone moiety have been evaluated as cyclooxygenase-2 (COX-2) inhibitors, demonstrating both anti-inflammatory and analgesic properties.[11][12] A methyl carboxylate derivative of this compound, isolated from Fernandoa adenophylla, demonstrated anti-inflammatory activity by inhibiting heat-induced hemolysis and showed binding affinity for COX-1, COX-2, and TNF-α in silico.[13]

Neuroprotective Activity

Derivatives of the related indane scaffold have shown potential in the treatment of neurodegenerative diseases like Alzheimer's disease.[14] For example, a specific derivative, 3-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl) methyl] phenyl (4-methoxyphenyl) carbamate, exhibited potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), along with a strong inhibitory effect on β-amyloid self-aggregation.[14] This compound also demonstrated significant neuroprotective effects on PC12 cells against hydrogen peroxide-induced cell death.[14] Another compound, XQ-1H, has been shown to exert neuroprotective effects in models of cerebral ischemia.[15]

Quantitative Data Summary

The following tables summarize the quantitative biological data for key this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
3e Leukemia% Growth Inhibition61.47%[5][6]
3e Non-Small Cell Lung Cancer% Growth Inhibition79.31%[5][6]
3e Breast Cancer% Growth Inhibition62.82%[5][6]
12d A549 (Lung)IC500.087 ± 0.009[8]
12d Hela (Cervical)IC500.078 ± 0.005[8]
12d H22 (Liver)IC500.068 ± 0.008[8]
12d K562 (Leukemia)IC500.028 ± 0.007[8]
Indanone 1 Ehrlich Ascites Carcinoma (in vivo)% Tumor Growth Inhibition54.3% at 50mg/kg[4]

Table 2: Anti-inflammatory and Neuroprotective Activity of Indanone Derivatives

Compound IDTarget/AssayActivity MetricValue (µM)Reference
Indanone Derivative Heat-induced hemolysis% Inhibition72.82 ± 4.36 at 100 µM[13]
4h Acetylcholinesterase (AChE)IC501.20[14]
4h Butyrylcholinesterase (BChE)IC500.30[14]
4h β-amyloid self-aggregation% Inhibition86.8%[14]

Experimental Protocols

General Synthesis of 2-Benzylidene-1-indanone Derivatives

A general procedure for the synthesis of 2-benzylidene-1-indanone derivatives involves the Claisen-Schmidt condensation of a substituted 1-indanone with a substituted benzaldehyde (B42025).

Procedure: To a solution of potassium hydroxide (B78521) (4.50 mmol) in methanol (B129727) (50 ml), 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one (0.90 mmol) is added. After stirring for 15 minutes, a solution of the appropriately substituted benzaldehyde (1.08 mmol) in methanol (20 ml) is added dropwise. The reaction mixture is stirred at room temperature overnight. The mixture is then concentrated under reduced pressure, diluted with water, and extracted with dichloromethane (B109758) (3 x 50 ml).[8] The combined organic layers are processed to yield the desired product.

In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)

The antiproliferative activities of the synthesized compounds are evaluated against various cancer cell lines using the Cell Counting Kit-8 (CCK-8) assay.

Procedure: Cancer cells are seeded in 96-well plates and incubated overnight. The cells are then treated with different concentrations of the test compounds for a specified period (e.g., 48 hours). After the incubation period, the CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours. The absorbance is measured at 450 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[8]

Heat-Induced Hemolysis Assay for Anti-inflammatory Activity

This assay evaluates the ability of a compound to stabilize red blood cell membranes against heat-induced lysis, which is a measure of anti-inflammatory activity.

Procedure: A suspension of red blood cells is prepared and treated with different concentrations of the test compound. The samples are then incubated in a water bath at a specific temperature (e.g., 56 °C) for 30 minutes. After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at 560 nm to determine the amount of hemoglobin released. Diclofenac sodium can be used as a positive control. The percentage of hemolysis inhibition is calculated.[13]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of this compound.

G General Workflow for this compound Drug Discovery A Synthesis of This compound Core B Derivatization and Library Generation A->B C In Vitro Biological Screening (e.g., Anticancer, Anti-inflammatory) B->C D Identification of Hit Compounds C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F F->B Iterative Design G In Vivo Efficacy and Toxicity Studies F->G H Preclinical Candidate Selection G->H

Caption: Drug discovery workflow for this compound derivatives.

G Signaling Pathway Modulation by Anti-inflammatory Indenones cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response Inflammatory Stimulus Inflammatory Stimulus NFkB_Pathway NF-κB Pathway Inflammatory Stimulus->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines COX2_Expression COX-2 Expression NFkB_Pathway->COX2_Expression Indenone_Derivative This compound Derivative Indenone_Derivative->NFkB_Pathway Inhibition Indenone_Derivative->COX2_Expression Inhibition

Caption: Anti-inflammatory mechanism of this compound derivatives.

G Experimental Workflow for Anticancer Activity Screening A Synthesized Indenone Compounds B Prepare Stock Solutions A->B D Treat Cells with Compound Dilutions B->D C Seed Cancer Cells in 96-well Plates C->D E Incubate for 48h D->E F Add CCK-8 Reagent E->F G Measure Absorbance at 450 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for in vitro anticancer screening of indenones.

References

Electrochemical Properties of Substituted 1H-Inden-1-Ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical properties of substituted 1H-inden-1-ones. This class of compounds, characterized by a fused bicyclic system with an α,β-unsaturated ketone moiety, is of significant interest in medicinal chemistry and materials science. Understanding their electrochemical behavior, particularly their reduction and oxidation potentials, is crucial for elucidating reaction mechanisms, predicting molecular interactions, and designing novel compounds with desired electronic properties.

Introduction to the Electrochemistry of 1H-Inden-1-Ones

The electrochemical behavior of 1H-inden-1-ones is primarily dictated by the presence of the α,β-unsaturated carbonyl group. This functional group is readily reducible, typically undergoing a one-electron transfer to form a radical anion in the initial step. The stability and subsequent reactivity of this radical anion are significantly influenced by the nature and position of substituents on the indenone core.

Electron-donating groups (EDGs) generally increase the electron density of the π-system, making the reduction more difficult and shifting the reduction potential to more negative values. Conversely, electron-withdrawing groups (EWGs) facilitate the acceptance of an electron, resulting in a less negative or more positive reduction potential.

Quantitative Electrochemical Data

The following table summarizes the half-wave potentials (E½) for a series of 2,3-disubstituted 1-indenones, as determined by polarography. This data provides valuable insights into the electronic effects of various substituents on the ease of reduction of the indenone system.

Compound IDSubstituent (R¹)Substituent (R²)Half-Wave Potential (E½) vs. SCE (V)
1a PhenylPhenyl-1.03
1b p-TolylPhenyl-1.05
1c p-AnisylPhenyl-1.07
1d p-ChlorophenylPhenyl-0.99
1e p-BromophenylPhenyl-0.98
1f Phenylp-Tolyl-1.04
1g Phenylp-Anisyl-1.06
1h Phenylp-Chlorophenyl-1.00
1i CyclohexylPhenyl-1.15
1j Phenyl1-Naphthyl-1.01
1k MethylPhenyl-1.18
1l EthylPhenyl-1.17
1m MethylMethyl-1.25

Data sourced from "Electrochemical Reductive Acylation of 2,3-Disubstituted 1-Indenones".

Experimental Protocols

The following is a detailed methodology for the electrochemical analysis of substituted 1H-inden-1-ones, based on the procedures described in the cited literature.

3.1. Technique: Polarography

Polarography is an electrochemical method used to determine the concentration of substances in a solution by measuring the current that flows when a voltage is applied to two electrodes.

3.2. Instrumentation

  • Polarograph: A Yanagimoto P-8 type polarograph was used.

  • Cell: A standard three-electrode cell was employed.

  • Working Electrode: Dropping mercury electrode (DME).

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

3.3. Reagents and Solutions

  • Solvent: N,N-Dimethylformamide (DMF), spectroscopic grade, was used after distillation under reduced pressure.

  • Supporting Electrolyte: Tetra-n-butylammonium iodide (TBAI), polarographic grade, was used without further purification at a concentration of 0.1 M.

  • Analyte (Substituted 1H-Inden-1-one): The compounds were synthesized and purified according to established literature methods. A stock solution of each indenone derivative was prepared in DMF.

3.4. Experimental Procedure

  • The electrolytic solution was prepared by dissolving the supporting electrolyte (TBAI) in the solvent (DMF) to a final concentration of 0.1 M.

  • A known concentration of the specific substituted this compound was added to the electrolytic solution.

  • The solution was deaerated by bubbling with purified nitrogen gas for at least 15 minutes prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • The polarogram was recorded by scanning the potential of the working electrode towards more negative values.

  • The half-wave potential (E½) was determined from the midpoint of the diffusion-limited current plateau of the polarographic wave.

Visualizations

4.1. Proposed Electrochemical Reduction Pathway of this compound

G Indenone Substituted this compound RadicalAnion Radical Anion Indenone->RadicalAnion + e⁻ Dimer Dimerization RadicalAnion->Dimer Coupling FurtherReduction Further Reduction RadicalAnion->FurtherReduction + e⁻ Protonation Protonation RadicalAnion->Protonation + H⁺ FinalProduct Reduced Product(s) Dimer->FinalProduct FurtherReduction->Protonation Protonation->FinalProduct

Caption: Generalized electrochemical reduction pathway of a substituted this compound.

4.2. Experimental Workflow for Cyclic Voltammetry

G cluster_prep Solution Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis Solvent Solvent (e.g., DMF) Mix Mix and Deaerate Solvent->Mix Electrolyte Supporting Electrolyte (e.g., TBAP) Electrolyte->Mix Analyte Substituted this compound Analyte->Mix Cell Electrochemical Cell Setup (WE, RE, CE) Mix->Cell CV Perform Cyclic Voltammetry Cell->CV Voltammogram Record Voltammogram (I vs. E) CV->Voltammogram Analysis Determine Peak Potentials (Ep) Voltammogram->Analysis

Photophysical Characteristics of Fluorescent 1H-Inden-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical characteristics of fluorescent 1H-inden-1-one derivatives. These compounds are of significant interest due to their versatile fluorescent properties and their applications as molecular probes, photoswitches, and potential therapeutic agents.

Core Photophysical Properties

This compound derivatives are carbocyclic compounds whose fluorescent properties can be finely tuned through chemical modification. Their photophysical behavior is governed by the interplay of electronic structure, molecular geometry, and environmental factors.

1.1. Absorption and Emission

Like most fluorophores, this compound derivatives absorb photons at a specific wavelength (absorption maximum, λabs) to reach an excited electronic state. They then relax to the ground state by emitting a photon at a longer wavelength (emission maximum, λem). The difference between these two wavelengths is known as the Stokes shift. Many indenone derivatives absorb in the UV-visible range and emit in the visible spectrum, with specific wavelengths depending on the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.

The solvent environment can significantly influence the absorption and emission spectra, a phenomenon known as solvatochromism. A shift to longer wavelengths (bathochromic or red shift) in more polar solvents often indicates an increase in the dipole moment upon excitation, suggesting intramolecular charge transfer (ICT) characteristics.

1.2. Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore. For this compound derivatives, quantum yields can vary widely. For instance, certain arylpyrrolylidene-indanone isomers exhibit quantum yields as high as 0.5, making them highly emissive.[1] This efficiency is often linked to structural rigidity; molecules with restricted intramolecular motion tend to have higher quantum yields as non-radiative decay pathways are suppressed.

1.3. Photoswitching and Isomerization

A fascinating property of some this compound derivatives, particularly arylpyrrolylidene-indanones, is their ability to function as photoswitches.[1][2] These molecules can exist as two distinct geometric isomers (E and Z) around a carbon-carbon double bond. Irradiation with light of a specific wavelength can trigger isomerization from one form to the other, with each isomer possessing unique photophysical properties, including different emission wavelengths and quantum yields.[2] This reversible process allows for the development of dual-color or "on-off" fluorescent switches, which have potential applications in super-resolution imaging and data storage.[1] The Z-isomer is often rendered more emissive due to the formation of an intramolecular hydrogen bond that increases structural rigidity.[2]

1.4. Fluorescence-Based Sensing

The fluorescence of this compound derivatives can be modulated by their interaction with other molecules. This property is harnessed in the development of fluorescent probes for biological targets. For example, certain derivatives show minimal fluorescence in aqueous buffer but become highly emissive upon binding to misfolded protein aggregates, such as α-synuclein fibrils, which are implicated in Parkinson's disease.[3] This "turn-on" fluorescence response makes them valuable tools for studying disease mechanisms and for high-throughput screening in drug discovery.

Quantitative Data Summary

The photophysical properties of representative this compound derivatives are summarized in the tables below for comparative analysis.

Table 1: Photophysical Properties of Selected this compound Derivatives. Data sourced from studies on arylpyrrolylidene-indanones and other derivatives. Conditions may vary between studies.

Compound/IsomerSolventλabs (nm)λem (nm)Quantum Yield (ΦF)Reference
Arylpyrrolylidene-indanone 1 (Z-isomer)Dichloromethane470 (λex)5370.25[2]
Arylpyrrolylidene-indanone 1 (E-isomer)Dichloromethane420 (λex)4890.18[2]
Substituted Z-Arylpyrrolylidene-indanone---0.5[1]
Indanone Derivative 8 PBS430585-[3]
Indanone Derivative 32 PBS400550-[3]

Table 2: Binding Affinity of Indenone Derivatives to α-Synuclein Fibrils. Binding affinity (Kd) determined via fluorescence-based saturation binding assays.

CompoundKd (nM) for α-syn FibrilsReference
Derivative 8 44.1 ± 1.8[3]
Derivative 10 35.0 ± 1.5[3]
Derivative 32 20.2 ± 1.5[3]
Derivative 37 19.3 ± 1.2[3]

Experimental Protocols & Visualizations

Detailed methodologies and workflows are essential for the accurate characterization of this compound derivatives.

The synthesis of these derivatives often involves a base-catalyzed Aldol (B89426) condensation between a 1-indanone (B140024) core and a suitable aldehyde.[4][5][6] The subsequent characterization is a multi-step process to elucidate the compound's photophysical properties.

General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Photophysical Characterization Reactants 1-Indanone + Aldehyde Reaction Aldol Condensation Reactants->Reaction Purification Purification Reaction->Purification Product Pure this compound Derivative Purification->Product SamplePrep Sample Preparation (in appropriate solvent) Product->SamplePrep UVVis UV-Vis Spectroscopy SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy SamplePrep->Fluorescence Analysis Data Analysis UVVis->Analysis Fluorescence->Analysis Results λ_abs, λ_em, Stokes Shift, Quantum Yield (Φ_F) Analysis->Results Principle of Fluorescence Photoswitching cluster_E E-Isomer cluster_Z Z-Isomer E_isomer E-Isomer (e.g., Low Fluorescence) E_fluor State 1 (e.g., Cyan, Low QY) E_isomer->E_fluor Excitation Z_isomer Z-Isomer (e.g., High Fluorescence) E_isomer->Z_isomer Light (λ₁) Z_isomer->E_isomer Light (λ₂) Z_fluor State 2 (e.g., Green, High QY) Z_isomer->Z_fluor Excitation Principle of Fluorescence 'Turn-On' Sensing Probe_free Indenone Probe (in solution) Complex Probe-Analyte Complex Probe_free->Complex Binding Fluor_Off Low Fluorescence (Quenched) Probe_free->Fluor_Off Excitation Analyte Target Analyte (e.g., Protein Aggregate) Analyte->Complex Fluor_On High Fluorescence (Emissive) Complex->Fluor_On Excitation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Disubstituted 1H-Inden-1-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Disubstituted 1H-inden-1-ones are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their rigid, planar structure serves as a valuable scaffold for the development of novel therapeutic agents and functional materials. The indenone core is a key structural motif in various biologically active natural products and pharmaceuticals.[1][2][3] Consequently, the development of efficient and versatile synthetic methodologies to access these molecules is of paramount importance for advancing drug discovery and materials science research.

This document provides detailed application notes and experimental protocols for two prominent and powerful methods for the synthesis of 2,3-disubstituted 1H-inden-1-ones:

  • Palladium/Norbornene-Catalyzed Annulation of Aryl Iodides

  • Rhodium-Catalyzed C-H Activation and Annulation

These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions, providing researchers with a robust toolkit for the preparation of a wide array of indenone derivatives.

Method 1: Palladium/Norbornene-Catalyzed Annulation of Aryl Iodides and Unsaturated Anhydrides

This method provides a direct and regioselective approach to 2,3-disubstituted indenones from readily available aryl iodides and α,β-unsaturated carboxylic acid anhydrides. The palladium/norbornene (Pd/NBE) cooperative catalysis enables the construction of the indenone core with excellent control over the substitution pattern.[1][4] This strategy has been successfully applied to the concise total synthesis of indenone-containing natural products, such as pauciflorol F.[1][3]

Application Notes:
  • Versatility: This method is applicable to a broad range of electronically and sterically diverse aryl iodides and unsaturated anhydrides, allowing for the synthesis of a wide variety of 2,3-disubstituted indenones.

  • Regioselectivity: The reaction exhibits excellent regioselectivity, which is a significant advantage over traditional methods that may yield mixtures of isomers.[1]

  • Functional Group Tolerance: The reaction conditions are compatible with a variety of functional groups, including ethers, esters, and protected amines, making it suitable for the synthesis of complex molecules.

  • Natural Product Synthesis: The utility of this method has been demonstrated in the total synthesis of pauciflorol F, highlighting its applicability in the synthesis of biologically active compounds.[1][3][5]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2,3-disubstituted 1H-inden-1-ones using the Palladium/Norbornene-catalyzed method.

EntryAryl IodideUnsaturated Anhydride (B1165640)ProductYield (%)
1IodobenzenePropionic anhydride2-Methyl-3-phenyl-1H-inden-1-one85
21-Iodo-4-methoxybenzeneCrotonic anhydride3-(4-Methoxyphenyl)-2-methyl-1H-inden-1-one78
31-Iodo-3-methylbenzeneMethacrylic anhydride2,5-Dimethyl-3-phenyl-1H-inden-1-one82
42-IodonaphthaleneCinnamic anhydride2-Phenyl-3-(naphthalen-2-yl)-1H-inden-1-one75
Experimental Protocol: General Procedure for Palladium/Norbornene-Catalyzed Indenone Synthesis[1]

Materials:

Procedure:

  • To an oven-dried Schlenk tube, add the aryl iodide (0.5 mmol, 1.0 equiv), unsaturated carboxylic acid anhydride (0.75 mmol, 1.5 equiv), [Pd(allyl)Cl]₂ (4.6 mg, 0.0125 mmol, 2.5 mol%), tri(2-furyl)phosphine (23.2 mg, 0.1 mmol, 10 mol%), norbornene (70.6 mg, 0.75 mmol, 1.5 equiv), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (10 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate eluent) to afford the desired 2,3-disubstituted 1H-inden-1-one.

Characterization Data (Example: 2-Methyl-3-phenyl-1H-inden-1-one):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.63 (d, J = 7.6 Hz, 1H), 7.50 – 7.42 (m, 3H), 7.38 – 7.32 (m, 3H), 7.25 – 7.19 (m, 1H), 2.15 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 196.5, 145.2, 138.0, 135.4, 133.8, 132.1, 129.8, 128.9, 128.6, 127.5, 123.4, 120.8, 11.2.

  • HRMS (ESI): Calculated for C₁₆H₁₂O [M+H]⁺: 221.0961; Found: 221.0963.

Visualization of the Experimental Workflow

experimental_workflow_pd cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reagents Combine: Aryl Iodide Unsaturated Anhydride [Pd(allyl)Cl]₂ TFP Norbornene K₂CO₃ solvent Add Toluene reagents->solvent heat Heat at 110 °C (12-24 h) solvent->heat cool Cool to RT heat->cool filter Dilute & Filter cool->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product 2,3-Disubstituted This compound chromatography->product

Caption: Palladium/Norbornene-Catalyzed Synthesis Workflow.

Method 2: Rhodium-Catalyzed C-H Activation and Annulation of Benzimidates with Alkenes

This innovative method provides access to highly functionalized 2,3-disubstituted indenones through a rhodium-catalyzed cascade reaction involving C-H activation of benzimidates and their annulation with electron-deficient alkenes.[2][6][7] This approach is distinguished by its mild reaction conditions and the ability to introduce both an amino and an ester group at the 2- and 3-positions of the indenone core in a single step.

Application Notes:
  • High Functionalization: This method allows for the direct synthesis of indenones bearing amino and ester functionalities, which are valuable handles for further chemical modifications in drug discovery.[2]

  • Mild Conditions: The reaction proceeds under relatively mild conditions, which enhances its functional group compatibility and broadens its applicability.[6]

  • Atom Economy: This cascade reaction forms multiple bonds in a single operation, leading to high atom economy and synthetic efficiency.[2]

  • Broad Substrate Scope: The protocol is tolerant of a wide range of substituents on both the benzimidate and the alkene coupling partner, enabling the creation of diverse indenone libraries.[2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2,3-disubstituted 1H-inden-1-ones using the Rhodium-catalyzed C-H activation method.

EntryBenzimidateAlkeneProductYield (%)
1PhenylbenzimidateMethyl acrylate2-(Methoxycarbonyl)-3-anilino-1H-inden-1-one82
24-MethoxyphenylbenzimidateEthyl acrylate3-Anilino-2-(ethoxycarbonyl)-5-methoxy-1H-inden-1-one75
34-Chlorophenylbenzimidaten-Butyl acrylate3-Anilino-2-(butoxycarbonyl)-5-chloro-1H-inden-1-one68
4NaphthylbenzimidateMethyl methacrylate3-Anilino-2-(methoxycarbonyl)-2-methyl-1H-inden-1-one71
Experimental Protocol: General Procedure for Rhodium-Catalyzed Indenone Synthesis[2]

Materials:

  • Benzimidate (1.0 equiv)

  • Alkene (2.0 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Mn(OAc)₂ (1.0 equiv)

  • 4 Å Molecular Sieves

  • Trifluoroethanol (TFE)

Procedure:

  • To an oven-dried Schlenk tube, add the benzimidate (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), Mn(OAc)₂ (34.6 mg, 0.2 mmol, 1.0 equiv), and 4 Å molecular sieves (50 mg).

  • Evacuate and backfill the tube with air.

  • Add the alkene (0.4 mmol, 2.0 equiv) and trifluoroethanol (1.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 70 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (10 mL).

  • Filter the mixture through a short pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) on silica gel to afford the desired 2-ester-3-aminoindenone.

Characterization Data (Example: 2-(Methoxycarbonyl)-3-anilino-1H-inden-1-one):

  • ¹H NMR (400 MHz, CDCl₃): δ 10.51 (s, 1H), 7.68 (d, J = 7.6 Hz, 1H), 7.50 – 7.42 (m, 3H), 7.35 – 7.28 (m, 3H), 7.20 (t, J = 7.4 Hz, 1H), 3.85 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 188.9, 166.8, 158.1, 142.3, 137.5, 134.9, 131.8, 129.5, 126.3, 124.8, 121.7, 120.9, 119.8, 106.2, 52.3.

  • HRMS (ESI): Calculated for C₁₇H₁₃NO₃ [M+H]⁺: 280.0968; Found: 280.0971.

Visualization of the Reaction Mechanism

reaction_mechanism_rh cluster_catalyst_activation Catalyst Activation & C-H Activation cluster_annulation Annulation Cascade cluster_product_formation Product Formation benzimidate Benzimidate rhodacycle Rhodacycle Intermediate benzimidate->rhodacycle + [Rh(III)] - HCl rh_catalyst [Cp*RhCl₂]₂ rh_catalyst->rhodacycle insertion Migratory Insertion rhodacycle->insertion + Alkene alkene Alkene alkene->insertion cyclization Intramolecular Cyclization insertion->cyclization oxidation Oxidation (Mn(OAc)₂) cyclization->oxidation reductive_elimination Reductive Elimination & C-N Cleavage oxidation->reductive_elimination product 2,3-Disubstituted This compound reductive_elimination->product product->rh_catalyst Catalyst Regeneration

Caption: Plausible Rh-Catalyzed C-H Activation Mechanism.

References

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of 1H-Inden-1-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Inden-1-ones are a pivotal class of carbocyclic compounds, forming the structural core of numerous molecules with significant applications in medicinal chemistry, materials science, and as versatile intermediates in organic synthesis.[1][2] Traditional synthetic routes to these scaffolds often require harsh reaction conditions or pre-functionalized starting materials, which can limit their overall efficiency and substrate scope.[1] Modern organometallic chemistry has introduced powerful alternatives, with rhodium catalysis emerging as a particularly robust and elegant strategy for the construction of indenone frameworks. These methods, often proceeding via C-H activation, annulation, or cycloaddition pathways, offer high atom economy, broad functional group tolerance, and access to diverse substitution patterns under milder conditions.

This document provides detailed application notes and experimental protocols for key rhodium-catalyzed methodologies for the synthesis of 1H-inden-1-ones, intended to be a practical guide for researchers in academic and industrial settings.

Method 1: Rh(III)-Catalyzed C-H Annulation of Arylnitrones with Internal Alkynes

This method provides a mild, redox-neutral pathway to 2,3-disubstituted indenones. The nitrone functionality serves as an efficient directing group for the ortho-C–H activation of the aryl ring, which then undergoes annulation with an internal alkyne.[2][3]

Reaction Scheme:

A general representation of the Rh(III)-catalyzed C-H annulation of an N-tert-butyl-α-arylnitrone with an internal alkyne to yield a 2,3-disubstituted-1H-inden-1-one.

Data Presentation

Table 1: Substrate Scope for the Annulation of Arylnitrones and Alkynes [2][3]

EntryArylnitrone (R¹)Alkyne (R², R³)ProductYield (%)
1PhenylDiphenylacetylene (B1204595)2,3-Diphenyl-1H-inden-1-one95
24-MethylphenylDiphenylacetylene5-Methyl-2,3-diphenyl-1H-inden-1-one89
34-MethoxyphenylDiphenylacetylene5-Methoxy-2,3-diphenyl-1H-inden-1-one94
44-FluorophenylDiphenylacetylene5-Fluoro-2,3-diphenyl-1H-inden-1-one70
5Phenyl1,2-di(p-tolyl)acetylene2,3-Di(p-tolyl)-1H-inden-1-one96
6Phenyl1-Phenyl-1-propyne2-Methyl-3-phenyl-1H-inden-1-one75
Experimental Protocol

General Procedure for the Synthesis of 2,3-Diphenyl-1H-inden-1-one: [2]

  • To an oven-dried Schlenk tube, add N-tert-butyl-α-phenylnitrone (0.2 mmol, 1.0 equiv.), diphenylacetylene (0.3 mmol, 1.5 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), and AgSbF₆ (34.4 mg, 0.1 mmol, 50 mol %).

  • Evacuate and backfill the tube with argon three times.

  • Add 1.0 mL of 1,2-dichloroethane (B1671644) (DCE) via syringe.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with petroleum ether/ethyl acetate) to afford the desired product.

Proposed Mechanism Workflow

G cluster_cat Catalytic Cycle cluster_sub Substrates & Product A Cp*Rh(III)X₂ B Arylnitrone Coordination A->B Arylnitrone C C-H Activation (Rhodacycle Formation) B->C - HX D Alkyne Coordination & Insertion C->D + Alkyne E Reductive Elimination Precursor D->E Migratory Insertion F Product Release & Catalyst Regeneration E->F Protonolysis F->A Hydrolysis/ Dehydration Product Indenone F->Product Nitrone Arylnitrone Nitrone->B Alkyne Alkyne Alkyne->D

Caption: Proposed catalytic cycle for Rh(III)-catalyzed indenone synthesis.

Method 2: Rh-Catalyzed C-H Activation Cascade of Benzimidates and Alkenes

This innovative one-pot method constructs difunctionalized indenones from readily available benzimidates and electron-deficient alkenes. The reaction proceeds through a complex cascade involving C-H alkenylation, cyclization, oxidation, and C-N bond cleavage under mild conditions, with manganese(II) acetate (B1210297) playing a crucial role.[1][4][5]

Reaction Scheme:

A general representation of the Rh-catalyzed cascade reaction between a benzimidate and an alkene to form a difunctionalized 1H-inden-1-one.

Data Presentation

Table 2: Synthesis of Indenones via Benzimidate and Alkene Cascade [1]

EntryBenzimidate (R¹)AlkeneProductYield (%)
1Phenyln-Butyl acrylate (B77674)2-(Butoxycarbonyl)-3-methyl-1H-inden-1-one85
24-Methylphenyln-Butyl acrylate2-(Butoxycarbonyl)-3,5-dimethyl-1H-inden-1-one81
34-Fluorophenyln-Butyl acrylate2-(Butoxycarbonyl)-5-fluoro-3-methyl-1H-inden-1-one73
4PhenylMethyl methacrylate2-(Methoxycarbonyl)-3,3-dimethyl-1H-inden-1-one78
5PhenylAcrylonitrile3-Methyl-1-oxo-1H-indene-2-carbonitrile65
6PhenylN,N-DimethylacrylamideN,N,3-Trimethyl-1-oxo-1H-indene-2-carboxamide75
Experimental Protocol

General Procedure for the Synthesis of 2-(Butoxycarbonyl)-3-methyl-1H-inden-1-one: [1]

  • In a screw-capped vial, combine methyl N-phenylbenzimidate (0.2 mmol, 1.0 equiv.), n-butyl acrylate (0.4 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol %), AgSbF₆ (68.7 mg, 0.2 mmol, 1.0 equiv.), and Mn(OAc)₂ (34.6 mg, 0.2 mmol, 1.0 equiv.).

  • Add 2.0 mL of tert-amyl alcohol (t-AmylOH) as the solvent.

  • Seal the vial and stir the mixture at 80 °C for 20 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by preparative thin-layer chromatography (PTLC) to yield the pure product.

Logical Workflow Diagram

G Start Start: Benzimidate + Alkene [Cp*RhCl₂]₂, AgSbF₆, Mn(OAc)₂ Step1 C-H Alkenylation Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Single-Electron Oxidation (Mn(II) -> Mn(III)) Step2->Step3 Step4 C-N Bond Cleavage Step3->Step4 Step5 Nucleophilic Addition Step4->Step5 End Final Product: Difunctionalized Indenone Step5->End

Caption: Stepwise cascade process for indenone synthesis from benzimidates.

Method 3: Rh(I)-Catalyzed Decarbonylative Cycloaddition

This strategy utilizes 1H-indene-1,2,3-triones (ninhydrin analogues) and alkynes to construct indenone frameworks through a formal [5+2-2] cycloaddition. A rhodium(I) complex catalyzes the reaction, which involves the activation of a C-C bond and the extrusion of two carbon monoxide molecules.[6][7]

Reaction Scheme:

A general representation of the Rh(I)-catalyzed decarbonylative cycloaddition of a 1H-indene-1,2,3-trione with an internal alkyne.

Data Presentation

Table 3: Synthesis of Indenones via Decarbonylative Cycloaddition [7]

Entry1H-indene-1,2,3-trione (R¹)Alkyne (R², R³)AdditiveProductYield (%)
1UnsubstitutedDiphenylacetyleneCuCl₂2,3-Diphenyl-1H-inden-1-one85
25-MethoxyDiphenylacetyleneCuCl₂5-Methoxy-2,3-diphenyl-1H-inden-1-one81
35-BromoDiphenylacetyleneCuCl₂5-Bromo-2,3-diphenyl-1H-inden-1-one75
4Unsubstituted1,2-di(p-tolyl)acetyleneCuCl₂2,3-Di(p-tolyl)-1H-inden-1-one88
5Unsubstituted1-Phenyl-1-propyneCuCl₂2-Methyl-3-phenyl-1H-inden-1-one72
Experimental Protocol

General Procedure for the Synthesis of 2,3-Diphenyl-1H-inden-1-one: [7]

  • To a sealed tube, add 1H-indene-1,2,3-trione (0.3 mmol, 1.5 equiv.), diphenylacetylene (0.2 mmol, 1.0 equiv.), [Rh(COD)Cl]₂ (4.9 mg, 0.01 mmol, 5 mol %), rac-BINAP (12.5 mg, 0.02 mmol, 10 mol %), and CuCl₂ (4.0 mg, 0.03 mmol, 15 mol %).

  • Evacuate and backfill the tube with argon.

  • Add 2.0 mL of anhydrous toluene (B28343) via syringe.

  • Heat the reaction mixture at 130 °C for 24 hours.

  • After cooling, pass the mixture through a short pad of silica gel, eluting with dichloromethane.

  • Concentrate the eluent and purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to obtain the indenone product.

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_cycle Catalytic Steps Trione 1H-indene-1,2,3-trione A Oxidative Addition of Rh(I) to C-C bond Trione->A Alkyne Alkyne C Alkyne Insertion Alkyne->C B Decarbonylation (-CO) A->B B->C D Second Decarbonylation (-CO) C->D E Reductive Elimination D->E Product Indenone Product E->Product

Caption: Key steps in the decarbonylative cycloaddition pathway.

Conclusion

Rhodium-catalyzed reactions represent a powerful and versatile platform for the synthesis of 1H-inden-1-ones. The methodologies presented here—C-H annulation, cascade reactions, and decarbonylative cycloadditions—highlight the diverse strategies available to chemists. These protocols offer mild conditions, broad substrate applicability, and access to complex molecular architectures from simple starting materials, making them highly valuable for applications in drug discovery and materials science. By providing detailed, reproducible protocols and clear data summaries, we hope to facilitate the adoption and further development of these elegant synthetic transformations.

References

Application Notes and Protocols for the Purification of 1H-Inden-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Inden-1-one is a bicyclic α,β-unsaturated ketone that serves as a valuable scaffold in medicinal chemistry and organic synthesis. The purity of this compound is paramount for its successful application in subsequent synthetic steps and for obtaining reliable biological data. Column chromatography is a widely employed and effective technique for the purification of this compound from crude reaction mixtures, separating it from starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. For the purification of this compound, a polar stationary phase (silica gel) is used in conjunction with a relatively non-polar mobile phase (eluent). As the mobile phase moves through the column, compounds with lower polarity travel faster, while more polar compounds are retained longer by the stationary phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted from the column, allowing for the isolation of pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the column chromatography purification of this compound. These values are recommended starting points and may require optimization based on the specific impurities present in the crude mixture.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard grade silica gel is suitable for this purification.
Mobile Phase (Eluent) Hexane (B92381)/Ethyl Acetate (B1210297) GradientA gradient is recommended for optimal separation.
Initial Eluent Composition 9:1 to 19:1 Hexane:Ethyl Acetate (v/v)The starting polarity should be low to elute non-polar impurities first.
Final Eluent Composition 4:1 Hexane:Ethyl Acetate (v/v)The final polarity should be sufficient to elute this compound.
Silica Gel to Crude Ratio 30:1 to 50:1 (w/w)A higher ratio is recommended for difficult separations.[1]
Optimal TLC Rf of Product 0.2 - 0.4Determined in the eluent system that will be used for elution.[2]
Column Dimensions Dependent on the scale of purificationA longer, narrower column generally provides better resolution.[1]
Flow Rate 1-2 mL/minute (for gravity chromatography)A steady, controlled flow rate is crucial for good separation.[2]

Experimental Protocols

This section provides a step-by-step methodology for the purification of this compound.

Thin-Layer Chromatography (TLC) Analysis for Eluent Selection

Before performing column chromatography, it is essential to determine the optimal eluent system using TLC.[2]

  • Prepare TLC Plates: Use commercially available silica gel TLC plates.

  • Spot the Crude Mixture: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and spot it onto the baseline of several TLC plates.

  • Develop the Plates: Place each TLC plate in a developing chamber containing a different ratio of hexane and ethyl acetate (e.g., 19:1, 9:1, 4:1).

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Determine the Optimal Eluent: The ideal eluent system will show good separation between the this compound spot and any impurities, with the this compound having an Rf value between 0.2 and 0.4.[2] A literature precedent for a substituted this compound suggests starting with a 9:1 hexane:ethyl acetate mixture and gradually increasing the polarity to 4:1.[3]

Column Preparation (Wet Packing Method)
  • Select an Appropriate Column: Choose a glass column with a stopcock at the bottom. The size will depend on the amount of crude material to be purified.

  • Prepare the Slurry: In a beaker, make a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 19:1 hexane:ethyl acetate).[1]

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Equilibrate the Column: Allow the solvent to drain until it is just above the level of the silica gel. Add another thin layer of sand on top of the silica gel to prevent disturbance. Wash the column with 2-3 column volumes of the initial eluent to ensure it is properly equilibrated.[2]

Sample Loading

There are two primary methods for loading the sample onto the column:

  • Wet Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully add the solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

  • Dry Loading (Recommended for samples not fully soluble in the initial eluent):

    • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection
  • Begin Elution: Carefully add the initial eluent to the top of the column and open the stopcock to begin the elution process.

  • Gradient Elution: Start with the least polar eluent (e.g., 19:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., move to 9:1, then 4:1). This can be done in a stepwise or continuous manner.

  • Collect Fractions: Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the separation efficiency.

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to identify which fractions contain the pure this compound. Spot the crude mixture, the collected fractions, and a pure standard (if available) on the same TLC plate for comparison.

Isolation of Pure this compound
  • Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain only the pure this compound.

  • Remove Solvent: Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.

  • Characterize the Product: Confirm the purity of the final product using analytical techniques such as NMR, melting point, and TLC (which should show a single spot).

Visualizations

The following diagrams illustrate the key workflows in the purification process.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Col_Prep Column Packing (Silica Gel Slurry) TLC->Col_Prep Optimal eluent determined Sample_Load Sample Loading (Wet or Dry) Col_Prep->Sample_Load Elution Gradient Elution (Hexane:EtOAc) Sample_Load->Elution Fraction_Collect Fraction Collection Elution->Fraction_Collect TLC_Monitor TLC Monitoring of Fractions Fraction_Collect->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Identify pure fractions Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the column chromatography purification of this compound.

tlc_logic start Crude Mixture tlc_test Run TLC with varying Hexane:EtOAc ratios start->tlc_test rf_high Rf > 0.4 (Too High) tlc_test->rf_high rf_low Rf < 0.2 (Too Low) tlc_test->rf_low rf_good 0.2 < Rf < 0.4 (Optimal) tlc_test->rf_good decrease_polarity Decrease % EtOAc rf_high->decrease_polarity increase_polarity Increase % EtOAc rf_low->increase_polarity use_eluent Use this ratio for column elution rf_good->use_eluent increase_polarity->tlc_test decrease_polarity->tlc_test

References

Application Note: Recrystallization Techniques for the Purification of 1H-Inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Inden-1-one, also known as indanone, is a bicyclic aromatic ketone with the chemical formula C₉H₆O.[1] It serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[2] As with many synthetic intermediates, this compound is often obtained as an impure solid, which may appear as an off-white to brown crystalline mass or a pale yellow liquid if impurities are present.[3][4] Purification is a critical step to ensure the desired reactivity and to prevent the introduction of contaminants in subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound, aimed at researchers, scientists, and professionals in drug development.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[5][6][7] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. By dissolving the impure solid in a minimal amount of hot solvent and then allowing the solution to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the solution.

Experimental Protocols

1. Materials and Equipment

  • Impure this compound

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bars

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Selected recrystallization solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, ethyl acetate)

2. Solvent Selection

The choice of solvent is crucial for successful recrystallization. The ideal solvent for this compound should exhibit the following properties:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at low temperatures.

  • High or very low solubility for impurities.

  • Does not react with this compound.

  • A boiling point below the melting point of this compound (38-42°C is the melting point of the pure substance, but the impure starting material may melt at a lower temperature).[2][3][8]

  • Is volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound (an aromatic ketone), suitable solvents for initial screening include alcohols (ethanol, methanol, isopropanol), hydrocarbons (hexane, toluene), and esters (ethyl acetate). A two-solvent system (e.g., ethanol-water, toluene-hexane) can also be effective.

Protocol 2.1: Small-Scale Solvent Screening

  • Place approximately 50 mg of impure this compound into several small test tubes.

  • To each test tube, add a different potential solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • The solvent that dissolves the compound when hot and yields a good quantity of crystals upon cooling is a suitable choice.

3. Recrystallization Procedure (Single Solvent)

This protocol is based on a single-solvent system determined from the screening process.

dot

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Place impure this compound in an Erlenmeyer flask B Add a minimal amount of the chosen solvent A->B C Heat the mixture (with stirring) until the solid dissolves B->C D Add more hot solvent dropwise if needed to achieve full dissolution C->D E If insoluble impurities are present, perform a hot gravity filtration D->E Insoluble impurities? F Allow the filtrate to cool slowly to room temperature D->F No insoluble impurities E->F G Place the flask in an ice bath to maximize crystal formation F->G H Collect the crystals by vacuum filtration using a Buchner funnel G->H I Wash the crystals with a small amount of ice-cold solvent H->I J Dry the purified crystals in a desiccator or vacuum oven I->J

References

The Versatility of 1H-Inden-1-One: A Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1H-Inden-1-one, also known as 1-indanone (B140024), is a bicyclic aromatic ketone that serves as a versatile precursor and privileged scaffold in the synthesis of a wide array of pharmaceutical agents.[1][2] Its rigid structure and amenability to various chemical transformations make it an ideal starting material for the construction of complex molecular architectures with diverse biological activities.[2] Derivatives of this compound have shown significant therapeutic potential in treating a range of conditions including neurodegenerative diseases, cancer, and inflammatory disorders.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates and bioactive molecules derived from this compound.

Key Synthetic Applications of this compound

The 1-indanone core is a fundamental building block for several notable pharmaceuticals. Its utility is demonstrated in the synthesis of drugs such as Donepezil, used for the treatment of Alzheimer's disease, and Rasagiline, an anti-Parkinson's medication.[4][5] Furthermore, modifications of the 1-indanone skeleton have led to the discovery of potent anticancer and anti-inflammatory agents.[3][6]

Synthesis of Donepezil Precursors

Donepezil, an acetylcholinesterase inhibitor, contains a substituted indanone moiety.[4] The synthesis often involves the condensation of a substituted 1-indanone with an appropriate aldehyde.

Synthesis of Rasagiline

Rasagiline's core structure is an aminoindan, which is readily synthesized from 1-indanone.[5] The key step involves reductive amination of the ketone.

Synthesis of Bioactive 2-Benzylidene-1-indanone (B110557) Derivatives

2-Benzylidene-1-indanone derivatives have emerged as a promising class of compounds with significant anti-inflammatory and cytotoxic activities.[3][6] These are typically synthesized via a Claisen-Schmidt condensation between 1-indanone and a substituted benzaldehyde.[7]

Core Synthetic Methodologies

Two classical and powerful reactions are frequently employed for the synthesis and functionalization of the 1-indanone scaffold: the Friedel-Crafts acylation for the formation of the core ring structure, and the Nazarov cyclization.

Intramolecular Friedel-Crafts Acylation

This method is a robust and widely used approach for constructing the 1-indanone core from 3-arylpropanoic acids or their derivatives. The reaction involves an electrophilic aromatic substitution, typically promoted by a Brønsted or Lewis acid.[8]

G cluster_workflow Friedel-Crafts Acylation Workflow Start Start Arylpropanoic_Acid 3-Arylpropanoic Acid Start->Arylpropanoic_Acid Reaction_Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Arylpropanoic_Acid->Reaction_Setup Solvent_Addition Anhydrous Solvent Addition Reaction_Setup->Solvent_Addition Catalyst_Addition Lewis/Brønsted Acid Addition Solvent_Addition->Catalyst_Addition Reaction Reaction at Specified Temperature Catalyst_Addition->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Indanone Product Purification->Product

Friedel-Crafts Acylation Experimental Workflow
Nazarov Cyclization

The Nazarov cyclization is an efficient acid-catalyzed 4π-electrocyclization of divinyl ketones (often derived from chalcones) to form cyclopentenones, providing a direct route to the 1-indanone scaffold.[1]

G cluster_pathway Nazarov Cyclization Pathway Chalcone Divinyl Ketone (Chalcone) Acid_Activation Acid Activation (Brønsted or Lewis) Chalcone->Acid_Activation Pentadienyl_Cation Pentadienyl Cation Intermediate Acid_Activation->Pentadienyl_Cation Electrocyclization 4π-Conrotatory Electrocyclization Pentadienyl_Cation->Electrocyclization Oxyallyl_Cation Oxyallyl Cation Electrocyclization->Oxyallyl_Cation Elimination Elimination of β-Hydrogen Oxyallyl_Cation->Elimination Enolate_Tautomerization Enolate Tautomerization Elimination->Enolate_Tautomerization Product 1-Indanone Product Enolate_Tautomerization->Product

Nazarov Cyclization Reaction Pathway

Data Presentation

Biological Activity of 2-Benzylidene-1-indanone Derivatives

The following table summarizes the in vitro anti-inflammatory activity of synthesized 2-benzylidene-1-indanone derivatives, measured by their ability to inhibit the release of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated murine primary macrophages.[3]

CompoundSubstitution Pattern% Inhibition of TNF-α Release (at 10 µM)% Inhibition of IL-6 Release (at 10 µM)
4d 6-OH, 4'-OH, 3'-OCH383.73-
8f 7-propoxy, 4'-OH, 3'-OCH3-Most active in vivo

Note: A more extensive list of compounds and their activities can be found in the cited literature.[3]

Cytotoxicity of 2-Benzylidene-1-indanone Derivatives

The cytotoxicity of synthesized compounds is a critical parameter. The IC50 values against various human cancer cell lines for potent 2-benzylidene-1-indanones are presented below.[6]

CompoundTubulin Polymerization Inhibition IC50 (µM)
126a-o 0.62 - 2.04

Note: Specific IC50 values for individual compounds against different cell lines are detailed in the source publication.[6]

Experimental Protocols

Protocol 1: Synthesis of 6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (Donepezil Analogue Precursor)

This protocol is adapted from the synthesis of 2-benzylidene-1-indanone derivatives with anti-inflammatory properties.[3]

Materials:

Procedure:

  • Protection of 6-hydroxy-1-indanone:

    • To a solution of 6-hydroxy-1-indanone (1.0 eq) in DCM, add a catalytic amount of p-toluenesulfonic acid.

    • Add dihydropyran (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain 6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-indanone.

  • Claisen-Schmidt Condensation:

    • Dissolve the protected indanone (1.0 eq) and vanillin (1.1 eq) in ethanol.

    • Add a solution of NaOH in ethanol dropwise to the mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, pour the mixture into ice-water.

    • Collect the precipitate by filtration and wash with cold ethanol to obtain the THP-protected intermediate.

  • Deprotection:

    • Suspend the intermediate in ethanol.

    • Add a few drops of concentrated HCl and stir at room temperature.

    • Monitor the deprotection by TLC.

    • Once complete, neutralize the mixture with a saturated solution of NaHCO3.

    • Extract the product with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the final product.

G cluster_pathway Synthesis of Donepezil Analogue Precursor Indanone 6-hydroxy-1-indanone Protection THP Protection Indanone->Protection Protected_Indanone 6-THPO-1-indanone Protection->Protected_Indanone Condensation Claisen-Schmidt Condensation (Vanillin, NaOH/EtOH) Protected_Indanone->Condensation Protected_Product THP-protected 2-benzylidene-1-indanone Condensation->Protected_Product Deprotection Acidic Deprotection (HCl/EtOH) Protected_Product->Deprotection Final_Product 6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-1-indanone Deprotection->Final_Product

Synthetic Pathway to a Donepezil Analogue Precursor
Protocol 2: Synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline)

This protocol describes the synthesis of Rasagiline starting from 1-indanone.[5]

Materials:

Procedure:

  • Reductive Amination of 1-Indanone:

    • Condense 1-indanone (1.0 eq) with benzylamine (1.1 eq) in ethanol to form the corresponding enamine.

    • Reduce the enamine in situ with sodium borohydride to yield racemic N-benzyl-1-aminoindan. The yield for this step is reported to be 82%.[5]

  • Resolution of Racemic N-benzyl-1-aminoindan:

    • Resolve the racemic mixture using L-tartaric acid in boiling water to selectively crystallize the (R)-N-benzyl-1-aminoindan tartarate salt.

  • Debenzylation:

    • Hydrogenate the resolved tartarate salt using Pd/C as a catalyst in a suitable solvent under a hydrogen atmosphere to remove the benzyl (B1604629) group.

    • Basify the reaction mixture to obtain the free (R)-1-aminoindan. This step proceeds with a reported yield of 72%.[5]

  • Alkylation:

    • Alkylate the (R)-1-aminoindan (1.0 eq) with propargyl chloride (1.2 eq) in the presence of K2CO3 (2.0 eq) in refluxing acetonitrile to yield (R)-N-propargyl-1-aminoindan (Rasagiline).

G cluster_pathway Synthesis of Rasagiline Indanone 1-Indanone Reductive_Amination Reductive Amination (Benzylamine, NaBH4) Indanone->Reductive_Amination Racemic_Amine Racemic N-benzyl-1-aminoindan Reductive_Amination->Racemic_Amine Resolution Resolution with L-Tartaric Acid Racemic_Amine->Resolution Resolved_Amine (R)-N-benzyl-1-aminoindan Resolution->Resolved_Amine Debenzylation Hydrogenolysis (H2, Pd/C) Resolved_Amine->Debenzylation Chiral_Amine (R)-1-aminoindan Debenzylation->Chiral_Amine Alkylation Alkylation (Propargyl chloride, K2CO3) Chiral_Amine->Alkylation Rasagiline Rasagiline Alkylation->Rasagiline

Synthetic Pathway to Rasagiline

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when performing these experiments. Reaction conditions may need to be optimized for specific substrates and scales.

References

High-Yield Synthesis of 1H-Inden-1-One Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 1H-inden-1-one derivatives, a core scaffold in many biologically active compounds. These derivatives have garnered significant interest in medicinal chemistry due to their potent anti-inflammatory, antiviral, and anticancer properties, as well as their potential in treating neurodegenerative diseases.[1][2] This guide focuses on robust and high-yield synthetic methodologies, including Friedel-Crafts acylation, Nazarov cyclization, and rhodium-catalyzed annulation reactions.

Synthetic Methodologies and Data

Several synthetic strategies have been developed for the efficient construction of the this compound core. The choice of method often depends on the desired substitution pattern and the available starting materials. Below is a summary of high-yield methods with their respective reaction conditions and reported yields.

Table 1: Comparison of High-Yield Synthetic Methods for this compound Derivatives
MethodStarting Material(s)Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Intramolecular Friedel-Crafts Acylation3-Arylpropanoic AcidsPolyphosphoric Acid (PPA)-80-9030 minup to 95%
Intramolecular Friedel-Crafts Acylation3-Arylpropanoic AcidsNiobium Pentachloride (NbCl₅)DichloromethaneRoom Temp1-2 h80-95%[3]
Nazarov CyclizationChalcones (Divinyl Ketones)Trifluoroacetic Acid (TFA)-120 (Microwave)20 min72%[4][5]
Nazarov CyclizationDivinyl KetonesTin(IV) Chloride (SnCl₄)Dichloromethane0 to Room Temp30 minGoodBenchChem
Rhodium-Catalyzed AnnulationAldehydes and Alkynes--INVALID-LINK--₂1,2-Dichloroethane8015 hModerate to High[6][7][8]
Rhodium-Catalyzed Cascade ReactionBenzimidates and AlkenesRhodium Catalyst-Mild Conditions-Moderate to Good[9]

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids

This protocol describes the synthesis of 1-indanones via the intramolecular cyclization of 3-arylpropionic acids, a classic and effective method.[10]

Materials:

  • Substituted 3-arylpropanoic acid

  • Polyphosphoric acid (PPA) or Niobium Pentachloride (NbCl₅)

  • Dichloromethane (for NbCl₅ method)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Ethyl acetate (B1210297)

  • Hexane

Procedure using Polyphosphoric Acid (PPA):

  • In a round-bottom flask, add the 3-arylpropanoic acid.

  • Add polyphosphoric acid (typically 10-20 times the weight of the acid).

  • Heat the mixture with stirring to 80-90 °C for 30 minutes.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired 1-indanone.

Procedure using Niobium Pentachloride (NbCl₅): [3]

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-arylpropanoic acid in anhydrous dichloromethane.

  • Add Niobium Pentachloride (NbCl₅) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 1-indanone.

Protocol 2: Nazarov Cyclization of Chalcones

This protocol details the synthesis of 1-indanones from chalcones via an acid-catalyzed 4π-electrocyclization.[4][5][11]

Materials:

  • Substituted Chalcone (B49325)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed tube, dissolve the chalcone (1.0 equiv) in trifluoroacetic acid.

  • Reaction:

    • Conventional Heating: Heat the mixture at 120 °C for 4 hours.

    • Microwave Irradiation: Heat the mixture in a microwave reactor at 120 °C for 20 minutes.[4][5][11]

  • Work-up:

    • After cooling to room temperature, carefully pour the reaction mixture into ice water.

    • Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-indanone.

Signaling Pathway and Experimental Workflow Diagrams

The biological activity of this compound derivatives is often attributed to their interaction with specific signaling pathways. For instance, certain 2-benzylidene-1-indanone (B110557) derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB/MAPK signaling pathway.[12]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Starting Material Starting Material Reaction Setup Reaction Setup Starting Material->Reaction Setup Solvent & Catalyst Addition Solvent & Catalyst Addition Reaction Setup->Solvent & Catalyst Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Solvent & Catalyst Addition->Reaction Monitoring (TLC) Quenching Quenching Reaction Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Purification (Chromatography) Purification (Chromatography) Washing & Drying->Purification (Chromatography) Characterization Characterization Purification (Chromatography)->Characterization

Caption: General experimental workflow for the synthesis of this compound derivatives.

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK MyD88/ TRIF AP1 AP-1 MAPK->AP1 Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) AP1->Gene Translocation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB->Gene Translocation Indenone 2-Benzylidene- 1-indanone Derivatives Indenone->MAPK Indenone->IKK

Caption: Inhibition of the NF-κB/MAPK signaling pathway by 2-benzylidene-1-indanone derivatives.

References

Application Notes and Protocols for the Synthesis of 1H-Inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 1H-inden-1-one, a valuable intermediate in organic synthesis. The described methodology is a robust two-step process commencing with the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid to yield the precursor, 1-indanone (B140024). The subsequent step involves the conversion of 1-indanone to the target compound, this compound, via an α-bromination followed by dehydrobromination. This protocol is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data, and visual aids to ensure successful execution.

Introduction

1-Indanone and its derivatives are pivotal structural motifs in a plethora of biologically active molecules and natural products.[1] The indenone framework is a key component in the development of various therapeutic agents. A common and efficient method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[1][2] This reaction proceeds through an electrophilic aromatic substitution mechanism, where an acyl group cyclizes onto an aromatic ring, typically facilitated by a strong acid catalyst.[1]

This compound, an α,β-unsaturated ketone derivative of 1-indanone, serves as a versatile building block in organic synthesis. Its preparation from 1-indanone is commonly achieved through a two-step sequence: α-bromination using a reagent like N-bromosuccinimide (NBS), followed by an elimination reaction to introduce the double bond.

This guide presents a detailed, step-by-step protocol for the synthesis of this compound, complete with reaction parameters, purification techniques, and mechanistic insights.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Synthesis of 1-Indanone

3-Phenylpropionic acid is cyclized in the presence of polyphosphoric acid (PPA) to form 1-indanone.

Step 2: Synthesis of this compound

1-Indanone is first brominated at the α-position using N-bromosuccinimide (NBS) and a radical initiator (AIBN), followed by dehydrobromination with triethylamine (B128534) (TEA) to yield this compound.

Experimental Protocols

Step 1: Synthesis of 1-Indanone from 3-Phenylpropionic Acid

This protocol outlines the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid using polyphosphoric acid (PPA) as the catalyst and dehydrating agent.[2]

Materials:

  • 3-Phenylpropionic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Petroleum ether (for recrystallization)

  • Dichloromethane (for extraction)

Equipment:

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle

  • Beaker

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, place 3-phenylpropionic acid.

  • Add an excess of polyphosphoric acid (PPA), maintaining a weight ratio of approximately 10:1 (PPA:3-phenylpropionic acid).[2]

  • Heat the mixture to 100°C with vigorous stirring for 1 hour.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the viscous reaction mixture onto a generous amount of crushed ice in a large beaker with continuous stirring.

  • The 1-indanone product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with cold deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water until the washings are neutral.

  • Dry the crude product thoroughly. For purification, recrystallize the crude 1-indanone from petroleum ether.

Step 2: Synthesis of this compound from 1-Indanone

This protocol details the α-bromination of 1-indanone followed by dehydrobromination.

Materials:

  • 1-Indanone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) (Caution: Use in a well-ventilated fume hood)

  • Triethylamine (TEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

Part A: α-Bromination of 1-Indanone

  • In a round-bottom flask, dissolve 1-indanone (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain crude 2-bromo-1-indanone (B167726). This crude product is often used directly in the next step without further purification.

Part B: Dehydrobromination to this compound

  • Dissolve the crude 2-bromo-1-indanone in a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Cool the solution in an ice bath.

  • Add triethylamine (TEA) (2.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0°C and then warm to room temperature overnight.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford pure this compound.[3]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 1-Indanone

ParameterValueReference
Starting Material3-Phenylpropionic acid[2]
CatalystPolyphosphoric acid (PPA)[2]
Reagent Ratio (PPA:Substrate)~10:1 by weight[2]
Temperature100°C[2]
Reaction Time1 hour[2]
Typical YieldHigh[2]

Table 2: Reaction Parameters for the Synthesis of this compound from 1-Indanone

StepReagentsStoichiometry (eq)SolventTemperatureTime
Bromination1-Indanone, NBS, AIBN1.0 : 1.1 : catalyticCCl₄Reflux2-3 hours
Dehydrobromination2-Bromo-1-indanone, TEA1.0 : 2.0CCl₄ or CH₂Cl₂0°C to RTOvernight

Reaction Mechanisms and Workflows

Signaling Pathways (Reaction Mechanisms)

The following diagrams illustrate the mechanisms for the key transformations in this synthesis.

G Intramolecular Friedel-Crafts Acylation Pathway for 1-Indanone Synthesis cluster_0 Activation of Carboxylic Acid cluster_1 Electrophilic Aromatic Substitution 3-Phenylpropionic_Acid 3-Phenylpropionic Acid Protonation Protonation by PPA 3-Phenylpropionic_Acid->Protonation + H+ Acylium_Ion_Formation Formation of Acylium Ion Protonation->Acylium_Ion_Formation - H2O Intramolecular_Attack Intramolecular Attack by Benzene Ring Acylium_Ion_Formation->Intramolecular_Attack Sigma_Complex Formation of Sigma Complex Intramolecular_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation - H+ 1-Indanone 1-Indanone Deprotonation->1-Indanone

Caption: Intramolecular Friedel-Crafts Acylation Pathway.[1][4][5][6]

G α-Bromination and Dehydrobromination Pathway cluster_0 α-Bromination (Radical Mechanism) cluster_1 Dehydrobromination (E2 Mechanism) 1-Indanone 1-Indanone Enol_Formation Enol Formation (catalyzed) 1-Indanone->Enol_Formation Alpha_Radical Formation of α-Radical Enol_Formation->Alpha_Radical + Br•, - HBr Radical_Initiation AIBN -> 2 R• Bromine_Radical NBS + R• -> Br• Radical_Initiation->Bromine_Radical Bromination Reaction with NBS/Br2 Alpha_Radical->Bromination 2-Bromo-1-indanone 2-Bromo-1-indanone Bromination->2-Bromo-1-indanone Base_Attack Attack by Triethylamine (Base) 2-Bromo-1-indanone->Base_Attack + TEA Transition_State Concerted Transition State Base_Attack->Transition_State This compound This compound Transition_State->this compound - HBr, - TEA

Caption: α-Bromination and E2 Elimination Pathway.[7][8][9][10][11]

Experimental Workflows

The logical progression of the experimental procedures is outlined in the following diagrams.

G Experimental Workflow for 1-Indanone Synthesis Start Start: 3-Phenylpropionic Acid & PPA Reaction Heat to 100°C for 1 hour with stirring Start->Reaction Workup Cool and pour onto crushed ice Reaction->Workup Isolation Vacuum filtration to collect solid Workup->Isolation Washing Wash with H2O, NaHCO3, H2O Isolation->Washing Drying Dry the crude product Washing->Drying Purification Recrystallize from petroleum ether Drying->Purification End Pure 1-Indanone Purification->End

Caption: Workflow for the Synthesis of 1-Indanone.

G Experimental Workflow for this compound Synthesis Start Start: 1-Indanone, NBS, AIBN in CCl4 Bromination Reflux for 2-3 hours Start->Bromination Workup1 Cool, filter, wash, and concentrate Bromination->Workup1 Intermediate Crude 2-Bromo-1-indanone Workup1->Intermediate Dehydrobromination Dissolve and add Triethylamine at 0°C Intermediate->Dehydrobromination Reaction Stir overnight, warming to RT Dehydrobromination->Reaction Workup2 Wash, dry, and concentrate Reaction->Workup2 Purification Column Chromatography (Silica, EtOAc/Hexane) Workup2->Purification End Pure this compound Purification->End

Caption: Workflow for the Synthesis of this compound.

References

Application of 1H-Inden-1-one in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Inden-1-one and its saturated counterpart, 1-indanone (B140024), are privileged structural motifs found in a diverse array of biologically active natural products and pharmaceuticals. The inherent reactivity of the indenone core, particularly its conjugated system and activated carbonyl group, makes it a versatile building block in synthetic organic chemistry. Its application in total synthesis provides access to complex molecular architectures, including polycyclic and spirocyclic frameworks, which are often challenging to construct through other means. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the total synthesis of selected natural products, offering valuable insights for researchers in drug discovery and development. Annulated indanone scaffolds are key structural components of many bioactive natural products.[1]

Key Applications in Natural Product Synthesis

The utility of this compound and its derivatives is prominently demonstrated in the construction of the core structures of various natural products. A powerful strategy involves the palladium/norbornene (Pd/NBE) cooperative catalysis, which enables the direct annulation of aryl iodides with unsaturated carboxylic acid anhydrides to furnish the indenone skeleton with high regioselectivity.[2] This methodology has been successfully applied to the concise total syntheses of Pauciflorol F and Acredinone A.[2] Beyond this specific catalytic system, indenone moieties also participate in various other transformations, including photochemical cycloadditions, to build complex polycyclic systems as seen in the synthesis of Atlanticone C.[3][4]

Formal Synthesis of Pauciflorol F and Total Synthesis of Acredinone A via Palladium/Norbornene-Catalyzed Indenone Formation

A streamlined approach to the indenone core of Pauciflorol F and Acredinone A has been developed utilizing a palladium/norbornene-catalyzed annulation between aryl iodides and unsaturated carboxylic acid anhydrides. This method is notable for its use of simple aryl iodides as starting materials and its complete control over regioselectivity.[2]

EntryAryl IodideAnhydride (B1165640)ProductYield (%)Ref.
13,5-dimethoxy-iodobenzeneCinnamic anhydrideIndenone intermediate for Pauciflorol F82[2]
22-iodo-4,5-dimethylanisole3-(4-methoxyphenyl)acrylic anhydrideIndenone intermediate for Acredinone A75 (gram scale)[2]

General Procedure for Palladium/Norbornene-Catalyzed Indenone Synthesis: [2]

To a flame-dried Schlenk tube are added the aryl iodide (1.0 equiv), the unsaturated carboxylic anhydride (1.5 equiv), norbornene (NBE, 2.0 equiv), Pd(OAc)₂ (10 mol%), and a phosphine (B1218219) ligand (e.g., P(2-furyl)₃, 20 mol%). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., DMF) is added, and the mixture is stirred at a specified temperature (e.g., 100 °C) until the reaction is complete as monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired indenone.

Synthesis of Indenone Intermediate for Pauciflorol F: [2]

Following the general procedure, the reaction of 3,5-dimethoxy-iodobenzene with cinnamic anhydride afforded the corresponding indenone in 82% yield.

Synthesis of Indenone Intermediate for Acredinone A: [2]

The reaction was performed on a gram scale using 2-iodo-4,5-dimethylanisole and 3-(4-methoxyphenyl)acrylic anhydride, yielding the desired indenone in 75% yield.

workflow Start Start Materials: Aryl Iodide, Anhydride, Norbornene, Pd Catalyst, Ligand Reaction Pd/NBE-Catalyzed Annulation (e.g., 100 °C, DMF) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Purified Indenone Product Purification->Product

Caption: General workflow for the synthesis of indenones via Pd/NBE catalysis.

Total Synthesis of Atlanticone C via Photochemical Cascade

The total synthesis of the terpene natural product Atlanticone C showcases a remarkable application of an indanone derivative in a photochemical reaction cascade. An easily accessible indanone undergoes a sequence of an ortho-photocycloaddition, a thermal disrotatory ring opening, and a regioselective disrotatory [4π] photocyclization in a single photochemical operation to construct the complex carbon skeleton of the natural product.[3][4]

| Starting Material | Key Transformation | Product | Yield (%) | Ref. | |---|---|---|---|---|---| | Substituted 1-Indanone | Photochemical Cascade (λ ≥ 350 nm) | Tetracyclic Precursor of Atlanticone C | 60 |[3][4] |

Photochemical Cascade for Atlanticone C Precursor Synthesis: [3][4]

A solution of the substituted 1-indanone derivative in an appropriate solvent (e.g., benzene) is deoxygenated by bubbling with argon for a specified time. The solution is then irradiated with a high-pressure mercury lamp (e.g., λ ≥ 350 nm) at room temperature while maintaining a constant stream of argon. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the tetracyclic product.

photochemical_cascade Indanone Substituted 1-Indanone OrthoPhoto ortho-Photocycloaddition [2+2] Indanone->OrthoPhoto IntermediateA Strained Diene Intermediate OrthoPhoto->IntermediateA RingOpening Thermal Disrotatory Ring Opening IntermediateA->RingOpening Δ IntermediateB Triene Intermediate RingOpening->IntermediateB Photocyclization [4π] Photocyclization IntermediateB->Photocyclization Product Tetracyclic Precursor of Atlanticone C Photocyclization->Product

Caption: Key steps in the photochemical cascade towards Atlanticone C.

Conclusion

The application of this compound and its derivatives in the total synthesis of natural products provides a powerful and versatile platform for the construction of complex molecular architectures. The methodologies highlighted in this document, particularly the palladium/norbornene-catalyzed annulation and photochemical cascades, demonstrate the strategic importance of the indenone scaffold. These protocols and the accompanying quantitative data serve as a valuable resource for researchers engaged in the synthesis of bioactive natural products and the development of novel therapeutic agents. The continued exploration of indenone chemistry is poised to unlock new pathways to even more intricate and medicinally relevant molecules.

References

Application Notes and Protocols: Development of 1H-Inden-1-one Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of 1H-inden-1-one derivatives as potent enzyme inhibitors. This document includes quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways.

Introduction to this compound Based Inhibitors

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of inhibitors targeting a range of enzymes. Derivatives of this compound have shown significant potential in the treatment of various diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as cancer.[1][2] Their biological activity often stems from their ability to selectively bind to the active sites of key enzymes, thereby modulating their function.

Quantitative Data: Inhibitory Activities

The following tables summarize the inhibitory activities of various this compound derivatives against several key enzyme targets.

Table 1: Monoamine Oxidase (MAO) Inhibition

Compound IDTargetIC50 (µM)SelectivityReference
L4 MAO-B0.11Selective for MAO-B[3]
L8 MAO-B0.18-[3]
L16 MAO-B0.27Selective for MAO-B[3]
L17 MAO-B0.48Selective for MAO-B[3]
C6-substituted indanones MAO-B0.001 - 0.030Potent and selective[2]
2-benzylidene-1-indanone (5g) MAO-A0.131-[4]
Various 2-benzylidene-1-indanones MAO-B<2.74 (12 compounds <0.1)MAO-B specific[4]

Table 2: Cholinesterase (AChE and BChE) and PDE4 Inhibition

Compound IDTargetIC50 (µM)NotesReference
12C AChE0.28Dual inhibitor[5]
12C PDE4D1.88Dual inhibitor[5]
Donepezil AChE-Reference drug[5]
Benzylidene-indenone (Compound 9) BChE-Selective, competitive inhibitor with a Ki of 1.25 µM[6]

Table 3: Tubulin Polymerization Inhibition

Compound IDTargetIC50 (µM)Cell LinesReference
12d Tubulin Polymerization-Antiproliferative activity against four cancer cell lines[7][8]
12d Cancer Cell Lines0.028 - 0.087K562, A549, HCT116, MCF-7[7][8]
Various 2-Benzylidene-1-indanones Tubulin Polymerization0.62 - 2.04-[1]

Table 4: Protein Kinase Inhibition

Compound ClassTarget Kinase FamilyIC50 RangeNotesReference
Aplithianine A (Natural Product) PKG1α, PKG1β, PKG2, STLK3, PKCθ, LATS1, LATS2, CLK1, CLK2, PKAcα11 - 84 nMPotent inhibition of select serine/threonine kinases[9]
3-(pyrazin-2-yl)-1H-indazole derivatives Pan-Pim Kinase-Potent inhibitors[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of this compound based enzyme inhibitors.

General Enzyme Inhibition Assay

This protocol provides a general framework for measuring enzyme inhibition. Specific conditions such as buffer composition, pH, and substrate/enzyme concentrations should be optimized for each specific enzyme.[11][12]

Materials:

  • Purified enzyme or cell extract containing the enzyme

  • Specific substrate for the enzyme

  • This compound based inhibitor compound

  • Appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

  • Cofactors if required by the enzyme (e.g., Mg²⁺, NADH)

  • Spectrophotometer or microplate reader

  • Cuvettes or 96-well plates

  • Pipettes and tips

  • Distilled water

Protocol:

  • Preparation of Solutions:

    • Prepare a suitable buffer at the optimal pH for the enzyme.

    • Prepare a stock solution of the substrate.

    • Prepare a stock solution of the enzyme at a concentration that allows for measurable activity.

    • Prepare serial dilutions of the this compound inhibitor compound.

  • Assay Setup:

    • In separate tubes or wells, mix the enzyme solution with different concentrations of the inhibitor. Include a control with no inhibitor.

    • Pre-incubate the enzyme-inhibitor mixtures for a specific time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixtures.

  • Monitoring the Reaction:

    • Immediately measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader. The wavelength will depend on the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response curve) to determine the IC50 value.[13]

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from studies on 1-indanone (B140024) derivatives as MAO inhibitors.[2]

Materials:

  • Recombinant human MAO-A and MAO-B

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (B48309) (substrate for MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • This compound inhibitor

  • Peroxidase

  • p-Aminobenzoic acid (for detection)

Protocol:

  • Enzyme and Inhibitor Preparation:

    • Prepare solutions of recombinant human MAO-A and MAO-B in potassium phosphate buffer.

    • Prepare serial dilutions of the this compound inhibitor.

  • Assay Procedure:

    • Pre-incubate the enzyme (MAO-A or MAO-B) with various concentrations of the inhibitor for 20 minutes at 37°C.

    • Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., NaOH).

  • Detection:

    • The product of the MAO reaction (e.g., H₂O₂) can be detected using a coupled reaction with peroxidase and a suitable chromogenic substrate.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the IC50 values as described in the general protocol.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used method for measuring AChE activity.[5][14]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound inhibitor

Protocol:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the inhibitor.

  • Assay in 96-well plate:

    • Add the phosphate buffer, inhibitor solution, and AChE solution to each well.

    • Pre-incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding DTNB and ATCI.

  • Measurement:

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the increase in absorbance at 412 nm over time.

  • Data Analysis:

    • Determine the reaction rates and calculate the IC50 values.

Signaling Pathways and Visualizations

This compound based inhibitors have been shown to modulate several critical signaling pathways implicated in disease.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many cancers, promoting cell survival, growth, and proliferation.[15][16] Inhibitors targeting components of this pathway are of significant interest in oncology.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway

HIF-1 is a transcription factor that plays a crucial role in the cellular response to hypoxia and is a key target in cancer therapy.[17][18] Some indenopyrazole derivatives, structurally related to 1H-inden-1-ones, have been identified as potent HIF-1 inhibitors.[19]

HIF1_Signaling_Pathway cluster_nucleus Nucleus Hypoxia Hypoxia PHD PHD enzymes Hypoxia->PHD Inhibits HIF1a HIF-1α HIF1 HIF-1 Complex HIF1a->HIF1 Dimerizes with VHL VHL HIF1a->VHL Binds to (Hydroxylated) HIF1b HIF-1β (ARNT) HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Binds to PHD->HIF1a Hydroxylates (Normoxia) Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation Nucleus Nucleus TargetGenes Target Gene Expression (e.g., VEGF) HRE->TargetGenes Activates Angiogenesis Angiogenesis TargetGenes->Angiogenesis

Caption: Simplified overview of the HIF-1 signaling pathway under hypoxic conditions.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates the general workflow for conducting an enzyme inhibition assay to determine the IC50 of a compound.

Enzyme_Inhibition_Workflow Start Start PrepSolutions Prepare Reagents: - Enzyme - Substrate - Inhibitor Dilutions - Buffer Start->PrepSolutions PreIncubate Pre-incubate Enzyme with Inhibitor PrepSolutions->PreIncubate AddSubstrate Initiate Reaction (Add Substrate) PreIncubate->AddSubstrate Monitor Monitor Reaction Progress (e.g., Spectrophotometry) AddSubstrate->Monitor Analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Monitor->Analyze Plot Plot Dose-Response Curve Analyze->Plot IC50 Determine IC50 Value Plot->IC50 End End IC50->End

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. The versatility of this chemical moiety allows for the synthesis of derivatives with potent and selective activity against a variety of important biological targets. The protocols and data presented here provide a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on this privileged structure. Further exploration of structure-activity relationships and mechanism of action studies will continue to drive the optimization of these compounds for clinical applications.

References

Synthesis and Biological Evaluation of Amino-Substituted 1H-Inden-1-Ones: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of amino-substituted 1H-inden-1-ones and the subsequent biological screening of these compounds for anticancer, anti-inflammatory, and antimicrobial activities. The methodologies are presented to facilitate their application in a drug discovery and development setting.

Introduction

Amino-substituted 1H-inden-1-one derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The indenone scaffold is recognized as a "privileged structure," frequently found in biologically active molecules. The introduction of an amino substituent can modulate the physicochemical and pharmacological properties of the parent molecule, leading to enhanced potency and selectivity for various biological targets. This document outlines a robust synthetic strategy for accessing these compounds and provides detailed protocols for evaluating their therapeutic potential.

I. Synthesis of Amino-Substituted 1H-Inden-1-Ones

A versatile and efficient method for the synthesis of amino-substituted 1H-inden-1-ones is the transition-metal-free reaction of ortho-alkynylaldehydes with primary amines. This approach proceeds via a potassium hydroxide (B78521) (KOH)-mediated Prins-type cyclization, followed by an oxidation step.[1]

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-3-Aryl-1H-inden-1-ones

This protocol describes a transition-metal-free approach to synthesize functionalized amino-indenones.[1]

Materials:

Procedure:

  • To a solution of the ortho-alkynylbenzaldehyde in DMSO, add the primary amine.

  • Add powdered KOH to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time specified by reaction monitoring (e.g., thin-layer chromatography).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amino-substituted this compound.

Visualization of the Synthetic Workflow:

G cluster_synthesis Synthesis of Amino-Substituted 1H-Inden-1-Ones start Start Materials: o-Alkynylbenzaldehyde Primary Amine KOH, DMSO reaction Reaction: Prins-Type Cyclization & Oxidation start->reaction 1. Mix & Stir workup Aqueous Workup & Extraction reaction->workup 2. Quench & Extract purification Column Chromatography workup->purification 3. Concentrate & Load product Purified Amino-Substituted This compound purification->product 4. Elute & Collect

Synthetic workflow for amino-substituted 1H-inden-1-ones.

II. Biological Screening Protocols

The synthesized amino-substituted 1H-inden-1-ones can be subjected to a battery of in vitro assays to determine their biological activity. Detailed protocols for anticancer, anti-inflammatory, and antimicrobial screening are provided below.

A. Anticancer Activity Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Indenone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
ITH-6 HT-29 (Colon)0.41[2]
Compound 8 A549 (Lung)~6
Compound 9 A549 (Lung)~6[3]
Compound 2e HCT116 (Colon)6.43 ± 0.72
Compound 2e A549 (Lung)9.62 ± 1.14[4]
Compound 2 HTB-26 (Breast)10-50[5]
Compound 2 PC-3 (Prostate)10-50[5]
Compound 2 HepG2 (Liver)10-50[5]

This assay is used to investigate if the anticancer activity of the compounds is mediated through the inhibition of microtubule formation.

Materials:

  • Tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Test compounds and control drugs (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole (B1683961) as an inhibitor)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol on ice.

  • Add 10 µL of 10x concentrated test compound or control drug to the wells of a pre-chilled 96-well plate.

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

B. Anti-inflammatory Activity Screening

This assay measures the ability of the compounds to inhibit the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production and determine the IC₅₀ values.

Data Presentation: Anti-inflammatory Activity of Indanone Derivatives

Compound IDCytokineCell Line/SystemIC₅₀ (nM)Reference
IPX-18 TNF-αHuman Whole Blood298.8[6][7]
IPX-18 TNF-αHuman PBMCs96.29[6][7]
IPX-18 IL-6Human Whole Blood416.0 (for IL-2)[6][7]
IPX-18 IL-8Human Whole Blood336.6[6][7]
C. Antimicrobial Activity Screening

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • Standard antimicrobial agents (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • 96-well microplates

Protocol:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity of Indanone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4a E. coli1.0 (mg/mL)[8]
Compound 4a S. aureus1.0 (mg/mL)[8]
Compound 4c E. coli1.0 (mg/mL)[8]
Compound 4c S. aureus1.0 (mg/mL)[8]
Pyrazoles E. coli25-50[9]
Pyrazoles B. subtilis50[9]
Indeno[1,2-c]pyrazol-4(1H)-ones (general) Various bacteria/fungiGood activity reported

III. Signaling Pathway Analysis

The biological activities of amino-substituted 1H-inden-1-ones can be attributed to their modulation of specific cellular signaling pathways. Below are diagrams representing key pathways potentially affected by these compounds.

NF-κB Signaling Pathway in Inflammation

Many anti-inflammatory agents act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes Induces Indenone Amino-Substituted This compound Indenone->IKK Inhibits

Inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway in Oxidative Stress Response

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress, which is implicated in both cancer and inflammation.

G cluster_nrf2 Nrf2 Signaling Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Ub Ubiquitination & Degradation Keap1->Ub Promotes Nrf2->Keap1 Bound Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Induces Indenone Amino-Substituted This compound Indenone->Keap1 Modulates

Modulation of the Nrf2 signaling pathway.

Conclusion

The synthetic and screening protocols outlined in this document provide a comprehensive framework for the investigation of amino-substituted 1H-inden-1-ones as potential therapeutic agents. The data tables offer a comparative overview of the biological activities of related compounds, serving as a benchmark for newly synthesized derivatives. The signaling pathway diagrams provide a visual representation of the potential mechanisms of action, guiding further mechanistic studies. By following these detailed methodologies, researchers can effectively synthesize, characterize, and evaluate this promising class of compounds for their potential in drug discovery.

References

Microwave-Assisted Synthesis of 1H-Inden-1-one Analogs: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the rapid and efficient synthesis of 1H-inden-1-one analogs utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, making it an invaluable tool in modern drug discovery and development. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with therapeutic potential, notably in the areas of neurodegenerative diseases and oncology.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently. Unlike conventional heating, which relies on thermal conductivity, microwave irradiation interacts with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating.[1] This localized heating can accelerate reaction rates, often by orders of magnitude, and can lead to cleaner reactions with fewer byproducts.[2] Key advantages for the synthesis of this compound analogs include:

  • Speed: Reactions that take hours or days with conventional heating can often be completed in minutes.[2]

  • Efficiency: Increased yields and purer products are frequently observed.

  • Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions align with the principles of green chemistry.[1]

Synthetic Protocols for this compound Analogs

Two primary microwave-assisted methods for the synthesis of the 1-indanone (B140024) core, a saturated form of this compound, are the intramolecular Friedel-Crafts acylation and the Nazarov cyclization.

Protocol 1: Microwave-Assisted Intramolecular Friedel-Crafts Acylation

This method is a robust approach for the synthesis of 1-indanones from 3-arylpropionic acids.[3] The reaction involves the cyclization of the acyl group onto the aromatic ring, promoted by a strong acid catalyst. Microwave irradiation significantly accelerates this process.[4]

General Experimental Procedure:

  • To a 3 mL glass microwave vial equipped with a magnetic stir bar, add the desired 3-arylpropionic acid (0.5 mmol).

  • Add dry dichloromethane (B109758) (CH₂Cl₂) (1.0 mL) to dissolve the starting material.

  • Cool the solution to 0 °C and gently add triflic acid (TfOH) (3.0 equivalents).

  • Securely cap the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 80 °C for the specified time (typically 60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 1-indanone analog.

Protocol 2: Microwave-Assisted Nazarov Cyclization

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones, including indenones, from divinyl ketones (chalcones).[5] This electrocyclic reaction is typically acid-catalyzed and is significantly enhanced by microwave heating, leading to a substantial reduction in reaction time compared to conventional methods.[5]

General Experimental Procedure:

  • In a sealed microwave process vial, dissolve the substituted chalcone (B49325) (1.0 equivalent) in trifluoroacetic acid (TFA).

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes.

  • After completion, cool the reaction vessel to room temperature.

  • Carefully neutralize the trifluoroacetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic extracts, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the pure this compound analog.

Data Presentation: Reaction Optimization

The following tables summarize the quantitative data for the microwave-assisted synthesis of 1-indanone analogs via intramolecular Friedel-Crafts acylation, comparing it with other methods.

Table 1: Microwave vs. Ultrasound in the Intramolecular Friedel-Crafts Acylation of 3-(4-methoxyphenyl)propionic acid. [4]

EntryCatalyst (mol%)SolventTemp (°C)MethodTime (min)Conversion (%)Yield (%)
1TfOH (300)CH₂Cl₂80MW60100100
2TfOH (200)CH₂Cl₂80MW6010085
3TfOH (100)CH₂Cl₂80MW6010054
4TfOH (300)CH₂Cl₂RTConv.18h10061
5Tb(OTf)₃ (10)o-xylene140US602010

Data adapted from Oliverio, M. et al. (2014).[4]

Table 2: Microwave-Assisted Intramolecular Friedel-Crafts Acylation of Various Phenylpropionic Acids. [4]

EntryStarting MaterialProductTime (min)Yield (%)
13-Phenylpropionic acid1-Indanone6098
23-(4-Methylphenyl)propionic acid5-Methyl-1-indanone6099
33-(4-Chlorophenyl)propionic acid5-Chloro-1-indanone6099
43-(3,4-Dimethoxyphenyl)propionic acid5,6-Dimethoxy-1-indanone6099

Reaction conditions: TfOH (3 equiv.), CH₂Cl₂, 80 °C, Microwave. Data adapted from Oliverio, M. et al. (2014).[4]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The general workflow for the microwave-assisted synthesis of this compound analogs is depicted below, from starting materials to the purified product.

G cluster_workflow Experimental Workflow Start Starting Materials (e.g., 3-Arylpropionic Acid or Chalcone) Setup Reaction Setup (Microwave Vial, Solvent, Catalyst) Start->Setup Microwave Microwave Irradiation (Set Temperature and Time) Setup->Microwave Workup Reaction Work-up (Quenching, Extraction) Microwave->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure this compound Analog Purification->Product

Caption: General workflow for microwave-assisted synthesis.

Biological Applications and Signaling Pathways

This compound analogs have shown promise in several therapeutic areas. Their mechanisms of action often involve the modulation of key signaling pathways.

Certain indenone analogs, structurally similar to combretastatin (B1194345) A-4, exhibit potent anticancer activity by inhibiting tubulin polymerization.[6][7] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

G cluster_tubulin Mechanism of Tubulin Polymerization Inhibition Indenone This compound Analog (Combretastatin-like) Tubulin β-Tubulin (Colchicine Binding Site) Indenone->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules G2M G2/M Phase Arrest Polymerization->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by indenone analogs.

The indanone scaffold is also found in multi-targeted kinase inhibitors that can block signaling pathways crucial for tumor growth and angiogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[8][9]

G cluster_kinase Kinase Inhibition Signaling Pathway Indenone This compound Analog (Kinase Inhibitor) VEGFR VEGFR Indenone->VEGFR Inhibits PDGFR PDGFR Indenone->PDGFR Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) VEGFR->Downstream PDGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis TumorGrowth Tumor Growth Proliferation->TumorGrowth Angiogenesis->TumorGrowth

Caption: Inhibition of VEGFR/PDGFR signaling pathways.

Certain 2,3-dihydro-1H-inden-1-one derivatives act as cholinesterase inhibitors, which is a key therapeutic strategy for Alzheimer's disease.[10] By inhibiting acetylcholinesterase (AChE), these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, thereby improving cognitive function.[11][12]

G cluster_cholinesterase Mechanism of Cholinesterase Inhibition Indenone This compound Analog AChE Acetylcholinesterase (AChE) Indenone->AChE Inhibits ACh_Breakdown Acetylcholine Breakdown AChE->ACh_Breakdown ACh_Levels Increased Acetylcholine Levels ACh_Breakdown->ACh_Levels Inhibition leads to Cognitive Improved Cognitive Function ACh_Levels->Cognitive

Caption: Cholinesterase inhibition for Alzheimer's disease therapy.

References

Application of Sonication in the Synthesis of 1H-Inden-1-ones: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, sustainable, and high-yield synthetic methodologies is paramount. Sonication, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional methods. This document provides detailed application notes and protocols for the use of sonication in the synthesis of 1H-inden-1-ones, a core scaffold in various biologically active compounds.

The use of ultrasound in chemical synthesis, known as sonochemistry, can dramatically enhance reaction rates, improve yields, and enable reactions to occur under milder conditions.[1] These effects are primarily due to acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium irradiated with high-intensity ultrasound. This process generates localized hot spots with transient temperatures of thousands of degrees Kelvin, high pressures, and enormous heating and cooling rates, creating unique chemical environments that can accelerate reactions.[1]

Application Notes

The application of sonication to the synthesis of 1H-inden-1-ones and their precursors primarily leverages two key effects of acoustic cavitation:

  • Enhanced Mass Transport: In heterogeneous reactions, the microjets and shockwaves generated by bubble collapse can disrupt the boundary layers at phase interfaces, leading to a significant increase in mass transfer between reactants. This is particularly beneficial in reactions involving solid catalysts or poorly soluble reagents.

  • Radical Formation and Alternative Reaction Pathways: The extreme conditions within the collapsing bubbles can lead to the homolytic cleavage of bonds, generating radical species that can initiate or participate in chemical reactions. This can sometimes lead to different product distributions compared to conventional thermal methods.

Common synthetic routes to 1H-inden-1-ones that can be enhanced by sonication include:

  • Intramolecular Friedel-Crafts Acylation: The cyclization of 3-arylpropionic acids or their derivatives is a fundamental method for synthesizing the indanone core. Sonication can accelerate this reaction, often leading to higher yields in shorter timeframes compared to conventional heating.

  • Condensation Reactions: The synthesis of precursors like chalcones (which can be subsequently cyclized to indenones via a Nazarov cyclization) is often a condensation reaction. Ultrasound has been shown to significantly improve the efficiency of these reactions.

The choice between an ultrasonic bath and a probe sonicator is a critical experimental parameter. Ultrasonic baths provide a more diffuse and less intense ultrasonic field, which can be suitable for some reactions. However, for reactions requiring higher energy input and more localized cavitation, a direct immersion ultrasonic horn (probe sonicator) is generally more effective and provides better reproducibility.

Experimental Protocols

Below are detailed protocols for the sonication-assisted synthesis of precursors and the cyclization to form the indanone ring system.

Protocol 1: Ultrasound-Assisted Intramolecular Friedel-Crafts Acylation for the Synthesis of 1-Indanones

This protocol describes the high-intensity ultrasound-assisted intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to form 1-indanones, which are direct precursors to 1H-inden-1-ones.[2]

Materials:

  • 3-Arylpropionic acid (e.g., 3-(4-methoxyphenyl)propionic acid)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • High-intensity ultrasound probe (e.g., 20 kHz, 400 W)

Procedure:

  • In a round-bottom flask, dissolve the 3-arylpropionic acid (1 equivalent) in anhydrous dichloromethane.

  • Add trifluoromethanesulfonic acid (3 equivalents) to the solution.

  • Immerse the ultrasonic probe into the reaction mixture.

  • Apply ultrasonic irradiation at a specified power setting for the required time (see Table 1 for examples), maintaining the reaction temperature with a cooling bath if necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding the mixture to a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Ultrasound-Assisted Synthesis of Chalcones (Indenone Precursors)

This protocol details the efficient synthesis of chalcones, which are key intermediates for the preparation of 1H-inden-1-ones via Nazarov cyclization, using ultrasound irradiation.[3]

Materials:

Procedure:

  • In a flask, dissolve the substituted acetophenone and the aromatic aldehyde in the appropriate alcohol (ethanol for KOH, methanol for KF-Al2O3).

  • Add the catalyst (pulverized KOH or KF-Al2O3).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for the specified time (see Table 2 for examples).

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Data Presentation

The following tables summarize quantitative data from the literature, comparing sonochemical methods with conventional approaches for the synthesis of indenone precursors.

Table 1: Comparison of Ultrasound-Assisted vs. Microwave-Assisted Intramolecular Friedel-Crafts Acylation of 3-(4-methoxyphenyl)propionic acid [2]

MethodCatalyst (eq.)SolventTemp. (°C)Time (min)Conversion (%)
UltrasoundTfOH (3)CH2Cl2r.t.15100
MicrowaveTfOH (3)CH2Cl24015100

Table 2: Ultrasound-Assisted Synthesis of Chalcones - A Comparison with Conventional Stirring [4]

AldehydeCatalystMethodTime (min)Yield (%)
4-Cl-C6H4CHOKOHUltrasound1597
4-Cl-C6H4CHOKOHStirring24082
4-MeO-C6H4CHOKF-Al2O3Ultrasound1098
4-MeO-C6H4CHOKF-Al2O3Stirring24085
C6H5CHOKOHUltrasound3092
C6H5CHOKOHStirring30075

Visualizations

The following diagrams illustrate the general workflow and a key reaction pathway in the synthesis of 1H-inden-1-ones.

experimental_workflow cluster_start Starting Materials cluster_reaction Sonication-Assisted Reaction cluster_product Product Aryl Propionic Acid Aryl Propionic Acid Intramolecular\nFriedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation Aryl Propionic Acid->Intramolecular\nFriedel-Crafts Acylation Chalcone Precursors Chalcone Precursors Nazarov Cyclization Nazarov Cyclization Chalcone Precursors->Nazarov Cyclization 1H-Inden-1-one This compound Intramolecular\nFriedel-Crafts Acylation->this compound Nazarov Cyclization->this compound

Caption: General synthetic routes to 1H-inden-1-ones via sonication.

friedel_crafts_pathway start 3-Arylpropionic Acid intermediate1 Acylium Ion Intermediate start->intermediate1  TfOH / Ultrasound intermediate2 Cyclized Intermediate (Sigma Complex) intermediate1->intermediate2 Intramolecular Electrophilic Attack product 1-Indanone intermediate2->product Deprotonation

Caption: Pathway for Friedel-Crafts acylation to form the indanone core.

References

Application Notes and Protocols: Derivatization of 1H-Inden-1-One for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of the 1H-inden-1-one scaffold, a promising framework in drug discovery. The focus is on the synthesis and structure-activity relationship (SAR) studies of these derivatives, particularly as anti-inflammatory agents and cholinesterase inhibitors.

Introduction

The this compound core and its derivatives, especially the arylidene indanone scaffold, have garnered significant attention in medicinal chemistry.[1][2] These compounds are considered rigid analogs of chalcones and have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4] The planar structure of the arylidene indanone system allows for effective electronic communication between substituents on the aryl ring and the indanone core, influencing their biological activity.[1] This document outlines synthetic strategies for creating libraries of this compound derivatives and presents SAR data to guide the design of more potent and selective compounds.

Data Presentation: Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for this compound derivatives in two key therapeutic areas: anti-inflammatory and cholinesterase inhibition.

Anti-inflammatory Activity of 2-Benzylidene-1-indanone (B110557) Derivatives

A series of 2-benzylidene-1-indanone derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines, tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[5][6] The percentage of inhibition at a concentration of 10 µM is presented in the table below.

CompoundR1 (Substitution on Phenyl Ring)% Inhibition of IL-6 (10 µM)% Inhibition of TNF-α (10 µM)
4a 4'-OMe61.61 ± 6.2148.26 ± 1.14
4c 3',4'-OH70.32 ± 3.2745.59 ± 3.59
4d 3'-OMe, 4'-OH69.28 ± 1.5883.73 ± 4.05
4g 3',4',5'-OMe55.69 ± 1.6367.94 ± 1.21
4h 2',3',4'-OMe55.33 ± 9.9767.92 ± 3.85
4p 4'-F59.99 ± 1.3241.99 ± 1.44
8g 7-propoxy, 4'-hydroxy-3'-methoxybenzylidene-84.92
Xanthohumol (Positive Control) -62.45 ± 1.8353.27 ± 1.65

Data sourced from Drug Design, Development and Therapy, 2018.[7]

SAR Summary for Anti-inflammatory Activity:

  • The presence of hydroxyl and methoxy (B1213986) groups on the benzylidene ring generally leads to good anti-inflammatory activity.

  • Compound 4d , with a 3'-methoxy and 4'-hydroxyl substitution, demonstrated the most potent TNF-α inhibition.[7]

  • Alkoxy groups at the C-7 position of the indanone ring, as seen in compound 8g , can be beneficial for activity.[7]

Cholinesterase Inhibitory Activity of Indenone Derivatives

Donepezil, a well-known drug for Alzheimer's disease, features a 1-indanone (B140024) core structure and acts as an acetylcholinesterase (AChE) inhibitor.[8] Various derivatives of this compound have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundModificationsAChE IC50 (nM)BChE IC50 (nM)
Donepezil Reference Drug5.9-
26d N-benzylpiperidine moiety14.8-
26i N-benzylpiperidine moiety18.6-
Compound 9 Benzylidene-indenone-Selective BChE inhibitor

Data compiled from multiple sources.[3][8][9]

SAR Summary for Cholinesterase Inhibition:

  • The 1-indanone scaffold is a key feature for AChE inhibition, as exemplified by Donepezil.[8]

  • Modifications at the 2-position of the indanone core with moieties like N-benzylpiperidine can yield potent AChE inhibitors.[3]

  • The benzylidene-indenone scaffold can be tailored to achieve selective inhibition of BChE.[9]

Experimental Protocols

General Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol is adapted from a method used for the synthesis of 2-benzylidene-1-indanone derivatives with anti-inflammatory activity.[5][10]

Materials:

  • Substituted 1-indanone

  • Substituted benzaldehyde (B42025)

  • Ethanol (EtOH)

  • Sodium hydroxide (B78521) (NaOH) solution (20% w/v)

  • Hydrochloric acid (HCl) solution (1.0 M)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve the substituted 1-indanone (1.0 eq) and the corresponding substituted benzaldehyde (1.0 eq) in ethanol.

  • To the stirred solution, add the 20% (w/v) sodium hydroxide solution dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature overnight. Monitor the progress of the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a 1.0 M HCl solution until it reaches a pH of approximately 7.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid product with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 2-benzylidene-1-indanone derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory activity of synthesized compounds by measuring the inhibition of TNF-α and IL-6 release in LPS-stimulated murine primary macrophages.[5]

Materials:

  • Murine primary macrophages (MPMs)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Synthesized 2-benzylidene-1-indanone derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Positive control (e.g., Xanthohumol)

  • Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator (37 °C, 5% CO2)

Procedure:

  • Seed the murine primary macrophages in 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • The following day, pre-incubate the cells for 30 minutes with the test compounds at a final concentration of 10 µM. Include a vehicle control (DMSO) and a positive control.

  • After the pre-incubation period, stimulate the cells with LPS (0.5 µg/mL) for 24 hours at 37 °C.

  • After 24 hours, collect the cell culture supernatants.

  • Determine the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound compared to the LPS-stimulated vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of 2-benzylidene-1-indanone derivatives, which involves the inhibition of the NF-κB and MAPK signaling pathways.[6][11][12]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates NFkB_p65_p50_nuc NF-κB (p65/p50) MAPK_pathway->NFkB_p65_p50_nuc Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50->NFkB_p65_p50_nuc Translocates Indenone This compound Derivative Indenone->MAPK_pathway Inhibits Indenone->IKK Inhibits DNA DNA NFkB_p65_p50_nuc->DNA Binds to promoter region Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives for SAR studies.

G start Start: Design of This compound Derivatives synthesis Synthesis of Derivatives (e.g., Aldol Condensation) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification biological_screening Biological Screening (e.g., Anti-inflammatory Assay) purification->biological_screening data_analysis Data Analysis and SAR Determination biological_screening->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Process end End: Identification of Potent Lead Compound lead_optimization->end

Caption: General workflow for SAR studies of this compound derivatives.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1H-Inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 1H-inden-1-one derivatives are pivotal structural motifs in a plethora of biologically active compounds and natural products. Their synthesis in an enantiomerically pure form is of paramount importance for the development of novel therapeutics and chiral materials. This document provides detailed application notes and experimental protocols for several state-of-the-art asymmetric methods for the synthesis of these valuable chiral building blocks. The presented methodologies leverage transition-metal catalysis and biocatalysis to achieve high levels of stereocontrol.

I. Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

This method provides an efficient route to enantioenriched 3-aryl-1-indanones through the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. The use of a chiral monodentate phosphoramidite (B1245037) ligand (MonoPhos) is crucial for achieving high enantioselectivity under mild reaction conditions.[1][2]

Data Presentation
EntrySubstrate (Chalcone Derivative)Catalyst Loading (mol%)LigandSolventTime (h)Yield (%)ee (%)Reference
12'-(Pinacolboryl)chalcone3(R)-MonoPhosToluene (B28343)129595[2]
24-Methoxy-2'-(pinacolboryl)chalcone3(R)-MonoPhosToluene129294[2]
34-Chloro-2'-(pinacolboryl)chalcone3(R)-MonoPhosToluene129693[2]
43-Methoxy-2'-(pinacolboryl)chalcone3(R)-MonoPhosToluene129092[2]
Experimental Protocol

General Procedure for the Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition:

  • To a dried Schlenk tube under an argon atmosphere, add the 2'-(pinacolboryl)chalcone derivative (0.1 mmol, 1.0 equiv).

  • Add [Rh(cod)₂]BF₄ (0.003 mmol, 3 mol%) and (R)-MonoPhos (0.0033 mmol, 3.3 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired chiral 3-aryl-1-indanone.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Reaction Workflow

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction Conditions cluster_workup Workup and Purification cluster_product Product Chalcone 2'-(Pinacolboryl)chalcone Derivative Reaction_Vessel Reaction Mixture Chalcone->Reaction_Vessel Rh_catalyst [Rh(cod)₂]BF₄ Rh_catalyst->Reaction_Vessel Ligand (R)-MonoPhos Ligand->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Temperature Room Temperature Temperature->Reaction_Vessel Time 12 hours Time->Reaction_Vessel Concentration Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Indanone Chiral 3-Aryl-1-Indanone Chromatography->Indanone Reaction_Vessel->Concentration Reaction Completion

Caption: Workflow for Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition.

II. Palladium-Catalyzed Asymmetric C-C Bond Activation/Carbonylation

This innovative method allows for the synthesis of chiral indanones bearing a quaternary carbon stereocenter. The reaction proceeds via a palladium-catalyzed asymmetric C-C bond activation of cyclobutanones followed by carbonylation with carbon monoxide (CO).[1]

Data Presentation
EntrySubstrate (Cyclobutanone)Catalyst Loading (mol%)LigandCO Pressure (atm)Temperature (°C)Yield (%)ee (%)Reference
11-Phenylcyclobutanone5(S)-DTBM-SEGPHOS1808592[1]
21-(4-Methoxyphenyl)cyclobutanone5(S)-DTBM-SEGPHOS1808290[1]
31-(4-Chlorophenyl)cyclobutanone5(S)-DTBM-SEGPHOS1808894[1]
41-Naphthylcyclobutanone5(S)-DTBM-SEGPHOS1807588[1]
Experimental Protocol

General Procedure for the Palladium-Catalyzed Asymmetric C-C Bond Activation/Carbonylation:

  • In a glovebox, charge a vial with Pd(OAc)₂ (0.005 mmol, 5 mol%) and (S)-DTBM-SEGPHOS (0.0055 mmol, 5.5 mol%).

  • Add anhydrous toluene (0.5 mL) and stir the mixture at room temperature for 20 minutes.

  • Add the cyclobutanone (B123998) substrate (0.1 mmol, 1.0 equiv).

  • Seal the vial and take it out of the glovebox.

  • Pressurize the vial with carbon monoxide (1 atm) using a balloon.

  • Stir the reaction mixture in a preheated oil bath at 80 °C for 24 hours.

  • After cooling to room temperature, carefully vent the CO pressure.

  • Concentrate the reaction mixture and purify the residue by preparative thin-layer chromatography (PTLC) to yield the chiral indanone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Signaling Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Cyclobutanone Cyclobutanone Substrate A Oxidative Addition of C-C Bond to Pd(0) Cyclobutanone->A CO Carbon Monoxide (CO) C CO Insertion CO->C Pd_catalyst Pd(OAc)₂ Pd_catalyst->A Ligand (S)-DTBM-SEGPHOS Ligand->Pd_catalyst B Palladacycle Intermediate A->B B->C D Acyl-Palladium Intermediate C->D E Reductive Elimination D->E E->Pd_catalyst Regeneration of Pd(0) catalyst Product Chiral Indanone with Quaternary Center E->Product

Caption: Catalytic Cycle for Pd-Catalyzed Asymmetric Carbonylative Cyclization.

III. Biocatalytic Reduction of 3-Arylinden-1-ones

This environmentally friendly method utilizes baker's yeast (Saccharomyces cerevisiae) for the asymmetric reduction of 3-arylinden-1-ones to afford the corresponding (S)-3-arylindan-1-ones with high enantioselectivity.[3][4]

Data Presentation
EntrySubstrate (3-Arylinden-1-one)BiocatalystMediumTime (h)Yield (%)ee (%)Reference
13-Phenyl-1H-inden-1-oneBaker's YeastGlucose/Water4875>99[3]
23-(4-Methoxyphenyl)-1H-inden-1-oneBaker's YeastGlucose/Water4872>99[3]
33-(4-Chlorophenyl)-1H-inden-1-oneBaker's YeastGlucose/Water4878>99[3]
43-(1,3-Benzodioxol-5-yl)-6-propoxy-1H-inden-1-oneBaker's YeastGlucose/Water7265>99[3]
Experimental Protocol

General Procedure for the Biocatalytic Reduction with Baker's Yeast:

  • Suspend baker's yeast (10 g) in a solution of glucose (10 g) in distilled water (100 mL).

  • Stir the suspension at 30 °C for 30 minutes to activate the yeast.

  • Add the 3-arylinden-1-one substrate (1 mmol) dissolved in a minimal amount of ethanol (B145695) (2-3 mL).

  • Stir the reaction mixture at 30 °C for 48-72 hours.

  • Monitor the reaction by TLC.

  • After completion, add ethyl acetate (B1210297) (100 mL) and celite (5 g) to the reaction mixture and stir for 30 minutes.

  • Filter the mixture through a pad of celite and wash the celite pad with ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the chiral (S)-3-arylindan-1-one.

  • Determine the enantiomeric excess by chiral HPLC.

Logical Relationship Diagram

G cluster_input Inputs cluster_process Biocatalytic Process cluster_output Outputs Substrate 3-Arylinden-1-one Reduction Enzymatic Asymmetric Reduction of C=C bond Substrate->Reduction Yeast Baker's Yeast (Saccharomyces cerevisiae) Activation Yeast Activation Yeast->Activation Glucose Glucose (Energy Source) Glucose->Activation Water Aqueous Medium Water->Activation Activation->Reduction Product (S)-3-Arylindan-1-one Reduction->Product Byproducts Yeast Biomass, Metabolic Byproducts Reduction->Byproducts

Caption: Logical Flow of the Biocatalytic Reduction of 3-Arylinden-1-ones.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Inden-1-One

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on the two main synthetic routes: Intramolecular Friedel-Crafts Acylation and Nazarov Cyclization.

Intramolecular Friedel-Crafts Acylation Troubleshooting

Q1: I am experiencing a low yield of my target 1-indanone (B140024) from the intramolecular cyclization of a 3-arylpropionic acid. What are the common causes?

Low yields in intramolecular Friedel-Crafts acylation for 1-indanone synthesis can stem from several factors:

  • Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution, making cyclization difficult.

  • Suboptimal Acid Catalyst: The choice and amount of the Brønsted or Lewis acid catalyst are critical. Insufficient catalyst may lead to an incomplete reaction, while an excessive amount can promote side reactions. Common catalysts like polyphosphoric acid (PPA) and triflic acid (TfOH) need to be used under optimized conditions.[1]

  • Poor Quality Starting Materials: Impurities in the starting 3-arylpropionic acid or its corresponding acid chloride can interfere with the reaction.

  • Side Reactions: Intermolecular acylation can compete with the desired intramolecular cyclization, especially at high concentrations, leading to polymeric byproducts.[1]

  • Product Instability: The 1-indanone product itself might be unstable under the harsh acidic and high-temperature conditions often employed, leading to degradation.

Q2: I am observing the formation of regioisomers in my PPA-catalyzed indanone synthesis. How can I improve the regioselectivity?

The regioselectivity of PPA-mediated indanone synthesis can be significantly influenced by the grade of the PPA used, specifically its phosphorus pentoxide (P₂O₅) content.

  • High P₂O₅ Content PPA (e.g., 83%): This grade tends to favor the formation of the indanone isomer where an electron-donating group on the aromatic ring is ortho or para to the newly formed carbonyl group.

  • Low P₂O₅ Content PPA (e.g., 76%): This grade typically promotes the formation of the isomer with the electron-donating group meta to the carbonyl.

By selecting the appropriate grade of PPA, you can steer the reaction toward the desired regioisomer.[1]

Q3: My Friedel-Crafts reaction is not proceeding to completion. What should I check?

  • Moisture Contamination: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents as many Lewis acid catalysts are highly sensitive to moisture.

  • Catalyst Activity: Use a fresh, active catalyst. The efficiency of the catalyst can diminish over time, especially if not stored properly.

  • Reaction Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress using TLC or GC-MS.

Nazarov Cyclization Troubleshooting

Q1: My Nazarov cyclization of a chalcone (B49325) to form an indanone is giving a poor yield. What are the key parameters to optimize?

Low yields in Nazarov cyclizations can be attributed to several factors:

  • Insufficient Catalyst Activity: The Lewis or Brønsted acid may not be strong enough to efficiently promote the formation of the pentadienyl cation intermediate.[2]

  • Poor Substrate Reactivity: Chalcones with certain substitution patterns may be less reactive.

  • Side Reactions: Competing pathways such as polymerization or rearrangement can reduce the yield of the desired 1-indanone.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that often require careful optimization.

Q2: I am observing the formation of byproducts in my Nazarov cyclization. What are they likely to be and how can I minimize them?

Common byproducts can include polymers and products from intermolecular reactions. To minimize these:

  • Adjust Substrate Concentration: Running the reaction under more dilute conditions can favor the desired intramolecular cyclization over intermolecular side reactions.

  • Optimize Catalyst and Temperature: A less reactive catalyst or lower reaction temperature might be necessary to prevent decomposition and byproduct formation, although this may require longer reaction times.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two most prevalent and well-documented methods for the synthesis of this compound and its derivatives are the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids (or their acid chlorides) and the Nazarov cyclization of divinyl ketones, such as chalcones.[3][4]

Q2: Which catalysts are typically used for the intramolecular Friedel-Crafts acylation to produce 1-indanones?

A variety of Brønsted and Lewis acids can be used. Common choices include:

  • Brønsted Acids: Polyphosphoric acid (PPA), triflic acid (TfOH), and sulfuric acid.

  • Lewis Acids: Aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and scandium triflate (Sc(OTf)₃).[5][6]

Q3: What factors should I consider when choosing a solvent for my this compound synthesis?

The choice of solvent can significantly impact the reaction yield and selectivity. Key considerations include:

  • Solubility: The starting materials and intermediates must be soluble in the chosen solvent.

  • Inertness: The solvent should not react with the starting materials, intermediates, products, or the catalyst.

  • Boiling Point: The boiling point of the solvent will determine the maximum temperature at which the reaction can be run at atmospheric pressure.

  • Polarity: The polarity of the solvent can influence the reaction mechanism and the stability of intermediates.

For Friedel-Crafts reactions, common anhydrous solvents include dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and carbon disulfide. For Nazarov cyclizations, solvents like DCM and acetonitrile (B52724) are often used.[7][8]

Q4: How can I purify my crude this compound product?

The two primary methods for purifying solid this compound are:

  • Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system (e.g., hexane/ethyl acetate) should be chosen where the 1-indanone is soluble at high temperatures but sparingly soluble at low temperatures.[9]

  • Column Chromatography: This technique is ideal for separating the desired product from significant amounts of impurities or byproducts with different polarities. A silica (B1680970) gel stationary phase with a hexane/ethyl acetate (B1210297) mobile phase is commonly used.[8]

Q5: What are some common impurities I might find in my this compound product?

Common impurities can include:

  • Unreacted Starting Material: For example, the 3-arylpropionic acid in a Friedel-Crafts reaction.

  • Regioisomers: Formed if the cyclization can occur at multiple positions on the aromatic ring.[10]

  • Polymeric Byproducts: Resulting from intermolecular reactions.

  • Residual Solvents: From the reaction or workup.

These impurities can often be identified by NMR, GC-MS, or TLC analysis.[10]

III. Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids
CatalystStarting MaterialSolventTemperature (°C)Time (h)Yield (%)Reference
PPA3-(3,4,5-trimethoxyphenyl)propanoic acidNeat90271.4[11]
TfOH3-phenylpropanoic acidCH₂Cl₂252461[4]
TfOH3-(4-methoxyphenyl)propanoic acidCH₂Cl₂80 (MW)198[4]
Sc(OTf)₃Benzyl Meldrum's acid derivativeNitromethaneReflux-up to 94[6]
AlCl₃Phenylpropionic acid chlorideBenzene--90[12]
Nafion-HPhenylpropionic acid chlorideBenzeneReflux-90[12]
Table 2: Comparison of Catalysts for Nazarov Cyclization of Chalcones to 1-Indanones
CatalystSubstrateSolventTemperature (°C)TimeYield (%)Reference
TfOHChalconeNeat8010 min95[7]
Cu(OTf)₂ChalconeDCE80-92[7]
SnCl₄Divinyl ketoneDCMRT30 min75[13]
FeCl₃ChalconeToluene11024 h85[7]
I₂Divinyl ketone---Good[2]

IV. Experimental Protocols

Protocol 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the 3-arylpropionic acid (1.0 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., CH₂Cl₂).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acid catalyst (e.g., 1.5-3.0 eq of TfOH) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water. Neutralize the excess acid with a saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]

Protocol 2: Synthesis of 1-Indanone via Nazarov Cyclization of a Chalcone

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Dissolve the chalcone (1.0 eq) in an anhydrous solvent (e.g., DCM) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Catalyst Addition: Add the Lewis or Brønsted acid catalyst (e.g., 2.0 eq of SnCl₄ as a 1.0 M solution in DCM) dropwise at 0 °C.[13]

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.[7]

Protocol 3: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., hexane/ethyl acetate) where the 1-indanone has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-indanone in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.[9]

V. Visualizations

Experimental_Workflow_Friedel_Crafts start Start: 3-Arylpropionic Acid setup Reaction Setup: - Flame-dried glassware - Inert atmosphere start->setup addition Reagent Addition: 1. Anhydrous Solvent 2. Acid Catalyst (0 °C) setup->addition reaction Reaction: - Warm to RT - Heat to 50-80 °C - Monitor by TLC addition->reaction workup Work-up: - Quench with ice-water - Neutralize with NaHCO₃ reaction->workup extraction Extraction: - Organic Solvent (e.g., DCM) - Wash with brine workup->extraction purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography or Recrystallization extraction->purification product Product: this compound purification->product

Caption: Experimental workflow for this compound synthesis via Friedel-Crafts acylation.

Experimental_Workflow_Nazarov start Start: Chalcone setup Reaction Setup: - Flame-dried glassware - Inert atmosphere start->setup addition Reagent Addition: 1. Anhydrous Solvent 2. Lewis/Brønsted Acid (0 °C) setup->addition reaction Reaction: - Warm to RT - Stir - Monitor by TLC addition->reaction workup Work-up: - Quench with sat. NH₄Cl reaction->workup extraction Extraction: - Organic Solvent (e.g., DCM) - Wash with brine workup->extraction purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography extraction->purification product Product: this compound purification->product

Caption: Experimental workflow for this compound synthesis via Nazarov cyclization.

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Is the reaction going to completion? start->check_reaction check_purity Are starting materials pure? check_reaction->check_purity Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes impure_materials Impure Starting Materials check_purity->impure_materials No side_reactions Are there significant side reactions? check_conditions->side_reactions Yes suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions No byproducts Significant Byproducts side_reactions->byproducts Yes solution_catalyst Solution: - Increase catalyst loading - Use a more active catalyst - Check for catalyst deactivation (moisture) incomplete_reaction->solution_catalyst solution_time_temp Solution: - Increase reaction time - Increase temperature incomplete_reaction->solution_time_temp solution_purify Solution: - Purify starting materials (recrystallization, distillation) impure_materials->solution_purify solution_optimize_conditions Solution: - Optimize temperature and catalyst concentration - Screen different solvents suboptimal_conditions->solution_optimize_conditions solution_concentration Solution: - Run reaction at lower concentration to favor intramolecular cyclization byproducts->solution_concentration

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Side reactions in the synthesis of 1H-inden-1-one and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1H-inden-1-one. This resource is tailored for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a focus on preventing common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Friedel-Crafts Acylation Route to 1-Indanone (B140024) (Precursor to this compound)

Question 1: I am observing a low yield of 1-indanone from the intramolecular Friedel-Crafts cyclization of 3-phenylpropionic acid. What are the potential causes and how can I improve the yield?

Low yields in this reaction are often attributed to incomplete conversion or the formation of side products. Here’s a systematic approach to troubleshoot this issue:

  • Purity of Starting Material: Ensure your 3-phenylpropionic acid is pure. Impurities can deactivate the catalyst or lead to undesired side reactions.

  • Catalyst Choice and Amount: The choice and amount of the acid catalyst are critical. While strong acids like polyphosphoric acid (PPA) or triflic acid are effective, they can also promote side reactions if not used optimally.

    • Consider using milder Lewis acids like AlCl₃ or SnCl₄.

    • Vary the catalyst loading to find the optimal concentration. Excessive amounts of catalyst can sometimes lead to charring and the formation of by-products.

  • Reaction Temperature and Time: These parameters require careful optimization. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ideal reaction time and to check for decomposition of the starting material or product at elevated temperatures.

  • Solvent Selection: The choice of solvent can significantly influence the reaction outcome. Aprotic non-polar organic solvents are often preferred to minimize intermolecular reactions.[1]

  • Intermolecular Reactions: High concentrations of the starting material can favor intermolecular acylation, leading to the formation of polymeric materials instead of the desired intramolecular cyclization. Running the reaction under more dilute conditions can favor the formation of 1-indanone.

Question 2: My Friedel-Crafts reaction is producing significant amounts of an O-acylated byproduct. How can I prevent this?

The formation of an O-acylated byproduct can be a competing reaction pathway. To minimize this:

  • Reaction Conditions: Microwave-assisted solventless irradiation has been shown to reduce the formation of O-acylated byproducts and significantly shorten reaction times compared to conventional heating.[2]

  • Alternative Acylating Agent: While direct cyclization of the carboxylic acid is atom-economical, converting the 3-phenylpropionic acid to its corresponding acid chloride can lead to a cleaner reaction with fewer byproducts, although it adds an extra synthetic step.[3]

II. Dehydrogenation of 1-Indanone to this compound

Question 3: I am attempting to dehydrogenate 1-indanone to this compound, but the reaction is sluggish and gives a low yield. What are some common issues?

Low conversion during the dehydrogenation of 1-indanone can be due to several factors related to the choice of reagents and reaction conditions:

  • Choice of Dehydrogenating Agent:

    • N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN): This is a common method, but the reaction conditions need to be carefully controlled. Ensure the AIBN is fresh, as its decomposition is temperature-dependent. The subsequent elimination step with a base like triethylamine (B128534) is crucial for the formation of the double bond.[2]

    • Palladium-based catalysts: Palladium on carbon (Pd/C) or palladium(II) complexes can be effective for aerobic dehydrogenation.[4] The choice of solvent and the partial pressure of oxygen can significantly impact the reaction rate and yield. For instance, in one study, the dehydrogenation of 1-indanone using a palladium catalyst gave a 54% yield in toluene (B28343).[4]

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful oxidizing agent for dehydrogenation.[5] However, it is sensitive to moisture and can decompose, so ensure anhydrous conditions are maintained.[6]

  • Reaction Temperature: The optimal temperature will depend on the chosen method. For palladium-catalyzed aerobic dehydrogenation, temperatures around 80°C have been reported to be effective.[4] For the NBS/AIBN method, the reaction is typically carried out at the reflux temperature of the solvent (e.g., carbon tetrachloride).[2]

  • Solvent: The solvent can influence the solubility of the reagents and the reaction kinetics. Toluene has been found to be an effective solvent for palladium-catalyzed dehydrogenation of 1-indanone.[4]

Question 4: My synthesis of this compound is plagued by the formation of a dimeric or polymeric byproduct. How can I prevent this?

This compound, being an α,β-unsaturated ketone, is susceptible to dimerization and polymerization, especially in the presence of acid or at elevated temperatures.

  • Control of Acidity: If using an acid-catalyzed method for the preceding step, ensure it is thoroughly neutralized before attempting to isolate or purify the this compound. Traces of acid can promote dimerization.[7]

  • Temperature Control: Distill or purify this compound at the lowest possible temperature to minimize thermally induced polymerization.

  • Use of Inhibitors: The addition of a small amount of a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), can help to prevent the polymerization of the product during purification and storage.

  • Inert Atmosphere: Handling the purified this compound under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation and subsequent side reactions.

Data Presentation: Comparison of Synthesis and Prevention Methods

The following tables summarize quantitative data from various synthetic methods for 1-indanone and highlight strategies for preventing side reactions in the synthesis of this compound.

Table 1: Comparison of Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids

CatalystSolventTemperature (°C)Time (h)Yield of 1-Indanone (%)Reference
AlCl₃- (solventless, MW)-0.0330-60[2]
Triflic AcidDichloromethaneRoom Temp2461[8]
Triflic Acid- (MW)801>95 (conversion)[8]
Nafion®-HBenzeneReflux-90[3]
Tb(OTf)₃o-dichlorobenzene25012up to 74[3]

Table 2: Troubleshooting Guide for Side Reactions in this compound Synthesis

IssuePotential CauseRecommended Preventative Action
Low Yield Incomplete reaction, suboptimal catalyst, or unfavorable reaction conditions.Optimize catalyst, temperature, and reaction time. Ensure purity of starting materials.
Dimerization/Polymerization Presence of acid, high temperatures, or exposure to air.Neutralize any acid, purify at low temperatures, add a polymerization inhibitor, and handle under an inert atmosphere.
Formation of Regioisomers In certain annulation reactions, multiple cyclization pathways are possible.Carefully select the catalyst and ligand system; optimize reaction conditions to favor the desired isomer.
Over-oxidation In dehydrogenation reactions, the product can sometimes be further oxidized.Monitor the reaction closely and stop it once the starting material is consumed. Use a selective dehydrogenating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination and Elimination [2]

This two-step protocol involves the radical bromination of 1-indanone followed by elimination to yield this compound.

Step 1: Bromination of 1-Indanone

  • To a solution of 1-indanone (1.0 mmol) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 mmol) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) (0.01 mmol).

  • Reflux the mixture for 2.5 hours.

  • Cool the reaction mixture and filter it through Celite to remove succinimide.

Step 2: Elimination to form this compound

  • Cool the filtrate from Step 1 to 0 °C.

  • Add triethylamine (2.0 mmol) dropwise to the cooled solution.

  • Allow the reaction to proceed overnight.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to obtain this compound.

Protocol 2: Palladium-Catalyzed Aerobic Dehydrogenation of 1-Indanone [4]

This method provides a direct route to this compound using a palladium catalyst and oxygen as the oxidant.

  • In a reaction vessel, dissolve 1-indanone (0.1 mmol) in toluene (0.5 mL).

  • Add the palladium catalyst (e.g., 5 mol% Pd(DMSO)₂(TFA)₂).

  • Stir the reaction mixture under an atmosphere of oxygen (1 atm).

  • Heat the reaction to 80 °C and monitor its progress.

  • Upon completion, cool the reaction mixture and purify the product using standard techniques such as column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

low_yield_troubleshooting cluster_sm Starting Material Issues cluster_conditions Reaction Condition Optimization cluster_side_reactions Side Reaction Prevention start Low Yield of This compound check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions impure_sm Impure 1-Indanone? check_sm->impure_sm temp Suboptimal Temperature? check_conditions->temp time Incorrect Reaction Time? check_conditions->time catalyst Inefficient Catalyst or Reagent? check_conditions->catalyst polymerization Polymerization Observed? check_side_reactions->polymerization dimerization Dimerization Detected? check_side_reactions->dimerization purify_sm Purify Starting Material impure_sm->purify_sm Yes end Improved Yield purify_sm->end optimize_temp Optimize Temperature temp->optimize_temp optimize_time Optimize Reaction Time time->optimize_time change_catalyst Screen Catalysts/ Reagents catalyst->change_catalyst optimize_temp->end optimize_time->end change_catalyst->end add_inhibitor Add Polymerization Inhibitor polymerization->add_inhibitor control_temp_ph Control Temperature and pH dimerization->control_temp_ph add_inhibitor->end control_temp_ph->end

Caption: Troubleshooting workflow for addressing low yields in the synthesis of this compound.

Logical Relationship of Side Reactions

side_reactions cluster_conditions Reaction Conditions cluster_side_products Side Products main_reaction 1-Indanone -> this compound high_temp High Temperature acid_trace Trace Acid air_exposure Air Exposure dimer Dimer high_temp->dimer promotes polymer Polymer high_temp->polymer promotes acid_trace->dimer catalyzes acid_trace->polymer catalyzes over_oxidized Over-oxidized Products air_exposure->over_oxidized can lead to

Caption: Factors contributing to common side reactions in this compound synthesis.

References

Technical Support Center: Overcoming Low Solubility of 1H-Inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1H-inden-1-one derivatives. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to aid in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to the solubility of this compound derivatives.

Q1: My this compound derivative won't dissolve in aqueous buffers for my biological assay. What should I do?

A1: This is a common challenge due to the generally low aqueous solubility of the indenone core. Here is a step-by-step troubleshooting guide:

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound's aqueous solubility limit has been exceeded.- Prepare a high-concentration stock solution in an organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common choice. Stock solutions are typically prepared at concentrations of 10-30 mM.[1] - Optimize the final concentration: Ensure the final concentration of your compound in the assay is as low as possible while still being effective. - Increase the percentage of co-solvent: If your assay can tolerate it, you can slightly increase the final concentration of the organic solvent (e.g., DMSO) to a maximum of 1% (v/v). However, always run a solvent toxicity control to ensure it does not affect your experimental results.
The compound dissolves initially but precipitates over time. The compound is forming a supersaturated solution that is not stable.- Use a solubilizing agent: Including a non-ionic surfactant like Pluronic F-68 (at a final concentration of 0.01-0.1%) in your assay buffer can help maintain the solubility of hydrophobic compounds.[1] - Sonication: Briefly sonicating the final diluted solution can sometimes help in dissolving small precipitates and creating a more stable dispersion.[1]
I observe a film or particles on the surface of my solution. Poor wetting of the solid compound.- Improve wetting with a surfactant: A small amount of a non-ionic surfactant (e.g., Tween® 80) in the buffer can improve the wettability of the compound.

Q2: What is the best organic solvent to use for my this compound derivative stock solution?

A2: DMSO is the most widely recommended solvent for creating stock solutions of poorly soluble compounds for biological assays due to its high solubilizing power and miscibility with aqueous solutions.[1] For other applications like chemical synthesis or purification, other organic solvents such as dichloromethane (B109758) (DCM), chloroform, or ethyl acetate (B1210297) may be suitable, depending on the specific derivative.

Q3: How can I determine the aqueous solubility of my specific this compound derivative?

A3: The "shake-flask" method is the gold standard for determining thermodynamic solubility. A detailed protocol for this method is provided in the "Experimental Protocols" section of this guide.

Q4: Are there any chemical modifications I can make to my this compound derivative to improve its solubility?

A4: Yes, structural modifications can significantly impact solubility. Consider the following strategies:

  • Introduce ionizable groups: Adding acidic or basic functional groups can allow for salt formation, which often dramatically increases aqueous solubility.

  • Add polar functional groups: Incorporating polar groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) can increase hydrophilicity.

  • Reduce molecular weight and logP: Smaller, less lipophilic molecules tend to be more soluble in aqueous media.

Quantitative Solubility Data

Table 1: Thermodynamic Solubility of this compound Derivatives in Aqueous Buffer (e.g., PBS, pH 7.4) at 25°C

Compound ID Structure/Substituents Solubility (µg/mL) Solubility (µM) Method of Determination
Example: Compound X2-phenyl, 3-methyl[Enter your data here][Enter your data here]Shake-Flask Method
Your Compound 1
Your Compound 2

Table 2: Solubility of this compound Derivatives in Common Organic Solvents at 25°C

Compound ID Solvent Solubility (mg/mL) Solubility (mM) Method of Determination
Example: Compound YDMSO[Enter your data here][Enter your data here]Visual Assessment
Your Compound 1DMSO
Your Compound 1Ethanol
Your Compound 2DMSO
Your Compound 2Ethanol

Experimental Protocols

This section provides detailed methodologies for key experiments related to determining and enhancing the solubility of this compound derivatives.

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of a this compound derivative in a specified aqueous buffer.

Materials:

  • This compound derivative

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of the solid this compound derivative to a known volume of the aqueous buffer in a sealed vial. "Excess" means that undissolved solid should be visible.

  • Equilibration: Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard curve of the compound should be prepared in the same buffer to ensure accurate quantification.

  • Calculation: The determined concentration is the thermodynamic solubility of the compound in that specific buffer at the specified temperature.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Add excess solid to buffer B Shake at constant temp (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm) C->D E Analyze concentration (HPLC/LC-MS) D->E

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This protocol provides a general method for preparing a nanosuspension to enhance the dissolution rate and apparent solubility of a poorly water-soluble this compound derivative.

Objective: To prepare a stable nanosuspension of a this compound derivative.

Materials:

  • This compound derivative

  • Stabilizer(s) (e.g., Pluronic F68, HPMC, Tween 80)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill or a planetary ball mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Preparation of the Suspension: Disperse the this compound derivative and the selected stabilizer(s) in purified water. The concentration of the drug and stabilizer should be optimized. A common starting point is 1-10% (w/v) drug and a drug-to-stabilizer ratio of 1:1 to 1:2.

  • Milling: Add the suspension and the milling media to the milling chamber. The volume of the milling media should be optimized based on the equipment manufacturer's recommendations. Mill the suspension at a high speed for a predetermined time (e.g., several hours). The milling process should be carried out in a temperature-controlled manner to prevent overheating.

  • Separation: After milling, separate the nanosuspension from the milling media. This can be done by decantation or filtration through a coarse filter.

  • Characterization:

    • Particle Size and Distribution: Measure the mean particle size and polydispersity index (PDI) using a particle size analyzer. The goal is typically a mean particle size below 1000 nm with a low PDI.

    • Physical Stability: Monitor the particle size and for any signs of aggregation or sedimentation over time at different storage conditions (e.g., 4°C and 25°C).

    • Dissolution Rate: Compare the dissolution rate of the nanosuspension to the unmilled drug powder in a relevant dissolution medium.

G cluster_prep Preparation cluster_milling Milling cluster_separate Separation cluster_char Characterization A Disperse drug and stabilizer in water B Add suspension and milling media to mill A->B C Mill at high speed B->C D Separate nanosuspension from media C->D E Analyze particle size, stability, and dissolution D->E

Signaling Pathways Involving this compound Derivatives

Several this compound derivatives have been investigated as inhibitors of key signaling pathways implicated in diseases such as cancer. Below are simplified diagrams of some of these pathways.

Hypoxia-Inducible Factor 1 (HIF-1) Signaling Pathway

Under hypoxic (low oxygen) conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to the transcription of genes involved in angiogenesis, cell survival, and metabolism. Some indenone derivatives have been shown to inhibit this pathway.

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD PHD enzymes HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation HIF1a_hypoxia HIF-1α (stabilized) HIF1b HIF-1β HIF1_complex HIF-1α/β Complex HRE HRE (DNA) Target_Genes Target Gene Transcription (e.g., VEGF) Indenone This compound Derivatives Indenone->HIF1_complex Inhibition

Tubulin Polymerization and Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, structure, and transport. They are formed by the polymerization of α- and β-tubulin dimers. Some anticancer agents, including certain indenone derivatives, can disrupt this process by either inhibiting polymerization or stabilizing the microtubules, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization Tubulin_dimers αβ-Tubulin Dimers Protofilament Protofilament Tubulin_dimers->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Tubulin_dimers Depolymerization Indenone This compound Derivatives Indenone->Tubulin_dimers Inhibition of Polymerization

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways regulate cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers, and some indenone derivatives are being explored as EGFR inhibitors.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binding P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Indenone This compound Derivatives Indenone->P_EGFR Inhibition

References

Technical Support Center: Optimizing Friedel-Crafts Acylation for 1H-Inden-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 1H-inden-1-one and its derivatives via intramolecular Friedel-Crafts acylation.

Troubleshooting Guide

This guide addresses specific challenges encountered during the intramolecular Friedel-Crafts acylation for this compound synthesis and provides actionable solutions in a question-and-answer format.

Issue 1: Low to No Yield of this compound

  • Question: My intramolecular Friedel-Crafts cyclization is resulting in a low yield or no product. What are the common causes?

  • Answer: Low yields in this reaction can stem from several critical factors:

    • Inappropriate or Inactive Catalyst: The choice of Lewis or Brønsted acid is crucial. Many common Lewis acids, like aluminum chloride (AlCl₃), are highly sensitive to moisture. Contamination with water will quench the catalyst, rendering it inactive.[1] Ensure all glassware is flame-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

    • Insufficient Catalyst: The ketone product (this compound) can form a stable complex with the Lewis acid catalyst.[2] This complexation sequesters the catalyst, meaning it is not regenerated. Therefore, stoichiometric amounts (typically 1.1 to 1.5 equivalents) of the catalyst, rather than catalytic amounts, are often required.[2]

    • Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If the 3-arylpropionic acid precursor contains strong electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring, the ring's nucleophilicity is reduced, significantly slowing down or preventing the cyclization.[1][2] More forcing conditions, such as higher temperatures or stronger acids, may be required, but success can be limited.[2]

    • Suboptimal Reaction Temperature: The reaction may lack sufficient energy to overcome the activation barrier if the temperature is too low. Conversely, excessive heat can lead to decomposition and byproduct formation.[2] For AlCl₃-catalyzed reactions, it is common to start at 0°C and then allow the reaction to warm to room temperature.[2] Monitoring the reaction by TLC or GC-MS is essential to determine the optimal temperature profile.[2]

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield of This compound cause1 Catalyst Issues start->cause1 cause2 Substrate Issues start->cause2 cause3 Condition Issues start->cause3 sol1a Ensure anhydrous conditions (flame-dried glassware, inert gas) cause1->sol1a Moisture? sol1b Use stoichiometric amount (e.g., >1.1 eq. AlCl3) cause1->sol1b Amount? sol1c Screen different catalysts (PPA, TfOH, NbCl5) cause1->sol1c Type? sol2a Verify starting material purity (NMR, MP) cause2->sol2a Purity? sol2b Consider alternative synthesis if ring is highly deactivated cause2->sol2b Deactivated? sol3a Optimize temperature (e.g., start at 0°C, warm to RT) cause3->sol3a Temperature? sol3b Use high dilution to favor intramolecular reaction cause3->sol3b Concentration? Reaction_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Intramolecular Electrophilic Attack cluster_step3 Step 3: Deprotonation & Aromaticity Restoration start    R-C(=O)-Cl3-Arylpropionyl chloride catalyst + AlCl3 intermediate    [R-C≡O+ <-> R-C+=O]Acylium Ion (Resonance Stabilized) start:e->intermediate:w byproduct1 + AlCl4- acylium    [Acylium Ion] sigma    [Sigma Complex](Aromaticity Lost) acylium->sigma Cyclization acylium->sigma sigma2    [Sigma Complex] final_product    this compound sigma2->final_product -H+ (via AlCl4-) sigma2->final_product byproduct2 + HCl + AlCl3 Experimental_Workflow start Starting Material (3-Arylpropionic Acid or Acyl Chloride) setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup solvent Add Anhydrous Solvent (e.g., DCM) setup->solvent cool Cool to 0°C solvent->cool catalyst Slowly Add Catalyst (e.g., AlCl3, TfOH) cool->catalyst react Reaction Monitoring (TLC / GC-MS) catalyst->react quench Quench Reaction (Ice / HCl or Ice / NaHCO3) react->quench workup Aqueous Workup & Extraction quench->workup purify Dry, Concentrate & Purify (Chromatography / Distillation) workup->purify product Pure this compound purify->product

References

Technical Support Center: Purification of Polar 1H-Inden-1-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with polar 1H-inden-1-one derivatives.

Frequently Asked Questions (FAQs)

Q1: My polar this compound derivative shows poor solubility in common chromatography solvents. What can I do?

A1: Solubility issues are a common challenge with polar compounds. Here are several strategies to address this:

  • Solvent Selection: Test the solubility of your compound in a variety of solvents. For normal-phase chromatography, highly polar solvents like methanol (B129727) or even small amounts of DMF or DMSO can be used to dissolve the sample, but be mindful of their miscibility with the mobile phase.

  • Solid Loading: If solubility in the mobile phase is low, consider solid loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica (B1680970) gel or other inert support, evaporate the solvent, and then load the dried solid onto the top of your column. This technique is particularly effective for flash chromatography.

  • Change in Chromatography Technique: If solubility remains a significant hurdle in normal-phase chromatography, switching to reverse-phase HPLC may be a viable option, as the polar mobile phases (e.g., water/acetonitrile or water/methanol) are more likely to dissolve your polar compound.[1]

Q2: I'm observing significant peak tailing during the chromatographic purification of my basic this compound derivative. How can I improve the peak shape?

A2: Peak tailing for basic compounds on silica gel is often due to strong interactions with acidic silanol (B1196071) groups on the stationary phase.[2] To mitigate this, consider the following:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849), to your mobile phase.[2] This will help to saturate the active silanol sites and reduce unwanted secondary interactions, leading to more symmetrical peaks.[2]

  • Use of End-Capped Columns: Employing a high-purity, end-capped column can reduce the number of accessible silanol groups, thereby minimizing tailing.[2]

  • Alternative Stationary Phases: If tailing persists, consider switching to a less acidic stationary phase, such as alumina (B75360) or a bonded phase like amino or cyano.

Q3: My highly polar this compound derivative is not retained on a C18 reverse-phase column and elutes in the solvent front. What are my options?

A3: When highly polar compounds show little to no retention on traditional reverse-phase columns, alternative techniques are necessary.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for the separation of very polar analytes.[2] It utilizes a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3] In HILIC, increasing the organic solvent content increases retention.[3]

  • Aqueous Normal Phase (ANP) Chromatography: ANP is another technique suitable for polar compounds and uses a silica hydride-based stationary phase with an organic-rich mobile phase containing a small amount of water.[4]

  • Ion-Exchange Chromatography (IEC): If your this compound derivative possesses ionizable functional groups, IEC can be a powerful purification method.[2]

Q4: Can I use recrystallization to purify my polar this compound derivative?

A4: Recrystallization is a powerful and often underestimated purification technique for solid compounds.[5] Its success depends on finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[5]

  • Solvent Screening: Experiment with a range of solvents of varying polarities. Common choices for polar compounds include ethanol, methanol, water, or mixtures like hexane/ethyl acetate (B1210297) or hexane/acetone.[6][7]

  • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[2]

Troubleshooting Guides

Guide 1: Normal-Phase Flash Chromatography

Problem: The polar this compound derivative is stuck at the origin of the silica gel column.

G start Compound stuck at origin on silica gel column q1 Is the mobile phase polarity high enough? start->q1 a1_yes Increase mobile phase polarity (e.g., add more methanol to DCM) q1->a1_yes No q2 Is the compound acidic or basic? q1->q2 Yes a1_yes->q2 a2_acid Add a small amount of acetic acid to the mobile phase q2->a2_acid Acidic a2_base Add a small amount of triethylamine (TEA) or ammonia to the mobile phase q2->a2_base Basic q3 Still no elution? a2_acid->q3 a2_base->q3 a3_yes Consider alternative stationary phases (Alumina, Florisil, or bonded phases like amino/cyano) q3->a3_yes Yes end_rp Switch to Reverse-Phase Chromatography q3->end_rp No

Guide 2: Reverse-Phase HPLC

Problem: Poor retention and peak shape of a polar this compound derivative on a C18 column.

G start Poor retention and peak shape on C18 column q1 Is the mobile phase sufficiently polar? start->q1 a1_no Decrease organic modifier (ACN/MeOH) and increase aqueous component q1->a1_no No q2 Is the compound ionizable? q1->q2 Yes a1_no->q2 a2_yes Adjust mobile phase pH with a buffer to ensure a single ionic form q2->a2_yes Yes q3 Is peak tailing observed? q2->q3 No a2_yes->q3 a3_yes Use a high-purity, end-capped column or add a mobile phase modifier (e.g., TEA for bases) q3->a3_yes Yes end_hilic Switch to HILIC or ANP chromatography q3->end_hilic No, retention is still poor a3_yes->end_hilic

Data Presentation

Table 1: Recommended Starting Solvent Systems for Chromatography
Chromatography ModeStationary PhaseTypical Mobile Phase (Gradient Elution)Compound Polarity Suitability
Normal-Phase Silica GelHexane/Ethyl Acetate (increasing ethyl acetate)Moderately Polar
Dichloromethane/Methanol (increasing methanol)Highly Polar
Reverse-Phase C18 (ODS)Water/Acetonitrile (increasing acetonitrile)Broad Range (less effective for very polar)
Water/Methanol (increasing methanol)Broad Range (less effective for very polar)
HILIC Amide or AminoAcetonitrile/Aqueous Buffer (increasing aqueous buffer)Highly Polar and Hydrophilic
Table 2: Common Mobile Phase Modifiers
ModifierConcentrationPurposeChromatography Mode
Triethylamine (TEA) 0.1 - 1%Reduces peak tailing of basic compoundsNormal-Phase, Reverse-Phase
Acetic Acid 0.1 - 1%Improves peak shape of acidic compoundsNormal-Phase, Reverse-Phase
Formic Acid 0.1%Acidic modifier for LC-MS compatibilityReverse-Phase
Ammonium Hydroxide 0.1 - 1%Basic modifier for highly polar compoundsNormal-Phase
Ammonium Acetate/Formate 10-20 mMpH control and improves peak shapeReverse-Phase, HILIC

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column, avoiding air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase or a slightly stronger solvent and load it onto the column.

    • Solid Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound derivative. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in portions while heating the mixture (e.g., on a hot plate) until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

Preventing degradation of 1H-inden-1-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-inden-1-one. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage. Here you will find answers to frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has changed color (e.g., yellowed or darkened) during storage. What does this indicate?

A change in color, such as yellowing or darkening, is a common indicator of degradation. For many organic compounds, including α,β-unsaturated ketones like this compound, color change often suggests the formation of polymeric or oxidized byproducts. This can be initiated by exposure to light, heat, or air (oxygen). It is crucial to assess the purity of a discolored sample before use in any experiment, as the presence of impurities can significantly impact experimental outcomes.

Q2: What are the primary degradation pathways for this compound?

As an α,β-unsaturated ketone, this compound is susceptible to several degradation pathways, primarily:

  • Polymerization: The conjugated system of the double bond and the carbonyl group makes the molecule susceptible to free-radical or Michael-addition polymerization. This can be initiated by heat, light (photopolymerization), or the presence of radical initiators (e.g., peroxides).

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products. The allylic position and the electron-rich aromatic ring are potential sites of oxidation.

  • Hydrolysis: Although generally less common for ketones in neutral conditions, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis or other reactions.

Q3: What are the ideal storage conditions to minimize degradation of this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture absorption. The container should be tightly sealed.

Q4: Should I use a stabilizer or inhibitor with this compound?

For long-term storage, especially of larger quantities, the addition of a polymerization inhibitor is advisable. Common inhibitors for α,β-unsaturated ketones include:

  • Hydroquinone (HQ)

  • 4-Methoxyphenol (MEHQ)

  • Butylated hydroxytoluene (BHT)

The choice and concentration of the inhibitor may depend on the intended application and the required purity of the final product. It is important to note that inhibitors may need to be removed before certain chemical reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in physical appearance (e.g., discoloration, solidification, increased viscosity) Degradation, likely due to polymerization or oxidation.- Assess purity using an appropriate analytical method (e.g., HPLC, GC-MS).- If purity is compromised, consider purification (e.g., recrystallization, chromatography) if feasible.- Review storage conditions to ensure they align with recommendations (cool, dark, inert atmosphere).
Inconsistent experimental results Degradation of the this compound starting material.- Verify the purity of the stored this compound before each use.- Use a freshly opened or recently purified sample for critical experiments.- Consider aliquoting the compound upon receipt to minimize repeated exposure of the bulk material to the atmosphere.
Formation of insoluble material in solution Polymerization has occurred.- Filter the solution to remove the insoluble polymer.- Re-evaluate storage conditions of the solid material and solutions.- If preparing stock solutions, consider adding a suitable inhibitor and storing them under the recommended conditions.

Experimental Protocols

To assist researchers in assessing the stability of their this compound samples and identifying potential degradation products, the following experimental protocols are provided as a guide. These are based on general principles of stability testing for pharmaceutical compounds.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the purity of this compound and separating it from any degradation products.

Objective: To develop an HPLC method capable of resolving this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient Program: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 20 minutes).

  • Detection: Use a UV detector. The detection wavelength should be set at the λmax of this compound, which can be determined by running a UV scan of a standard solution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, 25°C.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from degradation products generated during stress testing.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a solution of 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Analyze the sample by the developed HPLC method.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in a solution of 0.1 M NaOH.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Analyze the sample by HPLC.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Place a sample of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

    • Analyze the sample by HPLC.

Analysis of Results: Compare the chromatograms of the stressed samples with that of an unstressed control. The appearance of new peaks indicates the formation of degradation products. The peak purity of the this compound peak should be assessed to ensure no co-eluting degradation products.

Protocol 3: Identification of Degradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the volatile and semi-volatile degradation products formed during stress testing.

Objective: To identify the chemical structures of the degradation products.

Methodology:

  • Sample Preparation: The stressed samples from the forced degradation study can be analyzed. Depending on the sample matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to concentrate the analytes and remove non-volatile components.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is a good starting point.

    • Injector Temperature: Typically set to 250-280°C.

    • Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points (e.g., start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.

    • Mass Range: Scan a mass range appropriate for the expected degradation products (e.g., m/z 40-500).

  • Data Analysis: The mass spectrum of each chromatographic peak is compared to a spectral library (e.g., NIST, Wiley) for identification.

Visualization of Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the potential degradation pathways of this compound and a typical workflow for a stability study.

DegradationPathways Indenone This compound Polymer Polymerization Products Indenone->Polymer Heat, Light, Initiators Oxidation Oxidation Products Indenone->Oxidation Oxygen (Air) Hydrolysis Hydrolysis Products (under acidic/basic conditions) Indenone->Hydrolysis H₂O, H⁺/OH⁻

Caption: Potential degradation pathways for this compound.

StabilityWorkflow cluster_0 Analytical Method Development cluster_1 Forced Degradation Study cluster_2 Degradation Product Identification cluster_3 Long-Term Stability Study HPLC_Dev Develop Stability-Indicating HPLC Method HPLC_Val Validate HPLC Method (Specificity, Linearity, etc.) HPLC_Dev->HPLC_Val Stress Perform Stress Testing (Acid, Base, Oxidation, Heat, Light) HPLC_Val->Stress Store Store this compound under Defined Conditions HPLC_Val->Store Analyze_Stress Analyze Stressed Samples by HPLC Stress->Analyze_Stress Analyze_GCMS Analyze Stressed Samples by GC-MS Analyze_Stress->Analyze_GCMS Identify Identify Degradation Products Analyze_GCMS->Identify Test Test Samples at Regular Intervals by HPLC Store->Test

Caption: Experimental workflow for a comprehensive stability study of this compound.

Technical Support Center: 1H-Inden-1-one NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate analysis of 1H-inden-1-one NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the source of these impurities?

A1: Unexpected peaks in your ¹H NMR spectrum typically arise from residual solvents, starting materials, or side products from the synthesis.

  • Residual Solvents: Compare the chemical shifts of the unknown peaks with a table of common NMR solvent impurities.[1][2][3][4] For example, residual ethyl acetate (B1210297) often appears as a quartet around 4.1 ppm and a triplet around 1.2 ppm. Acetone (B3395972) will show a singlet around 2.17 ppm in CDCl₃.

  • Starting Materials/Reagents: If the synthesis of this compound involved precursors like indene (B144670) or used reagents such as N-bromosuccinimide, residual amounts may be present. Compare the spectrum to known spectra of these starting materials.

  • Water: A broad singlet peak can indicate the presence of water. Its chemical shift is highly variable depending on the solvent and concentration but is often seen between 1.5 and 4.8 ppm. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the water peak should disappear or significantly diminish.

Q2: The peaks in the aromatic region of my this compound spectrum are overlapping and difficult to interpret. What can I do?

A2: Peak overlap in the aromatic region is a common issue. Here are several strategies to resolve or simplify the signals:

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of the aromatic protons due to different solvent-solute interactions, potentially resolving the overlap.[5][6] Aromatic solvents like benzene-d₆ are particularly effective at inducing different shifts compared to chloroform-d₃.

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

  • 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable. A COSY spectrum will show correlations between coupled protons, helping to trace the connectivity within the aromatic spin system. An HSQC spectrum correlates protons with their directly attached carbons, aiding in unambiguous assignment.

Q3: The aliphatic peaks corresponding to the CH₂ groups in this compound appear as complex multiplets, not simple triplets. Is this normal?

A3: Yes, this is expected. The two methylene (B1212753) groups (at C2 and C3) form an AA'BB' spin system. The protons on C2 are chemically equivalent, as are the protons on C3. However, the coupling constant between a proton on C2 and a proton on C3 is not the same for cis and trans relationships. This magnetic non-equivalence leads to more complex splitting patterns than simple first-order triplets. The signals are often described as two multiplets, each integrating to 2H.

Q4: My baseline is distorted and my peaks are broad. How can I improve the spectrum quality?

A4: Poor line shape and baseline distortion are often related to sample preparation and spectrometer shimming.

  • Sample Preparation: Ensure your sample is fully dissolved and free of any solid particles.[6] Filtering the sample into the NMR tube through a pipette with a small plug of glass wool can remove suspended impurities that disrupt the magnetic field homogeneity.

  • Concentration: An overly concentrated sample can lead to broad peaks due to increased viscosity.[6] Try diluting your sample.

  • Shimming: The magnetic field needs to be homogenous across the sample. This is achieved by a process called shimming. If you are running the spectrometer yourself, ensure you perform a thorough shimming procedure. If the problem persists, consult the instrument manager as there may be an issue with the spectrometer.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant peak broadening. If you suspect contamination, you may need to repurify your sample.

Reference NMR Data for this compound

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Note that chemical shifts can vary slightly depending on the solvent and concentration.

¹H NMR Data (in CDCl₃)
Proton Chemical Shift (δ, ppm) Multiplicity Integration
H4~7.75d1H
H7~7.60d1H
H6~7.45t1H
H5~7.35t1H
H3 (CH₂)~3.15m2H
H2 (CH₂)~2.70m2H
¹³C NMR Data (in CDCl₃)
Carbon Chemical Shift (δ, ppm)
C1 (C=O)~206.5
C7a~154.0
C3a~136.5
C6~134.5
C4~128.0
C5~127.0
C7~124.0
C3~36.5
C2~26.0

Data compiled and estimated from publicly available spectra.[7][8][9][10]

Experimental Protocol: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a this compound sample for ¹H and ¹³C NMR analysis.

Materials:

  • This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL)

  • NMR tube (5 mm, clean and dry)

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool or Kimwipe

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers often reference the residual solvent peak)

Procedure:

  • Weigh the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient.[6]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. If TMS is used as an internal standard, it is often pre-mixed with the solvent. Gently swirl the vial to dissolve the compound completely.

  • Filter the Solution: Place a small, tight plug of glass wool or a Kimwipe into a Pasteur pipette. Draw the dissolved sample solution into the pipette.

  • Transfer to NMR Tube: Carefully dispense the filtered solution from the pipette into the NMR tube, ensuring no solid particles are transferred. The final liquid level should be approximately 4-5 cm.

  • Cap and Label: Cap the NMR tube securely. Label the tube clearly with the sample identification.

  • Cleaning: Before inserting the tube into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone to remove any dust or fingerprints.

Visualizations

Troubleshooting Workflow for this compound NMR Analysis

Troubleshooting_Workflow problem problem cause cause solution solution start start start_node Start Analysis spectrum_quality Poor Spectrum Quality (Broad Peaks, Bad Baseline) start_node->spectrum_quality unexpected_peaks Unexpected Peaks start_node->unexpected_peaks overlap_peaks Overlapping Peaks (Aromatic Region) start_node->overlap_peaks cause_shimming Poor Shimming spectrum_quality->cause_shimming cause_concentration Sample Too Concentrated spectrum_quality->cause_concentration cause_solids Suspended Solids spectrum_quality->cause_solids cause_solvent Residual Solvent unexpected_peaks->cause_solvent cause_impurity Synthesis Impurity unexpected_peaks->cause_impurity cause_field Low Field Strength overlap_peaks->cause_field cause_solvent_choice Inappropriate Solvent overlap_peaks->cause_solvent_choice sol_2d_nmr Run 2D NMR (COSY/HSQC) overlap_peaks->sol_2d_nmr Advanced Solution sol_shim Re-shim Spectrometer cause_shimming->sol_shim sol_dilute Dilute Sample cause_concentration->sol_dilute sol_filter Filter Sample cause_solids->sol_filter sol_check_table Check Impurity Tables cause_solvent->sol_check_table sol_repurify Repurify Compound cause_impurity->sol_repurify sol_high_field Use Higher Field NMR cause_field->sol_high_field sol_change_solvent Change NMR Solvent cause_solvent_choice->sol_change_solvent

Caption: Troubleshooting workflow for common NMR spectral issues.

References

Identifying and removing impurities from 1H-inden-1-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 1H-inden-1-one reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in this compound reactions?

A1: The most prevalent impurities in the synthesis of this compound and its derivatives typically arise from the reaction conditions and the nature of the starting materials. These can be broadly categorized as:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial reactants in the final product. For instance, in a Friedel-Crafts cyclization, the corresponding 3-arylpropanoic acid may remain.[1][2]

  • Regioisomers: During cyclization reactions on substituted aromatic rings, the formation of positional isomers is a common side reaction. For example, in the synthesis of 4-Methyl-1-indanone, 6-Methyl-1-indanone is a known regioisomeric impurity.[1]

  • Byproducts from Side Reactions: Undesired parallel reactions can generate byproducts. This includes intermolecular acylation leading to polymeric materials, and self-condensation reactions like dimerization, particularly under basic conditions.[2][3]

  • Degradation Products: The this compound core can be unstable under harsh acidic or high-temperature conditions, leading to the formation of degradation impurities.[2]

  • Residual Solvents and Reagents: Solvents and reagents used during the reaction or work-up may be present in the final product if not adequately removed.

Q2: My purified this compound is discolored (e.g., yellow, brown, or sticky). What is the likely cause?

A2: A white to light yellow crystalline solid is the expected appearance of pure this compound derivatives.[1] Discoloration and a sticky consistency are strong indicators of impurities.[1][2] These impurities can be residual starting materials, byproducts from the synthesis, or degradation products.[1] A lower than expected melting point is another confirmation of the presence of impurities.[1]

Q3: How can I detect the presence of these common impurities in my sample?

A3: Several analytical techniques are effective for detecting impurities in your this compound sample:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative method to assess purity. The presence of multiple spots suggests impurities.[1] For instance, a hexane (B92381)/ethyl acetate (B1210297) solvent system can often separate the desired indanone from less polar regioisomers and more polar starting materials.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating and identifying volatile impurities. It can provide quantitative data and aid in the structural elucidation of unknown compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for identifying impurities by comparing the sample's spectrum to that of a pure standard. Unexpected peaks can indicate the presence of starting materials, regioisomers, or other byproducts.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for both detecting and quantifying impurities, making it a gold standard for purity analysis in pharmaceutical development.[4]

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material

Symptoms:

  • An additional spot on a TLC plate that is more polar (lower Rf value) than the main product spot.[1]

  • Characteristic peaks of the starting material observed in the ¹H or ¹³C NMR spectrum of the product.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature, but be mindful of potential product degradation.[2]

  • Insufficient Catalyst: The amount of catalyst (e.g., in Friedel-Crafts reactions) may be suboptimal.

    • Solution: Optimize the catalyst loading.[2]

  • Poor Quality Starting Materials: Impurities in the starting material can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials before use.[2]

Purification Strategy:

  • Column Chromatography: This is highly effective for separating the more polar starting material from the less polar this compound product.[1]

  • Recrystallization: If the solubility difference between the product and the starting material is significant, recrystallization can be an effective purification method.[1]

Issue 2: Formation of a Regioisomeric Impurity

Symptoms:

  • Two spots with very similar Rf values on TLC.

  • GC-MS analysis showing two peaks with the same mass-to-charge ratio but different retention times.[1]

  • A complex NMR spectrum with overlapping signals that are difficult to assign to a single isomer.

Possible Causes & Solutions:

  • Lack of Regioselectivity: The cyclization reaction may not be sufficiently regioselective.

    • Solution: Investigate alternative catalysts or reaction conditions that may favor the formation of the desired isomer. The choice of acid catalyst in Friedel-Crafts acylations can influence regioselectivity.[2]

Purification Strategy:

  • Flash Column Chromatography: This is the recommended method for separating regioisomers with similar polarities.[1] Careful selection of the eluent system is critical to achieve good separation.

  • Recrystallization: In some cases, fractional recrystallization may be successful if the regioisomers have sufficiently different crystal packing energies and solubilities.

Issue 3: Dimer or Polymer Formation

Symptoms:

  • Observation of higher molecular weight species by MS.

  • A significant amount of baseline material or insoluble residue.

  • Broad, unresolved peaks in the NMR spectrum.

Possible Causes & Solutions:

  • High Concentration: Intermolecular reactions are often favored at high concentrations.

    • Solution: Run the reaction under more dilute conditions to favor the desired intramolecular cyclization.[2]

  • Inappropriate Base or Temperature (for base-catalyzed reactions): Strong, non-bulky bases and elevated temperatures can promote self-aldol condensation, leading to dimerization.[3]

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C).[3] Consider using a milder or bulkier base, or employ a slow addition of the base to keep the enolate concentration low.[3]

Purification Strategy:

  • Column Chromatography: Effective for separating the desired monomer from higher molecular weight oligomers and polymers.

  • Filtration: If polymeric byproducts are insoluble, they can sometimes be removed by simple filtration.

Data Presentation

Table 1: Comparison of Recrystallization Solvent Systems for Indanone Derivatives

Solvent SystemTypical Ratio (v/v)Expected RecoveryPurityNotes
Hexane / Ethyl Acetate9:1 to 7:3Good to Excellent>98%A common and effective system for compounds with moderate polarity. The optimal ratio should be determined experimentally.[5]
PentaneN/AGood>97%Suitable for highly nonpolar compounds. May require cooling to induce crystallization.[5]
EthanolN/AModerate to Good>95%A more polar option, useful if polar impurities are present.[5]
Toluene (B28343) / Hexane1:5 to 1:10Good>98%Effective for aromatic compounds, where toluene provides good solubility at elevated temperatures.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying this compound derivatives from common impurities like unreacted starting materials and regioisomers.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should provide a good separation between the product (Rf ~0.3-0.4) and its impurities. A common starting point is a mixture of hexane and ethyl acetate.[5]

  • Column Packing: Prepare a silica (B1680970) gel column using a suitable slurry packing method with your chosen non-polar solvent system (e.g., hexane/ethyl acetate).[1][5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent and load it onto the column.[1]

  • Elution: Elute the column with the chosen solvent system.[1] Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid this compound derivatives that are significantly less soluble in a particular solvent at room temperature than at elevated temperatures.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system from Table 1. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. The product will crystallize out as its solubility decreases, while more soluble impurities remain in the mother liquor.[1] For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[1][5]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1][5]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_purification Purification Strategy cluster_final Final Analysis start Crude this compound Product tlc_initial Initial Purity Check (TLC) start->tlc_initial analysis Detailed Analysis (NMR, GC-MS, HPLC) tlc_initial->analysis id_impurities Identify Impurities (Starting Material, Isomer, etc.) analysis->id_impurities choose_method Select Purification Method id_impurities->choose_method column_chrom Column Chromatography choose_method->column_chrom Polarity Difference recrystallization Recrystallization choose_method->recrystallization Solubility Difference purified_product Purified Product column_chrom->purified_product recrystallization->purified_product final_analysis Final Purity Confirmation (TLC, NMR, Melting Point) purified_product->final_analysis

Caption: Workflow for identifying and removing impurities from this compound reactions.

troubleshooting_guide start Impurity Detected in This compound Sample q1 What is the nature of the impurity? start->q1 a1_sm Unreacted Starting Material (More Polar) q1->a1_sm Different Rf on TLC a1_iso Regioisomer (Similar Polarity) q1->a1_iso Similar Rf / Same MS a1_poly Dimer/Polymer (High MW) q1->a1_poly High MW in MS sol_sm Troubleshoot Reaction: - Increase reaction time/temp - Optimize catalyst Purify by Column Chromatography a1_sm->sol_sm sol_iso Purify by Flash Column Chromatography with optimized eluent a1_iso->sol_iso sol_poly Troubleshoot Reaction: - Use dilute conditions - Lower temperature - Change base a1_poly->sol_poly

Caption: Decision tree for troubleshooting common impurities in this compound synthesis.

References

Technical Support Center: Scaling Up 1H-Inden-1-One Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1H-inden-1-one from the laboratory to a pilot plant. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial-scale synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1] This method is favored due to its efficiency and the availability of starting materials.[1] Alternative routes such as the Nazarov cyclization are less common for bulk production.[1]

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: Key safety concerns during the industrial production of this compound include the handling of corrosive and moisture-sensitive catalysts like aluminum chloride (AlCl₃), managing highly exothermic reactions, and exposure to hazardous reagents and solvents.[1] It is imperative to use appropriate personal protective equipment (PPE), ensure adequate ventilation, and have access to emergency equipment like eyewash stations and safety showers.[1]

Q3: How is the purity of this compound assessed at an industrial scale?

A3: On an industrial scale, the purity of this compound is typically assessed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For structural confirmation and the identification of any isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) Spectroscopy are employed.[1]

Q4: What are the key differences in reaction conditions between lab and pilot plant scale?

A4: When scaling up, heat and mass transfer become more critical. Mixing efficiency, the rate of reagent addition, and temperature control are key parameters that need to be carefully managed in a pilot plant. While the fundamental chemistry remains the same, reaction times may be longer, and temperature gradients within the reactor need to be minimized to ensure consistent product quality. For instance, a practical temperature for the ring closure reaction at both laboratory and pilot plant scale is room temperature.[2]

Troubleshooting Guides

Issue 1: Low Product Yield

A low yield of this compound is a common challenge during both lab-scale synthesis and pilot-plant scale-up. The following guide provides a systematic approach to troubleshooting this issue.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Inactive Catalyst Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which can lead to deactivation.[1]Use a fresh, anhydrous catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware and reactors are thoroughly dried before use.[1]
Suboptimal Catalyst Loading In Friedel-Crafts acylations, the catalyst is often required in stoichiometric amounts as the product can form a complex with it.Typically, 1.1 to 1.5 equivalents of AlCl₃ are used. For other catalysts, consult specific literature for optimal loading.
Poor Quality Starting Materials Impurities in the 3-phenylpropionic acid or its acid chloride can interfere with the reaction.[1]Analyze the purity of starting materials using techniques like NMR or melting point determination. Recrystallize or purify if necessary.
Low Reaction Temperature The reaction may not have sufficient thermal energy to overcome the activation barrier.Gradually and carefully increase the reaction temperature while monitoring the reaction progress and checking for the formation of byproducts.[1]
Side Reactions Intermolecular acylation can compete with the desired intramolecular cyclization, especially at high concentrations, leading to polymeric byproducts.Run the reaction under more dilute conditions. Consider a slow, controlled addition of the substrate to maintain a low instantaneous concentration.[1]
Product Degradation The 1-indanone (B140024) product may be unstable under harsh acidic conditions or at high temperatures, leading to degradation.Optimize the reaction time and temperature to minimize product exposure to harsh conditions. Consider a milder work-up procedure.
Issue 2: Formation of Impurities

The presence of impurities can significantly complicate purification and reduce the overall yield of the desired product.

Common Impurities and Mitigation Strategies

Impurity Type Potential Cause Mitigation Strategy
Regioisomers The position of substituents on the aromatic ring can direct the cyclization to different positions, leading to isomeric products.Carefully control the reaction conditions, particularly the choice of catalyst and solvent. The P₂O₅ content in Polyphosphoric Acid (PPA) can also influence the product distribution.[1]
Polymeric Byproducts High concentrations of starting materials and strongly acidic conditions can promote intermolecular reactions, leading to polymerization.[1]Perform the reaction under high-dilution conditions. Control the reaction temperature and avoid using excessively strong acids or prolonged reaction times.[1]
Indene (B144670) Derivatives Elimination reactions, often promoted by high temperatures, can lead to the formation of indene byproducts.[1]Maintain strict temperature control throughout the reaction and consider a milder work-up procedure to prevent elimination.[1]

Data Presentation: Lab vs. Pilot Plant Scale Comparison

The following table summarizes typical parameters for the synthesis of this compound via intramolecular Friedel-Crafts acylation of 3-phenylpropionyl chloride with AlCl₃, highlighting the key differences between laboratory and pilot plant scales.

Parameter Laboratory Scale (e.g., 100 mL flask) Pilot Plant Scale (e.g., 100 L reactor)
Starting Material 3-phenylpropionyl chloride3-phenylpropionyl chloride
Catalyst Anhydrous AlCl₃ (1.2 eq)Anhydrous AlCl₃ (1.2 - 1.3 eq)
Solvent Anhydrous Dichloromethane (B109758) (DCM)Anhydrous Dichloromethane (DCM) or other suitable solvent
Temperature 0 °C to room temperature0 °C to room temperature (with careful monitoring of exotherm)
Reaction Time 1 - 3 hours2 - 5 hours
Typical Yield 85 - 95%80 - 90%
Purity (after workup) >98% (by GC)>97% (by GC)
Key Considerations Manual temperature control, magnetic stirring.Automated temperature control, efficient mechanical stirring, controlled reagent addition rate to manage exotherm.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound from 3-Phenylpropionyl Chloride using AlCl₃

This protocol describes a general method for the intramolecular cyclization of 3-phenylpropionyl chloride at the lab scale.[3]

Materials:

  • 3-phenylpropionyl chloride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Dissolve 3-phenylpropionyl chloride in anhydrous DCM to an approximate concentration of 0.2 M.

  • Cool the flask to 0 °C using an ice-water bath.

  • Begin adding anhydrous AlCl₃ in small portions over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous stirring is essential.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-2 hours).

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Caution: This step is highly exothermic.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography or distillation to yield this compound.

Protocol 2: Pilot-Plant Scale Considerations for this compound Synthesis

Scaling up the laboratory protocol requires careful consideration of heat and mass transfer.

Key Scale-Up Modifications:

  • Reactor Setup: A jacketed glass-lined or stainless steel reactor with automated temperature control and a robust overhead stirring mechanism is required.

  • Reagent Addition: The addition of AlCl₃ should be done at a controlled rate to manage the exotherm. A dosing pump or a pressure-equalizing dropping funnel can be used.

  • Temperature Control: The reactor jacket should be pre-cooled to 0 °C before starting the AlCl₃ addition. The internal temperature must be closely monitored with a probe.

  • Mixing: Efficient stirring is crucial to ensure homogenous mixing and prevent localized overheating.

  • Work-up: The quenching step should be performed by slowly transferring the reaction mixture to a separate, well-stirred vessel containing the ice/HCl mixture. The rate of transfer must be controlled to manage the heat generated.

Visualizations

experimental_workflow start Starting Material (3-Phenylpropionic Acid/Chloride) setup Reaction Setup (Dry Reactor, Inert Atmosphere) start->setup solvent Solvent Addition (Anhydrous DCM) setup->solvent catalyst Catalyst Addition (AlCl3, controlled rate) solvent->catalyst reaction Reaction (0°C to RT, monitor progress) catalyst->reaction quench Quenching (Ice/HCl, control exotherm) reaction->quench workup Workup (Phase separation, washes) quench->workup purification Purification (Distillation/Crystallization) workup->purification product Final Product (this compound) purification->product

A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_catalyst Check Catalyst Activity (Anhydrous conditions?) start->check_catalyst check_sm Verify Starting Material Purity check_catalyst->check_sm [Catalyst OK] check_temp Optimize Reaction Temperature check_sm->check_temp [SM Pure] check_conc Consider Dilution (Side reactions?) check_temp->check_conc [Temp Optimized] solution Yield Improved check_conc->solution [Dilution Helps]

A troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: Managing Thermal Instability in 1H-Inden-1-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing thermal instability in reactions involving 1H-inden-1-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on maintaining reaction integrity.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of thermal instability in my this compound reaction?

A1: Common indicators of thermal instability include:

  • Color Change: A sudden darkening or change in the reaction mixture color can indicate decomposition.

  • Gas Evolution: Unexplained bubbling or pressure build-up may signal the formation of gaseous byproducts from decomposition.

  • Exotherm: A rapid, uncontrolled increase in reaction temperature is a clear sign of a potential thermal runaway.

  • Low Yields and Impurity Formation: Consistently low yields of the desired product, accompanied by the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate or peaks in Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS), are strong indicators of thermal degradation.[1][2]

Q2: What are the likely byproducts of thermal decomposition of this compound?

A2: At elevated temperatures, this compound can undergo various side reactions, leading to the formation of impurities. Common byproducts include polymers and indene (B144670) derivatives resulting from elimination reactions.[2] While a definitive, universally accepted decomposition pathway is not extensively documented in readily available literature, a plausible pathway involves the elimination of carbon monoxide to form indene, which can then polymerize or undergo other reactions.

Q3: How can I minimize the risk of thermal instability in my reactions?

A3: Proactive temperature management is key. Consider the following strategies:

  • Precise Temperature Control: Utilize oil baths, cooling baths (ice-water, dry ice-acetone), or automated reactor systems to maintain a stable and optimal reaction temperature. For some syntheses, maintaining a temperature below 60°C is crucial to reduce side reactions.[3]

  • Slow Addition of Reagents: Adding reagents dropwise, especially those involved in highly exothermic steps, can help dissipate heat and prevent temperature spikes.[4]

  • High Dilution: Running reactions at lower concentrations can disfavor intermolecular side reactions, including polymerization.[2]

  • Use of Milder Reagents: In some cases, harsher reagents that require high temperatures can be substituted with milder alternatives that allow for lower reaction temperatures.

  • Modern Synthesis Techniques: Explore the use of microwave-assisted synthesis or continuous flow chemistry, which offer superior temperature control and heat transfer, minimizing the risk of thermal runaway.[5][6]

Troubleshooting Guides

Issue 1: My reaction is turning dark, and the yield of the desired indenone is low.

This is a classic sign of thermal decomposition. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Step Action Rationale
1. Verify Reaction Temperature Carefully monitor the internal reaction temperature using a calibrated thermometer. Cross-check the set temperature of your heating mantle or bath.The actual temperature may be higher than the setpoint, leading to decomposition.
2. Lower the Reaction Temperature Reduce the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or LC-MS.Finding the optimal temperature that promotes the desired reaction without significant decomposition is crucial.
3. Implement Slow Addition If not already doing so, add one of the reactants slowly to the reaction mixture, which is maintained at the optimal temperature.This prevents a rapid increase in temperature from an exothermic reaction.[4]
4. Increase Solvent Volume Dilute the reaction mixture by increasing the amount of solvent.This helps to better dissipate heat and can reduce the rate of bimolecular decomposition pathways.[2]
5. Analyze Byproducts If possible, isolate and characterize the major impurities using techniques like NMR or GC-MS.Identifying the byproducts can provide clues about the decomposition pathway and help in optimizing the reaction conditions to avoid their formation.

Issue 2: I am observing a mixture of regioisomers in my Friedel-Crafts acylation to form a substituted indanone.

Regioselectivity in Friedel-Crafts reactions is highly dependent on the electronic and steric nature of the substituents on the aromatic ring and the reaction conditions.

Troubleshooting Step Action Rationale
1. Evaluate Substituent Effects Review the directing effects of the substituents on your aryl precursor. Activating groups are ortho-, para-directing, while deactivating groups are meta-directing.[4]The inherent electronic properties of the starting material dictate the preferred position of cyclization.
2. Modify the Catalyst System Experiment with different Lewis or Brønsted acids. The choice of acid can influence the regioselectivity. For instance, the P₂O₅ content in polyphosphoric acid (PPA) can affect the product distribution.[7]Different catalysts can have varying steric bulk and acidity, leading to different regiochemical outcomes.
3. Optimize Reaction Temperature Systematically vary the reaction temperature.Temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over another.
4. Change the Solvent The choice of solvent can influence the selectivity of the reaction. For example, nitromethane (B149229) has been shown to improve selectivity in some cases.[2]The solvent can affect the solubility of intermediates and the stability of transition states.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Temperature Nazarov Cyclization [4]

This protocol provides a general method for the Nazarov cyclization of a divinyl ketone using a Lewis acid at a controlled temperature to minimize side reactions.

  • Preparation: Dissolve the divinyl ketone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Lewis Acid Addition: Add a solution of a Lewis acid, such as SnCl₄ in DCM (e.g., 1.0 M solution, 2.0 eq), dropwise to the stirred solution of the divinyl ketone while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a predetermined time (e.g., 30 minutes). Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Work-up: Stir the mixture vigorously for 15 minutes. Separate the organic and aqueous layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

Protocol 2: Synthesis of 2-Indanone (B58226) with Temperature Control [3]

This protocol for the synthesis of 2-indanone from indene highlights the importance of maintaining a low temperature to control a vigorous reaction.

  • Initial Setup: In a 2-L three-necked flask fitted with a stirrer, dropping funnel, and thermometer, place 700 mL of formic acid (88%) and 140 mL of hydrogen peroxide (30%).

  • Controlled Addition: While maintaining the temperature at 35–40°C, add 116.2 g of indene (98%) dropwise with stirring over a period of 2 hours.

  • Reaction Completion: Stir the reaction solution at room temperature for 7 hours to ensure complete reaction.

  • Solvent Removal: Transfer the solution to a Claisen flask and remove the formic acid under aspirator pressure, ensuring the boiler temperature is kept below 60°C to minimize side reactions.

  • Steam Distillation: Add the crude product to a boiling solution of 7% (by volume) sulfuric acid and steam distill the mixture to purify the 2-indanone.

Visualizations

Proposed Thermal Decomposition Pathway of this compound

Decomposition_Pathway cluster_products Decomposition Products Indenone This compound Indene Indene Indenone->Indene Decarbonylation CO Carbon Monoxide Heat High Temperature Polymer Polymerization Products Indene->Polymer Polymerization

Caption: Proposed thermal decomposition of this compound at elevated temperatures.

Experimental Workflow for Managing Thermal Instability

Workflow Start Start Reaction Setup Setup Assemble Reaction with Temperature Probe and Controlled Addition Funnel Start->Setup Cool Cool Reaction Mixture to Desired Temperature Setup->Cool Add Slowly Add Reagent(s) Cool->Add Monitor Monitor Temperature and Reaction Progress (TLC/LC-MS) Add->Monitor Stable Temperature Stable? Monitor->Stable Proceed Continue Reaction Stable->Proceed Yes Adjust Adjust Addition Rate or Cooling Stable->Adjust No Complete Reaction Complete? Proceed->Complete Adjust->Add Complete->Monitor No Workup Proceed to Work-up Complete->Workup Yes

Caption: Workflow for a reaction with controlled temperature and slow reagent addition.

Logical Relationship for Troubleshooting Low Yields

Troubleshooting_Yield LowYield Low Yield of Indenone Decomposition Thermal Decomposition LowYield->Decomposition SideReactions Side Reactions (e.g., Polymerization) LowYield->SideReactions Incomplete Incomplete Reaction LowYield->Incomplete Purity Starting Material Impurity LowYield->Purity HighTemp High Reaction Temperature Decomposition->HighTemp Caused by SideReactions->HighTemp Caused by LowTemp Low Reaction Temperature Incomplete->LowTemp Caused by

Caption: Key factors contributing to low yields in indenone synthesis.

References

Technical Support Center: Catalyst Poisoning in 1H-Inden-1-one Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured approach to troubleshooting common catalyst poisoning issues encountered during the hydrogenation of 1H-inden-1-one and related derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

Problem: My this compound hydrogenation reaction is slow, incomplete, or has stalled.

This is a common indication of catalyst deactivation, with catalyst poisoning being a frequent cause. Follow these diagnostic steps to identify and resolve the issue.

Initial Checks:

  • Question: What are the first things I should investigate if my reaction is not proceeding as expected? Answer: A stalled or sluggish reaction is often the primary sign of catalyst deactivation, with catalyst poisoning being the most likely culprit.[1] You should first meticulously assess the purity of your this compound starting material, the solvent, and the hydrogen gas. Even trace amounts of certain impurities can act as potent poisons for palladium catalysts.[1]

Identifying the Cause:

  • Question: How can I determine the specific cause of catalyst deactivation? Answer: Catalyst deactivation can occur through several mechanisms:

    • Poisoning: Impurities in the reaction components strongly adsorb to the active sites of the catalyst, rendering them inactive.[1] Common poisons include sulfur and nitrogen-containing compounds.

    • Coking/Fouling: The formation of carbonaceous deposits or high-molecular-weight byproducts on the catalyst surface can physically block active sites and pores.

    • Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate, reducing the active surface area.

    • Leaching: The active metal (e.g., palladium) can dissolve into the reaction medium, leading to a loss of catalytic activity.[1]

A logical workflow for diagnosing the issue is presented below:

Start Reaction Stalled/ Incomplete Conversion Purity_Check Check Purity of: - this compound - Solvent - Hydrogen Gas Start->Purity_Check Handling_Check Review Catalyst Handling & Activation Procedure Start->Handling_Check Reaction_Params Verify Reaction Parameters: - Temperature - Pressure - Stirring Start->Reaction_Params Leaching Suspect Leaching Start->Leaching Poisoning Suspect Catalyst Poisoning Purity_Check->Poisoning Impurities Detected Handling_Check->Poisoning Improper Handling Coking Suspect Coking/ Fouling Reaction_Params->Coking High Temp. Sintering Suspect Sintering Reaction_Params->Sintering Excessive Temp. Purify Purify Reactants/ Solvent. Use High-Purity H2. Poisoning->Purify Guard_Bed Implement a Guard Bed. Poisoning->Guard_Bed Regenerate_Poison Attempt Chemical Regeneration. Poisoning->Regenerate_Poison Optimize_Params Optimize Temperature & Pressure. Ensure Adequate Stirring. Coking->Optimize_Params Regenerate_Coke Perform Oxidative Regeneration. Coking->Regenerate_Coke Irreversible_Sinter Sintering is generally Irreversible. Consider New Catalyst. Sintering->Irreversible_Sinter Optimize_Support Optimize Catalyst Support & Solvent to Minimize Leaching. Leaching->Optimize_Support Optimize_Handling Handle Catalyst Under Inert Atmosphere. Follow Activation Protocol.

Caption: Troubleshooting workflow for this compound hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound hydrogenation?

A1: For palladium-based catalysts, which are commonly used for this type of reaction, the most potent poisons are:

  • Sulfur Compounds: Thiophenes, mercaptans, sulfides, and even elemental sulfur can be present in starting materials or solvents. These compounds strongly and often irreversibly bind to the palladium surface, blocking active sites.[1]

  • Nitrogen Compounds: Certain nitrogen-containing heterocycles, nitriles, and nitro compounds can act as poisons by coordinating to the palladium active sites.[2]

  • Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO can strongly adsorb to the catalyst surface and inhibit the reaction.

  • Halides: Chloride, bromide, and iodide ions can poison the catalyst.

  • Heavy Metals: Trace amounts of other metals can interfere with the catalytic cycle.

Q2: My this compound is synthesized from a multi-step sequence. What impurities should I be particularly aware of?

A2: If your synthesis involves reagents containing sulfur or nitrogen, there is a high probability of carrying them over as impurities. For example, if thiophene-containing solvents were used in a previous step, rigorous purification is necessary. It is recommended to analyze your starting material for trace impurities using techniques like GC-MS for organic impurities and specific elemental analysis for sulfur.

Q3: Can a poisoned catalyst be regenerated?

A3: The feasibility of regeneration depends on the nature of the poison and the deactivation mechanism.

  • Coked Catalysts: These can often be regenerated by a controlled oxidation (calcination) to burn off the carbon deposits, followed by a reduction step.

  • Poisoned Catalysts: Regeneration from strongly adsorbed poisons like sulfur can be challenging. It may require aggressive chemical treatments or high-temperature reduction.[1] However, complete restoration of activity is not always guaranteed.[1] A mild regeneration for a sulfur-poisoned Pd/C catalyst involves drying and oxidation in an air atmosphere at 50-140°C.[3]

  • Sintered or Leached Catalysts: This type of deactivation is generally irreversible.

Q4: How does the presence of a poison affect the reaction quantitatively?

A4: The presence of a poison, even at ppm levels, can drastically reduce the reaction rate and overall conversion. The following table provides illustrative data on the effect of a common sulfur-containing poison (thiophene) on the performance of a 5% Pd/C catalyst in a typical this compound hydrogenation.

Thiophene Concentration (ppm)Time to >99% Conversion (hours)Catalyst Turnover Frequency (TOF) (h⁻¹)
02500
58125
102442
20> 48 (reaction stalled at ~60% conversion)< 20
Conditions: 1 mol% 5% Pd/C, 5 bar H₂, 25°C, Methanol.

Q5: What analytical techniques can be used to characterize a deactivated catalyst?

A5: A combination of techniques is typically employed:

  • Inductively Coupled Plasma (ICP-OES/AAS): To determine the bulk metal content and check for leaching.[1]

  • Transmission Electron Microscopy (TEM): To visualize metal particle size and distribution and to identify sintering.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal and identify surface poisons.

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposition.

  • Chemisorption (e.g., H₂-TPR): To measure the active metal surface area.

Data Presentation

Table 1: Effect of Common Poisons on 5% Pd/C Catalyst Performance in this compound Hydrogenation

PoisonPoison ConcentrationInitial Reaction Rate (mol/L·min)Final Conversion after 4h (%)
None (Control)0 ppm0.150>99
Thiophene (Sulfur)10 ppm0.04575
Pyridine (Nitrogen)50 ppm0.09092
Carbon Monoxide100 ppm in H₂0.02040

This data is illustrative and serves to demonstrate the relative impact of different classes of poisons.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning by Spiking

Objective: To determine if the starting material or solvent contains catalyst poisons.

Materials:

  • High-purity this compound (reference standard)

  • Suspected this compound batch

  • High-purity solvent (e.g., methanol, ethanol)

  • Suspected solvent batch

  • 5% Pd/C catalyst

  • Hydrogenation reactor

  • Analytical equipment (GC, HPLC, or NMR)

Procedure:

  • Baseline Reaction: Perform the hydrogenation using the high-purity this compound, high-purity solvent, and fresh catalyst. Monitor the reaction rate and time to completion. This serves as your control.

  • Test Reaction 1 (Substrate Purity): Perform the hydrogenation using the suspected this compound batch, high-purity solvent, and fresh catalyst.

  • Test Reaction 2 (Solvent Purity): Perform the hydrogenation using the high-purity this compound, the suspected solvent batch, and fresh catalyst.

  • Analysis: Compare the reaction profiles of the test reactions to the baseline. A significantly slower rate or incomplete conversion in a test reaction points to the respective component (substrate or solvent) as the source of the poison.

cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Conclusion Baseline Baseline: High-Purity Substrate + High-Purity Solvent Compare Compare Reaction Rates & Conversions Baseline->Compare Test1 Test 1: Suspected Substrate + High-Purity Solvent Test1->Compare Test2 Test 2: High-Purity Substrate + Suspected Solvent Test2->Compare Conclusion1 Test 1 Slow -> Substrate is Poisoned Compare->Conclusion1 Conclusion2 Test 2 Slow -> Solvent is Poisoned Compare->Conclusion2 Conclusion3 All OK -> Other Issue Compare->Conclusion3

Caption: Workflow for the diagnostic "spiking" experiment.

Protocol 2: Regeneration of a Coked Palladium Catalyst

Objective: To restore the activity of a Pd/C catalyst deactivated by carbonaceous deposits.

Materials:

  • Spent (coked) Pd/C catalyst

  • Suitable solvent (e.g., ethanol (B145695), acetone)

  • Deionized water

  • Filtration apparatus

  • Vacuum oven

  • Tube furnace with temperature control

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

Procedure:

  • Catalyst Recovery and Washing: After the hydrogenation reaction, filter the catalyst from the reaction mixture. Wash the catalyst thoroughly with a solvent like ethanol or acetone (B3395972) to remove any adsorbed organic residues. Follow with a wash using hot deionized water.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.

  • Controlled Oxidation (Calcination): Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of inert gas to the desired temperature (e.g., 300-400°C). Once the temperature is stable, introduce a controlled, dilute stream of air (e.g., 2-5% air in nitrogen). Caution: This step is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst. Hold at this temperature for 2-4 hours or until the coke is burned off (indicated by the cessation of CO₂ evolution, if monitored).

  • Reduction: After oxidation, switch the gas flow back to an inert gas and cool the catalyst to a lower temperature (e.g., 150-200°C). Then, introduce a flow of hydrogen gas to reduce the palladium oxide back to metallic palladium. Hold for 2-3 hours.

  • Cooling and Storage: Cool the catalyst to room temperature under an inert atmosphere before handling. Store the regenerated catalyst under an inert atmosphere.

Protocol 3: Analytical Method for Detecting Sulfur Impurities in this compound

Objective: To quantify the presence of sulfur-containing impurities in the starting material.

Method: Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD)

Instrumentation:

  • Gas Chromatograph (GC)

  • Sulfur Chemiluminescence Detector (SCD)

  • Appropriate GC column (e.g., a non-polar capillary column)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in a high-purity, sulfur-free solvent (e.g., cyclohexane).

  • Calibration: Prepare a series of calibration standards of a known sulfur-containing compound (e.g., thiophene) in the same solvent at concentrations ranging from sub-ppm to several ppm.

  • GC Analysis: Inject the calibration standards and the sample solution into the GC-SCD system.

  • Quantification: The SCD will selectively detect sulfur-containing compounds. Create a calibration curve from the standards and use it to quantify the total sulfur content in the this compound sample.

References

Technical Support Center: Optimizing Solvent Systems for 1H-Inden-1-One Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing solvent systems for the chromatographic purification of 1H-inden-1-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for chromatography?

A1: this compound (C₉H₆O) is a ketone with a fused ring system, giving it a moderate polarity.[1][2] Its aromatic nature and carbonyl group mean it is soluble in many common organic solvents like dichloromethane (B109758), ethyl acetate (B1210297), and acetone, but has low solubility in non-polar solvents like hexane (B92381) and is practically insoluble in water.[3] Understanding its polarity is crucial for selecting an appropriate stationary and mobile phase.

Q2: Which chromatographic technique is most suitable for purifying this compound?

A2: The choice of technique depends on the scale and required purity.

  • Thin-Layer Chromatography (TLC): Ideal for quickly screening various solvent systems to find the optimal mobile phase for separation.[4][5]

  • Flash Column Chromatography: The standard method for preparative purification of milligram to gram-scale quantities in a typical organic chemistry lab.[4]

  • High-Performance Liquid Chromatography (HPLC): Best for achieving high-resolution separation, for analytical purposes, or for purifying small quantities with very high purity.[4] Both normal-phase and reversed-phase HPLC can be used.[6][7]

Q3: What is the general principle for selecting a solvent system for normal-phase chromatography of this compound?

A3: In normal-phase chromatography (e.g., using silica (B1680970) gel or alumina), the stationary phase is polar, and the mobile phase is relatively non-polar.[8] The separation is based on the polarity of the compounds. Since this compound is moderately polar, a solvent system typically consisting of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is used.[9][10][11] The goal is to find a solvent ratio where the this compound moves off the baseline, while separating from less polar and more polar impurities.[12]

Q4: Can reversed-phase chromatography be used for this compound?

A4: Yes, reversed-phase chromatography is a viable option. In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically mixtures of water with acetonitrile (B52724) or methanol).[7][13] More non-polar compounds are retained longer on the column.[14] This method is particularly effective for separating polar, water-soluble compounds, but can be adapted for moderately polar molecules like this compound, especially in HPLC applications.[14]

Troubleshooting Guide

Q5: My this compound is stuck at the baseline on the TLC plate (Rf ≈ 0) in a hexane/ethyl acetate system. What should I do?

A5: An Rf value near zero indicates that the solvent system (mobile phase) is not polar enough to move the compound up the polar stationary phase (silica gel). To increase the Rf value, you need to increase the polarity of the mobile phase.[12]

  • Solution: Gradually increase the proportion of the more polar solvent. For a hexane/ethyl acetate system, you can try changing the ratio from 9:1 (hexane:ethyl acetate) to 4:1, 2:1, or even 1:1. If ethyl acetate is not sufficient, a more polar solvent like methanol (B129727) can be added to dichloromethane.[9][15]

Q6: All my spots, including the this compound, are running at the top of the TLC plate (Rf ≈ 1). What does this mean?

A6: A high Rf value indicates that the mobile phase is too polar. The solvent is moving all components, including your target compound, with the solvent front, resulting in no separation.

  • Solution: Decrease the polarity of the eluent.[12] For example, if you are using a 1:1 mixture of hexane and ethyl acetate, try increasing the proportion of the non-polar solvent to 4:1 or 9:1 (hexane:ethyl acetate).

Q7: The spots on my TLC plate are streaking or tailing. How can I fix this?

A7: Streaking can be caused by several factors:

  • Sample Overloading: The most common cause. Too much sample was spotted on the TLC plate. Try spotting a more dilute solution.

  • Acidic or Basic Compound: this compound contains a ketone, which is generally neutral. However, if impurities are acidic or basic, they can interact strongly with the silica gel. Adding a small amount of a modifier to the eluent can help. For acidic impurities, a trace of acetic acid might be used, while for basic impurities, triethylamine (B128534) (~1-3%) can improve peak shape.[9][16]

  • Incomplete Dissolution: The compound may not be fully dissolved in the spotting solvent. Ensure the sample is completely dissolved before spotting it on the plate.

Q8: I have poor separation between my this compound and an impurity during column chromatography. What are my options?

A8: Poor separation on a column is often predicted by a small difference in Rf values on the TLC plate.

  • Optimize the Solvent System: Re-screen solvent systems using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone) to maximize the separation between the spots.[17]

  • Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity during the column run.[16][18] This will elute the less polar compounds first, followed by your target compound, and then the more polar impurities.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (B75360) (which can be acidic, basic, or neutral) or switching to a reversed-phase silica column.[17]

  • Improve Column Geometry: Using a longer, narrower column can increase the number of theoretical plates and improve resolution.[17]

Data Presentation: Solvent System Selection

The key to successful chromatography is selecting a solvent system that provides a good Retardation Factor (Rf) for the target compound. For column chromatography, an ideal Rf value on a TLC plate is typically between 0.25 and 0.35.[4]

Table 1: Common Solvents in Increasing Order of Polarity (Eluotropic Series)

SolventPolarity
Hexane / PentaneVery Low
TolueneLow
Dichloromethane (DCM)Low-Medium
Diethyl EtherMedium
Ethyl Acetate (EtOAc)Medium
AcetoneMedium-High
Acetonitrile (ACN)High
Methanol (MeOH)Very High

This table provides a general guide to solvent polarity for normal-phase chromatography.[18][19][20]

Table 2: Suggested Starting Solvent Systems for this compound on Silica Gel

Solvent System (v/v)Polarity ClassTypical Starting RatioNotes
Hexane / Ethyl AcetateStandard9:1 to 4:1A very common and effective system for compounds of moderate polarity.[9][11]
Hexane / DichloromethaneLow Polarity1:1 to 1:4Good for separating less polar compounds. Polarity can be increased by adding EtOAc or MeOH.
Dichloromethane / MethanolHigh Polarity99:1 to 95:5Suitable if the compound shows low Rf in Hexane/EtOAc systems. Use methanol sparingly (<10%) as it can dissolve silica gel.[9]
Toluene / AcetoneAlternative9:1Can provide different selectivity compared to ester-based systems.[17]

Experimental Protocols

Protocol 1: TLC-Based Solvent System Screening

This protocol outlines the standard procedure for selecting an appropriate mobile phase for the column chromatography of this compound.

  • Preparation: Dissolve a small amount of the crude this compound mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several silica gel TLC plates.

  • Development: Place each TLC plate in a separate developing chamber containing a different solvent system (e.g., start with the systems in Table 2). Ensure the chamber is saturated with solvent vapor for better results.[19]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent.

  • Analysis: Calculate the Rf value for the this compound spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). The optimal system is one that gives the target compound an Rf value between 0.25 and 0.35 and shows good separation from all impurities.[4]

Protocol 2: Preparative Flash Column Chromatography

This protocol describes the purification of this compound using the optimized solvent system from Protocol 1.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen system (e.g., hexane). Pour the slurry into a column and allow it to pack evenly, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica bed.[21]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Apply pressure (using a pump or air line) to begin eluting the solvent through the column.

  • Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).[16]

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[16]

Visualizations

Solvent_System_Optimization_Workflow start Start: Crude This compound Sample tlc Perform TLC Screening with Multiple Solvent Systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc analyze_rf Analyze TLC Plates: Calculate Rf Values tlc->analyze_rf decision Is Rf of Target Compound between 0.25-0.35 AND well-separated from impurities? analyze_rf->decision adjust_polarity Adjust Solvent Polarity: - Increase for low Rf - Decrease for high Rf decision->adjust_polarity No column_chrom Proceed to Preparative Column Chromatography decision->column_chrom Yes adjust_polarity->tlc Re-screen end End: Purified This compound column_chrom->end

Caption: Workflow for solvent system optimization using TLC.

Troubleshooting_Chromatography issue Problem Observed on TLC Plate rf_low Rf ≈ 0 (Stuck at Baseline) issue->rf_low rf_high Rf ≈ 1 (At Solvent Front) issue->rf_high streaking Spot Streaking or Tailing issue->streaking poor_sep Poor Separation between Spots issue->poor_sep sol_low Solution: Increase Mobile Phase Polarity rf_low->sol_low sol_high Solution: Decrease Mobile Phase Polarity rf_high->sol_high sol_streaking Solutions: - Dilute Sample - Add Modifier (e.g., TEA) - Ensure Full Dissolution streaking->sol_streaking sol_poor_sep Solutions: - Try Different Solvents - Use Gradient Elution - Change Stationary Phase poor_sep->sol_poor_sep

References

Byproduct formation in the synthesis of substituted 1H-inden-1-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of substituted 1H-inden-1-ones.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields are a common impediment in organic synthesis. The following guide provides a systematic approach to troubleshooting poor outcomes in indenone synthesis.

Possible Causes and Recommended Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature and Reaction Time: These parameters are critical and often substrate-dependent. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and to check for decomposition at elevated temperatures.

    • Concentration: High concentrations can favor intermolecular side reactions, leading to polymeric byproducts. Consider running the reaction under more dilute conditions to promote the desired intramolecular cyclization.[1]

  • Catalyst Inactivity or Inefficiency:

    • Moisture and Air Sensitivity: Many catalysts, particularly Lewis acids and organometallic complexes (e.g., Rhodium catalysts), are sensitive to moisture and oxygen. Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and maintain an inert atmosphere (e.g., Nitrogen or Argon).

    • Catalyst Loading: While increasing catalyst loading might seem intuitive, it can sometimes promote side reactions. An optimal catalyst loading should be determined empirically.

    • Catalyst Choice: The choice of acid (Lewis or Brønsted) or metal catalyst is crucial. If one catalyst is providing low yields, screen others. For instance, in Friedel-Crafts reactions, common catalysts include polyphosphoric acid (PPA), triflic acid (TfOH), AlCl₃, and FeCl₃.

  • Poor Quality of Starting Materials:

    • Purity: Impurities in starting materials can poison catalysts or lead to side reactions. Ensure the purity of your precursors (e.g., substituted 3-arylpropionic acids, chalcones) through appropriate purification techniques like recrystallization or chromatography.

A general workflow for troubleshooting low yields is depicted below:

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_purity->optimize_conditions Pure impurities Impurities Found check_purity->impurities Yes no_improvement1 No Improvement optimize_conditions->no_improvement1 yield_improved Yield Improved optimize_conditions->yield_improved evaluate_catalyst Evaluate Catalyst Activity & Loading no_improvement2 No Improvement evaluate_catalyst->no_improvement2 evaluate_catalyst->yield_improved purify Purify & Repeat impurities->purify purify->start no_improvement1->evaluate_catalyst success Synthesis Successful yield_improved->success

Caption: General workflow for troubleshooting low reaction yields.
Issue 2: Formation of Regioisomers in Friedel-Crafts Acylation

The formation of regioisomers is a frequent complication when using substituted aromatic precursors in intramolecular Friedel-Crafts acylations.

Controlling Regioselectivity:

The regioselectivity of this reaction is primarily governed by the electronic and steric effects of the substituents on the aromatic ring, as well as the reaction conditions.

  • Directing Effects of Substituents:

    • Activating Groups (e.g., -OCH₃, -CH₃): These are ortho, para-directing. Cyclization will favor these positions.

    • Deactivating Groups (e.g., -NO₂, -CF₃, -Cl): These are meta-directing and will slow down the reaction.

  • Choice of Acid Catalyst: The choice and concentration of the acid can significantly influence the ratio of regioisomers. For example, in the cyclization of 3-arylpropionic acids using polyphosphoric acid (PPA), the concentration of P₂O₅ in the PPA can alter the reaction mechanism and thus the product distribution.[2]

    • High P₂O₅ Content PPA (e.g., 83%): This grade tends to favor the formation of the indanone isomer where an electron-donating group on the aromatic ring is ortho or para to the newly formed carbonyl group. This is believed to proceed through an acylium ion intermediate.[2]

    • Low P₂O₅ Content PPA (e.g., 76%): This grade often promotes the formation of the isomer with the electron-donating group meta to the carbonyl.[2]

The plausible mechanistic pathways influenced by PPA concentration are illustrated below:

regiocontrol_pathway Regiocontrol in PPA-Mediated Friedel-Crafts Acylation cluster_high_ppa High P₂O₅ PPA (e.g., 83%) cluster_low_ppa Low P₂O₅ PPA (e.g., 76%) substrate Substituted 3-Arylpropionic Acid high_ppa High P₂O₅ PPA substrate->high_ppa low_ppa Low P₂O₅ PPA substrate->low_ppa acylium Acylium Ion Intermediate high_ppa->acylium Pathway B ortho_para_product ortho/para-Product (Kinetic Control) acylium->ortho_para_product addition Arene Addition to Unsaturated Acid low_ppa->addition Pathway A meta_product meta-Product (Thermodynamic Control) addition->meta_product

Caption: Influence of PPA concentration on reaction pathway and regioselectivity.

Quantitative Data on Regioisomer Formation:

The following table summarizes the effect of PPA with different P₂O₅ content on the regioselective synthesis of substituted indanones.

EntryArene PrecursorPPA Condition (P₂O₅ content)Regioisomer Ratio (meta:ortho/para)Total Yield (%)
11,2-DimethoxybenzeneA (76%)>95:570
21,2-DimethoxybenzeneB (83%)15:8551
31,3-DimethoxybenzeneA (76%)>95:585
41,3-DimethoxybenzeneB (83%)10:9078
51,4-DimethoxybenzeneA (76%)>95:540
61,4-DimethoxybenzeneB (83%)5:9565
Data adapted from a study on the regioselective synthesis of indanones.[2] Condition A: 100 °C, PPA (76% P₂O₅); Condition B: 100 °C, PPA (83% P₂O₅). The regioisomer ratio was determined by analysis of the crude product with ¹H NMR spectroscopy.
Issue 3: Formation of Benzofulvene Byproducts

Benzofulvenes are common byproducts in indenone synthesis, often arising from elimination reactions.

Possible Causes and Recommended Solutions:

  • High Reaction Temperatures: Higher temperatures can favor elimination over substitution or cyclization. Carefully controlling the reaction temperature is crucial. For some BCl₃-promoted cyclizations, performing the reaction at 0°C is essential to selectively form the indene (B144670) product, while higher temperatures can lead to the formation of benzofulvenes.

  • Strongly Acidic Conditions: Harsh acidic conditions can promote dehydration or elimination from intermediates. Using milder Lewis acids or optimizing the amount of acid can mitigate this.

  • Substrate Structure: The structure of the starting material can influence the propensity for benzofulvene formation. The presence of good leaving groups on the five-membered ring of an indene intermediate can facilitate elimination.

Frequently Asked Questions (FAQs)

Q1: My Rhodium-catalyzed annulation is giving a low yield. What are the first things to check?

A1: For Rh-catalyzed reactions, several factors are critical:

  • Catalyst Activity: Ensure your rhodium precursor (e.g., [Rh(cod)₂]BF₄) is active and has been stored correctly.

  • Ligand Choice: The ligand can significantly impact the reaction. If using a phosphine (B1218219) ligand, ensure it is pure and not oxidized.

  • Solvent and Additives: The solvent must be dry and degassed, as oxygen and water can deactivate the catalyst. Some reactions may require a co-catalyst or a base.

  • Purity of Starting Materials: Impurities in your aryl precursors or alkynes can act as catalyst poisons.

Q2: What are the common pitfalls of the Nazarov cyclization for indenone synthesis?

A2: The Nazarov cyclization, while powerful, has some known challenges:

  • Harsh Conditions: Classical methods often require stoichiometric amounts of strong Lewis or protic acids (e.g., TiCl₄, BF₃, H₂SO₄) and high temperatures, which can lead to substrate decomposition.

  • Poor Regioselectivity: The elimination step to form the double bond may not be regioselective if multiple β-hydrogens are available, leading to a mixture of isomers.

  • Side Reactions: Wagner-Meerwein rearrangements of the carbocation intermediates can occur, leading to undesired skeletal structures.

To mitigate these, consider using milder Lewis acids (e.g., FeCl₃, SnCl₄) or exploring modern catalytic variants of the reaction.

Q3: I am having trouble purifying my indenone product from byproducts. Any suggestions?

A3: Purification can be challenging due to the similar polarities of the desired product and certain byproducts.

  • Column Chromatography: This is the most common method. If your product is unstable on silica (B1680970) gel (which is acidic), you can use deactivated silica (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or switch to a different stationary phase like neutral or basic alumina.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing both more and less polar impurities.

  • Distillation: For thermally stable, non-solid indenones, distillation under reduced pressure (if applicable) can be an option.

Experimental Protocols

Protocol 1: General Procedure for Nazarov Cyclization of a Chalcone (B49325) using a Lewis Acid

This protocol describes a general method for the synthesis of a 1-indanone (B140024) from a chalcone precursor using tin(IV) chloride as the Lewis acid.

Materials:

  • Chalcone (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chalcone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add the solution of SnCl₄ in DCM (2.0 eq) dropwise to the stirred solution of the chalcone.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-indanone.

Protocol 2: Asymmetric Nazarov Cyclization/Fluorination

This protocol details a tandem asymmetric Nazarov cyclization followed by electrophilic fluorination to produce a chiral, fluorinated 1-indanone.

Materials:

  • Chalcone (1.0 equiv)

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (10 mol%)

  • (R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX) (11 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert atmosphere, add Cu(OTf)₂ (10 mol%) and (R,R)-Ph-BOX (11 mol%). Add anhydrous DCE and stir the mixture at room temperature for 1 hour.

  • Reaction: To the catalyst mixture, add the chalcone (1.0 equiv) and NFSI (1.2 equiv).

  • Heat the reaction at 80 °C and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution. Extract the mixture with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

References

Technical Support Center: Enhancing the Regioselectivity of 1H-Inden-1-one Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1H-inden-1-one. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to address common challenges encountered during the chemical modification of the indenone core. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you control the regioselectivity of your reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites for the functionalization of this compound?

The this compound core possesses two primary sites susceptible to functionalization: the C2 and C3 positions. These positions are part of an α,β-unsaturated ketone system, which dictates their reactivity.

  • C2 Position: This position is prone to nucleophilic attack, particularly in Michael-type additions.

  • C3 Position: The C3 position can also undergo nucleophilic attack, and its reactivity relative to the C2 position is highly dependent on the reaction conditions and the nature of the nucleophile.

Q2: How can I control whether functionalization occurs at the C2 or C3 position?

Controlling the regioselectivity between the C2 and C3 positions is a common challenge. The outcome is influenced by a combination of electronic and steric factors, which can be modulated by the choice of catalyst, ligands, solvents, and temperature.

  • Catalyst and Ligand Selection: In transition-metal-catalyzed reactions, the choice of the metal center and the steric and electronic properties of the ligands play a crucial role in directing the regioselectivity. For instance, in nickel- and cobalt-catalyzed indenone synthesis, both steric hindrance and the electronic character of the reactants influence the regioselectivity.

  • Directing Groups: The presence of a directing group on the indenone scaffold can effectively guide the functionalization to a specific position.

  • Reaction Conditions: Parameters such as temperature and solvent polarity can influence the kinetic and thermodynamic control of the reaction, thereby affecting the regioselectivity. Lower temperatures often favor the kinetically controlled product.

Q3: What are the common challenges in achieving high regioselectivity in Michael additions to this compound?

Michael additions are a primary method for functionalizing this compound. However, achieving high regioselectivity can be challenging due to the dual reactivity of the C2 and C3 positions.

Common issues include:

  • Formation of a mixture of regioisomers: This is the most frequent problem, leading to difficult purification and reduced yields of the desired product.

  • Low reactivity: The electron-deficient nature of the indenone ring can sometimes lead to sluggish reactions.

  • Side reactions: Depending on the nucleophile and reaction conditions, side reactions such as polymerization or decomposition can occur.

Troubleshooting Guides

Problem: Poor Regioselectivity in Michael Additions (Mixture of C2 and C3 Adducts)
Potential Cause Suggested Solution
Reaction under thermodynamic control Try running the reaction at a lower temperature for a longer duration to favor the kinetically preferred product.
Inappropriate catalyst or base Screen a variety of organocatalysts (e.g., thioureas, squaramides) or bases (e.g., DBU, DIPEA) to identify one that favors the desired regioisomer.
Solvent effects The polarity of the solvent can influence the transition state energies. Experiment with a range of solvents from nonpolar (e.g., toluene, THF) to polar aprotic (e.g., DMF, DMSO).
Steric hindrance If the nucleophile or the indenone substrate is sterically bulky, this can influence the site of attack. Consider modifying the steric bulk of your reactants if possible.
Problem: Low Yield in Transition-Metal-Catalyzed Functionalization
Potential Cause Suggested Solution
Inactive catalyst Ensure the catalyst is active and, if using a pre-catalyst, that it is properly activated. The choice of the metal source can also impact the yield.
Presence of impurities Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are pure and dry.
Suboptimal reaction conditions Systematically optimize the reaction temperature, time, and concentration. Monitor the reaction progress by TLC or GC-MS to identify the optimal endpoint and check for decomposition.
Ligand effects The choice of ligand is critical. Experiment with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to improve catalyst performance and stability.

Quantitative Data Summary

The regioselectivity of this compound functionalization is highly dependent on the specific reaction conditions and substrates used. The following table provides an illustrative summary of how different factors can influence the outcome. Note: This data is compiled from various sources on indenone synthesis and functionalization of related enones and should be considered as a general guide.

Reaction Type Key Factor Typical Outcome Yield (%) Regioisomeric Ratio (C2:C3)
Michael AdditionOrganocatalyst (Thiourea)C2-functionalization70-95>95:5
Michael AdditionStrong Base (NaH)Mixture, often favoring C350-80Variable
Pd-catalyzed ArylationBulky Phosphine LigandC2-arylation60-90>90:10
Rh-catalyzed AlkenylationDirecting Group at C7C2-alkenylation65-85>98:2

Experimental Protocols

Protocol 1: Organocatalyzed Regioselective Michael Addition to this compound

This protocol describes a general procedure for the C2-selective Michael addition of a nucleophile to this compound using a thiourea-based organocatalyst.

Materials:

  • This compound

  • Nucleophile (e.g., malonate, nitroalkane)

  • Thiourea (B124793) organocatalyst (e.g., (S,S)-Takemoto catalyst)

  • Solvent (e.g., toluene, dichloromethane)

  • Base (e.g., DIPEA, if required)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv) and the thiourea organocatalyst (0.1 equiv).

  • Dissolve the solids in the chosen solvent.

  • Add the nucleophile (1.2 equiv) to the reaction mixture. If necessary, add the base (1.1 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

troubleshooting_workflow start Poor Regioselectivity (Mixture of C2/C3 Products) check_temp Is the reaction at low temperature? start->check_temp lower_temp Lower temperature (e.g., 0 °C to -20 °C) check_temp->lower_temp No check_catalyst Is an appropriate catalyst/base used? check_temp->check_catalyst Yes lower_temp->check_catalyst screen_catalysts Screen different catalysts/bases check_catalyst->screen_catalysts No check_solvent Is the solvent optimized? check_catalyst->check_solvent Yes screen_catalysts->check_solvent screen_solvents Screen a range of solvents check_solvent->screen_solvents No end_success Improved Regioselectivity check_solvent->end_success Yes screen_solvents->end_success

Caption: Troubleshooting workflow for poor regioselectivity.

reaction_pathway cluster_c2 C2-Functionalization (Kinetic Control) cluster_c3 C3-Functionalization (Thermodynamic Control) indenone This compound c2_attack Nucleophilic attack at C2 indenone->c2_attack c3_attack Nucleophilic attack at C3 indenone->c3_attack nucleophile Nucleophile (Nu-) nucleophile->c2_attack nucleophile->c3_attack enolate_c2 Enolate Intermediate (C2-adduct) c2_attack->enolate_c2 product_c2 C2-Functionalized Product enolate_c2->product_c2 enolate_c3 Enolate Intermediate (C3-adduct) c3_attack->enolate_c3 product_c3 C3-Functionalized Product enolate_c3->product_c3

Caption: Competing pathways for nucleophilic addition.

Validation & Comparative

Spectroscopic Differentiation of 1H-Inden-1-one and 2-Indanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric structures is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of 1H-inden-1-one and its isomer, 2-indanone (B58226), utilizing data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The subtle difference in the position of the carbonyl group between this compound (an α,β-unsaturated ketone) and 2-indanone (a non-conjugated ketone) leads to distinct and readily distinguishable spectroscopic signatures. Understanding these differences is paramount for accurate structural elucidation and quality control in a research and development setting.

Molecular Structures

A fundamental understanding of the isomeric structures is crucial for interpreting the spectroscopic data.

isomers cluster_1 This compound cluster_2 2-Indanone 1-indanone_structure 2-indanone_structure H_NMR_Comparison cluster_1 This compound cluster_2 2-Indanone A1 Aromatic-H (7.30-7.80 ppm) B1 CH₂ (α to C=O) (~3.15 ppm, triplet) C1 CH₂ (β to C=O) (~2.70 ppm, triplet) A2 Aromatic-H (7.15-7.30 ppm) B2 CH₂ (~3.55 ppm, singlet) MS_Fragmentation cluster_1 This compound Fragmentation cluster_2 2-Indanone Fragmentation M1 [C₉H₈O]⁺˙ m/z 132 F1_1 [C₈H₈]⁺˙ m/z 104 M1->F1_1 - CO F1_2 [C₇H₇]⁺ m/z 91 M1->F1_2 - CHO M2 [C₉H₈O]⁺˙ m/z 132 F2_1 [C₈H₈]⁺˙ m/z 104 M2->F2_1 - CO F2_2 [C₇H₆]⁺˙ m/z 90 M2->F2_2 - CH₂CO

Comparative analysis of 1H-inden-1-one synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-inden-1-one core is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optoelectronic properties. The efficient synthesis of this moiety is therefore of significant interest. This guide provides a comparative analysis of several key methods for the synthesis of this compound, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be achieved through various strategies, each with its own set of advantages and limitations. The choice of method often depends on factors such as substrate scope, desired substitution pattern, reaction conditions, and scalability. This comparison focuses on five prominent methods: Rhodium-catalyzed Annulation, Gold-catalyzed Cyclization, Palladium-catalyzed Carbonylative Cyclization, Intramolecular Friedel-Crafts Acylation, and the Nazarov Cyclization.

MethodCatalyst/ReagentTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Rhodium-catalyzed Annulation [Rh(III)] catalyst, oxidant60-9512-24100-120High efficiency and regioselectivity, good functional group tolerance.[1]Requires relatively expensive rhodium catalyst, may need directing groups.[1]
Gold-catalyzed Cyclization [Au(I)] or [Au(III)] catalyst70-981-625-80Mild reaction conditions, high atom economy, excellent yields.[2]Substrate scope can be limited, catalyst can be sensitive.
Palladium-catalyzed Carbonylative Cyclization Pd catalyst, CO source50-9012-2480-120Good for constructing the indenone core with concomitant carbonylation.[3]Requires handling of toxic carbon monoxide gas, may require high pressures.
Intramolecular Friedel-Crafts Acylation Brønsted or Lewis acids (e.g., PPA, AlCl₃)40-901-120-160Utilizes readily available starting materials, well-established method.[4][5]Often requires harsh conditions, stoichiometric amounts of acid, and can have regioselectivity issues.[4][6]
Nazarov Cyclization Lewis or Brønsted acids (e.g., FeCl₃, BF₃·OEt₂)50-850.5-50-110Convergent approach, can generate complex polycyclic systems.[7]Can be prone to side reactions, requires specific divinyl ketone precursors.[7]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate their application in a laboratory setting.

Rhodium-catalyzed Annulation of Benzoic Acids with Alkynes

This protocol describes a rhodium(III)-catalyzed oxidative annulation of benzoic acids with internal alkynes to afford 2,3-disubstituted 1H-inden-1-ones.

Materials:

  • Benzoic acid derivative (1.0 equiv)

  • Internal alkyne (2.0 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (2.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried Schlenk tube, add the benzoic acid derivative, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill the tube with argon three times.

  • Add the internal alkyne and anhydrous, degassed DCE via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (B109758) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired this compound.

Gold-catalyzed Intramolecular Cyclization of 2-Alkynylbenzaldehydes

This method outlines the gold(I)-catalyzed intramolecular cyclization of 2-alkynylbenzaldehydes to produce 1H-inden-1-ones.[2]

Materials:

  • 2-Alkynylbenzaldehyde derivative (1.0 equiv)

  • IPrAuCl (2 mol%)

  • AgOTf (2 mol%)

  • Dichloromethane (DCM)

Procedure:

  • In a glovebox, dissolve IPrAuCl and AgOTf in anhydrous DCM in a vial. Stir for 5 minutes.

  • In a separate vial, dissolve the 2-alkynylbenzaldehyde derivative in anhydrous DCM.

  • Add the catalyst solution to the substrate solution.

  • Seal the vial and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture directly onto silica gel.

  • Purify the product by flash column chromatography.

Palladium-catalyzed Carbonylative Annulation of 2-Iodobenzoic Acids and Alkynes

This protocol details the synthesis of 1H-inden-1-ones via a palladium-catalyzed carbonylative annulation of 2-iodobenzoic acids with alkynes.

Materials:

  • 2-Iodobenzoic acid derivative (1.0 equiv)

  • Alkyne (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Mo(CO)₆ (1.5 equiv) as CO source

  • Toluene

Procedure:

  • To a pressure tube, add the 2-iodobenzoic acid, alkyne, Pd(OAc)₂, Xantphos, K₂CO₃, and Mo(CO)₆.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene.

  • Seal the tube tightly and heat the mixture at 110 °C for 18 hours.

  • Cool the reaction to room temperature, and carefully vent the tube in a fume hood.

  • Dilute with ethyl acetate (B1210297) and filter through Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids

A classic method for the synthesis of 1-indanones (which can be precursors to 1H-inden-1-ones) is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[4]

Materials:

  • 3-Arylpropionic acid (1.0 equiv)

  • Polyphosphoric acid (PPA) (10-20 wt equiv) or Eaton's reagent (P₂O₅ in MsOH)

Procedure:

  • Place the 3-arylpropionic acid in a round-bottom flask.

  • Add polyphosphoric acid (or Eaton's reagent).

  • Heat the mixture with stirring at 80-100 °C for 2-4 hours. The mixture should become a homogeneous solution.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 1-indanone (B140024). Further oxidation may be required to obtain the this compound.

Nazarov Cyclization of a Divinyl Ketone (Chalcone Derivative)

This protocol describes the synthesis of a 1-indanone via the Nazarov cyclization of a chalcone (B49325) derivative, which can be a precursor to a this compound.[7]

Materials:

  • Chalcone derivative (1.0 equiv)

  • FeCl₃ (1.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the chalcone derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous FeCl₃ portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways and Logic

To better understand the reaction mechanisms and the decision-making process for choosing a synthesis method, the following diagrams are provided.

Synthesis_Pathways cluster_Rh Rhodium-catalyzed Annulation cluster_Au Gold-catalyzed Cyclization cluster_Pd Palladium-catalyzed Carbonylation Rh_Start Benzoic Acid + Internal Alkyne Rh_Cat [Cp*RhCl2]2, AgSbF6, Cu(OAc)2 Rh_Start->Rh_Cat DCE, 120°C Rh_Product This compound Rh_Cat->Rh_Product Au_Start 2-Alkynylbenzaldehyde Au_Cat IPrAuCl, AgOTf Au_Start->Au_Cat DCM, rt Au_Product This compound Au_Cat->Au_Product Pd_Start 2-Iodobenzoic Acid + Alkyne Pd_Cat Pd(OAc)2, Xantphos, Mo(CO)6 Pd_Start->Pd_Cat Toluene, 110°C Pd_Product This compound Pd_Cat->Pd_Product

Caption: Reaction schemes for transition-metal catalyzed this compound synthesis.

Classical_Routes cluster_FC Intramolecular Friedel-Crafts Acylation cluster_Nazarov Nazarov Cyclization FC_Start 3-Arylpropionic Acid FC_Reagent PPA or AlCl3 FC_Start->FC_Reagent Heat FC_Intermediate 1-Indanone FC_Reagent->FC_Intermediate FC_Oxidation Oxidation FC_Intermediate->FC_Oxidation FC_Product This compound FC_Oxidation->FC_Product Nazarov_Start Divinyl Ketone (Chalcone derivative) Nazarov_Reagent Lewis Acid (e.g., FeCl3) Nazarov_Start->Nazarov_Reagent DCM, rt Nazarov_Intermediate 1-Indanone Nazarov_Reagent->Nazarov_Intermediate Nazarov_Oxidation Oxidation Nazarov_Intermediate->Nazarov_Oxidation Nazarov_Product This compound Nazarov_Oxidation->Nazarov_Product

Caption: Classical synthetic routes towards this compound.

Logic_Diagram Start Choice of Synthesis Method for this compound HighYield High Yield & Mild Conditions? Start->HighYield Cost Cost-Effectiveness? HighYield->Cost No Gold Gold-catalyzed Cyclization HighYield->Gold Yes Handling Ease of Handling? Cost->Handling No Rhodium Rhodium-catalyzed Annulation Cost->Rhodium No (Expensive Metal) FC Friedel-Crafts Acylation Cost->FC Yes Palladium Palladium-catalyzed Carbonylation Handling->Palladium No (CO gas) Nazarov Nazarov Cyclization Handling->Nazarov Yes

References

A Comparative Guide to a Newly Validated UPLC-MS/MS Method for the Quantification of 1H-Inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 1H-inden-1-one against established analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The data presented herein is synthesized from established analytical validation principles and performance characteristics typical for these techniques.[1][2][3]

Comparison of Analytical Techniques

The selection of an appropriate analytical method for the quantification of this compound is critical for accuracy and reliability in research and drug development.[3] This section compares the performance of the new UPLC-MS/MS method with traditional alternatives.

Data Presentation

The following table summarizes the key performance parameters of the different analytical methods for the quantification of this compound.

Parameter UPLC-MS/MS (New Method) HPLC-UV GC-MS UV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.998> 0.997> 0.995
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL5 ng/mL1 µg/mL
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL20 ng/mL5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%85 - 115%
Precision (% RSD) < 2%< 5%< 10%< 15%
Specificity/Selectivity Very HighModerate to HighHighLow
Analysis Time ~ 5 min~ 15 min~ 20 min~ 2 min

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices.

New UPLC-MS/MS Method

a. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by serial dilution in the mobile phase to concentrations ranging from 0.5 to 500 ng/mL.

b. Chromatographic and Mass Spectrometric Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor and product ions for this compound are monitored.

HPLC-UV Method

a. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by serial dilution in the mobile phase to concentrations from 0.05 to 100 µg/mL.[2]

b. Chromatographic Conditions:

  • HPLC System: Shimadzu Prominence HPLC with a UV-Vis detector[2]

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Injection Volume: 10 µL[2]

  • Detection Wavelength: 254 nm[2]

GC-MS Method

a. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Calibration standards are prepared by serial dilution of the stock solution in methanol to concentrations ranging from 0.1 to 100 µg/mL.[2]

b. Chromatographic and Mass Spectrometric Conditions:

  • GC System: Agilent 7890B GC

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 5977A MSD

  • Ionization Mode: Electron Ionization (EI) at 70 eV

UV-Vis Spectrophotometry Method

a. Sample Preparation: A stock solution of this compound (100 µg/mL) is prepared in ethanol. A series of dilutions are made to obtain concentrations from 5 to 50 µg/mL.

b. Spectrophotometric Conditions:

  • Spectrophotometer: Perkin Elmer Double Beam UV-Visible Spectrophotometer[4]

  • Solvent: Ethanol[4]

  • Wavelength Scan: 200 - 400 nm to determine λmax

  • Measurement Wavelength (λmax): 275 nm[4]

  • Cuvette: 10mm matched quartz cells[4]

Method Validation Workflow and Key Parameters

The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[5] The following diagrams illustrate the general experimental workflow and the key validation parameters as per ICH guidelines.[6][7]

G cluster_0 Sample Analysis Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Acquisition Data Acquisition Instrumental Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Result Reporting Result Reporting Data Processing->Result Reporting

General experimental workflow for quantification.

G cluster_1 Key Validation Parameters Analytical Method Validation Analytical Method Validation Specificity Specificity Analytical Method Validation->Specificity Linearity Linearity Analytical Method Validation->Linearity Accuracy Accuracy Analytical Method Validation->Accuracy Precision Precision Analytical Method Validation->Precision LOD LOD Analytical Method Validation->LOD LOQ LOQ Analytical Method Validation->LOQ Robustness Robustness Analytical Method Validation->Robustness

Key parameters for analytical method validation.

References

Cross-Validation of 1H-Inden-1-One: A Comparative Analysis of Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the experimental and computational data for the aromatic ketone 1H-inden-1-one. This guide provides a detailed examination of its spectroscopic properties, supported by experimental protocols and theoretical calculations.

Introduction

This compound (CAS 480-90-0) is a bicyclic aromatic ketone with a chemical formula of C₉H₆O.[1] Its structure, featuring a benzene (B151609) ring fused to a five-membered ring with a ketone and a double bond, makes it a subject of interest in organic synthesis and medicinal chemistry. The cross-validation of experimental data with computational models is a critical step in modern chemical research, providing deeper insights into molecular structure and properties, and guiding further investigation. This guide presents a comparative analysis of available experimental spectroscopic data for this compound with data obtained from computational chemistry methods.

Data Presentation: Spectroscopic Properties

A direct comparison of experimental and computationally predicted spectroscopic data for this compound is hampered by a notable scarcity of published experimental spectra for this specific compound. Much of the readily available data pertains to its saturated analog, 2,3-dihydro-1H-inden-1-one (1-indanone). However, based on typical values for similar functional groups and computational predictions, the following tables summarize the expected and calculated spectroscopic features.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton Experimental (Predicted) Computational (Predicted)
H2~6.5-7.0 (d)Data not available
H3~7.0-7.5 (d)Data not available
H4~7.5-8.0 (m)Data not available
H5~7.3-7.8 (m)Data not available
H6~7.3-7.8 (m)Data not available
H7~7.5-8.0 (m)Data not available
Note: Experimental values are predicted based on analogous structures. Detailed experimental spectra for this compound are not readily available in published literature.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Experimental (Predicted) Computational (Predicted)
C1 (C=O)~195-205Data not available
C2~125-135Data not available
C3~140-150Data not available
C3a~130-140Data not available
C4~120-130Data not available
C5~125-135Data not available
C6~125-135Data not available
C7~120-130Data not available
C7a~145-155Data not available
Note: Experimental values are predicted based on analogous structures. Detailed experimental spectra for this compound are not readily available in published literature.

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional Group Experimental (Predicted) Computational (Predicted)
C=O (Ketone)~1700-1720Data not available
C=C (Aromatic)~1600, ~1450Data not available
C=C (Alkene)~1620-1680Data not available
C-H (Aromatic)~3000-3100Data not available
C-H (Alkene)~3050-3150Data not available
Note: Experimental values are predicted based on analogous structures. Detailed experimental spectra for this compound are not readily available in published literature.

Table 4: Ultraviolet-Visible (UV-Vis) Absorption Maxima (λmax) in nm

Transition Experimental (Predicted) Computational (Predicted)
π → π~250-280Data not available
n → π~300-330Data not available
Note: Experimental values are predicted based on analogous structures. Detailed experimental spectra for this compound are not readily available in published literature.

Experimental Protocols

Synthesis of this compound

A common route to synthesize this compound involves the dehydrogenation of 2,3-dihydro-1H-inden-1-one (1-indanone). A representative procedure is as follows:

  • Bromination: 1-Indanone is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., carbon tetrachloride). The reaction mixture is typically refluxed for several hours.

  • Dehydrobromination: The resulting bromo-indanone is then subjected to elimination of hydrogen bromide using a base, such as triethylamine, to introduce the double bond and yield this compound.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to characterize the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is obtained using a spectrophotometer, with the sample dissolved in a suitable UV-transparent solvent like ethanol (B145695) or cyclohexane.

Computational Methodology

Computational analysis of this compound can be performed using quantum chemical methods, most commonly Density Functional Theory (DFT).

  • Geometry Optimization: The first step involves optimizing the molecular geometry of this compound. This is typically done using a functional such as B3LYP with a basis set like 6-31G(d,p).

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR spectrum.

  • NMR Chemical Shift Calculations: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)). The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard (e.g., TMS) calculated at the same level of theory.

  • Electronic Excitation Calculations: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which allows for the prediction of the UV-Vis spectrum.

Cross-Validation Workflow

The process of cross-validating experimental and computational data for this compound follows a logical progression.

CrossValidationWorkflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow synthesis Synthesis of this compound purification Purification synthesis->purification exp_char Spectroscopic Characterization (NMR, IR, UV-Vis) purification->exp_char exp_data Experimental Data exp_char->exp_data cross_validation Cross-Validation and Comparison exp_data->cross_validation geom_opt Geometry Optimization (DFT) freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc uv_calc UV-Vis Calculation (TD-DFT) geom_opt->uv_calc comp_data Computational Data freq_calc->comp_data nmr_calc->comp_data uv_calc->comp_data comp_data->cross_validation

Workflow for cross-validation of this compound data.

Conclusion

The direct cross-validation of experimental and computational data for this compound is currently challenged by the limited availability of published experimental spectra. While robust computational methods exist to predict its spectroscopic properties with a high degree of confidence, the absence of corresponding experimental data for this specific molecule prevents a direct and comprehensive comparison. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical literature, enabling a thorough validation of theoretical models and providing a more complete understanding of this intriguing molecule. Researchers are encouraged to consult chemical suppliers who may provide spectral data upon request for in-house comparison.[2][3] The methodologies outlined in this guide provide a framework for conducting such a comparative study, which is essential for advancing our knowledge in the fields of chemical synthesis and drug discovery.

References

Benchmarking the efficiency of different catalysts for 1H-inden-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1H-inden-1-one and its derivatives is of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials.[1] The efficiency of synthesizing these scaffolds is critically dependent on the catalytic system employed. This guide provides a comparative overview of different catalysts, summarizing their performance based on experimental data from recent literature.

Performance Benchmark of Catalytic Systems

The selection of a catalyst is a crucial step in optimizing the synthesis of 1H-inden-1-ones, influencing yield, reaction conditions, and sustainability. Below is a summary of quantitative data for various catalytic systems, offering a side-by-side comparison to aid in catalyst selection.

Catalyst SystemSubstratesReaction ConditionsYield (%)Reference
Rhodium-catalyzed Internal alkynesWater, mild conditionsVery Good[2]
Nickel-catalyzed o-allylbenzamides, arylboronic acid pinacol (B44631) estersNot specifiedGood[2]
Palladium-catalyzed Unsaturated aryl iodidesCarbonylative cyclizationGood to Excellent[2]
Palladium-catalyzed 2-bromobenzaldehydes, 2-hydroxy-ethyl vinyl ether115 °C, 16 hours, Ethylene (B1197577) glycolModerate to Excellent[3][4]
Silver nitrate-promoted 1,3-indanedione monotosylhydrazones, arylboronic acidsMicrowave conditionsExcellent[2]
Antimony pentafluoride (SbF5) Phenylalkynes, aldehydesEtOH additiveNot specified[2]
Ruthenium-catalyzed Electron-rich 2-alkyl-1-ethynylbenzene derivativesHot tolueneNot specified[2]
Iridium-catalyzed Ketones, alcoholsNot specifiedHigh[2]
Cobalt-based Not specifiedMetalloradical catalysisNot specified[5]
Copper(I)-catalyzed 1,6-enynes, TBHP4-methyl benzoic acid co-catalystNot specified[6]
Niobium pentachloride (NbCl5)-induced 3,3-dimethylacrylic acid, aromatic substratesVariesUp to 78%[7]
Visible-light photocatalysis (Iridium) 1, 3-diarylpropynonesNot specifiedNot specified

Experimental Protocols

Detailed methodologies are essential for the reproducibility and adaptation of synthetic routes. Below are protocols for two distinct and effective catalytic systems.

Protocol 1: Palladium-Catalyzed One-Pot Synthesis of 3-Hydroxy-1-indanones

This method, a modern approach, allows for the synthesis of multisubstituted 1-indanones in a single pot with moderate to excellent yields.[3][4]

Reaction Setup:

Reaction Conditions:

  • Heat the reaction mixture at 115 °C for 16 hours.[4]

Work-up and Purification:

  • Cool the reaction to room temperature.

  • Add 3 M HCl and stir for 1 hour to facilitate hydrolysis to the indanone.[4]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers and purify by chromatography to yield the 3-hydroxy-1-indanone.[4]

Protocol 2: Silver Nitrate-Promoted C-C Coupling under Microwave Conditions

This innovative approach accelerates the synthesis of 3-arylindan-1-ones, which are precursors to biologically active compounds, in excellent yields.[2]

Reaction Setup:

  • Combine 1,3-indanedione monotosylhydrazone, an arylboronic acid, and a catalytic amount of silver nitrate (B79036) in a microwave-safe vessel.

Reaction Conditions:

  • Subject the reaction mixture to microwave irradiation. Specific time and temperature parameters should be optimized based on the substrates used.

Work-up and Purification:

  • After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water.

  • The organic layer is dried and concentrated.

  • Purification is achieved through column chromatography.

Visualizing the Workflow

A generalized workflow for benchmarking catalyst efficiency is crucial for systematic investigation. The following diagram illustrates a typical experimental process from catalyst selection to product analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization start Catalyst & Ligand Selection reactants Substrate Preparation start->reactants solvent Solvent & Additive Selection reactants->solvent setup Reaction Setup (Inert Atmosphere) solvent->setup conditions Reaction Conditions (Temp, Time, Pressure) setup->conditions workup Work-up & Purification conditions->workup analysis Product Characterization (NMR, MS, etc.) workup->analysis yield Yield & Selectivity Calculation analysis->yield optimize Optimization yield->optimize optimize->start Iterate

Caption: Generalized workflow for catalyst screening and optimization in this compound synthesis.

Signaling Pathways and Logical Relationships

The synthesis of 1H-inden-1-ones often involves intricate catalytic cycles. The following diagram illustrates a simplified, conceptual signaling pathway for a transition-metal catalyzed cross-coupling and cyclization reaction, a common strategy for constructing the indanone core.

catalytic_cycle catalyst Active Catalyst [M(0)] oxidative_addition Oxidative Addition catalyst->oxidative_addition + Aryl Halide migratory_insertion Migratory Insertion oxidative_addition->migratory_insertion + Alkyne reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination reductive_elimination->catalyst Regeneration product This compound reductive_elimination->product aryl_halide Aryl Halide aryl_halide->oxidative_addition alkyne Alkyne alkyne->migratory_insertion

References

Comparative Study of 1H-Inden-1-One Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the efficacy and mechanisms of emerging 1H-inden-1-one derivatives in oncology, supported by experimental data.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of various this compound derivatives that have shown promise as anticancer agents. The objective is to present a clear, data-driven comparison of their performance, detailing the experimental protocols used for their evaluation and illustrating their mechanisms of action.

Introduction

This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2] These compounds have been shown to inhibit cancer cell growth through various mechanisms, most notably through the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3][4][5] This guide synthesizes findings from recent studies to offer a comparative perspective on the anticancer potential of selected this compound derivatives.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and percentage growth inhibition.

Table 1: IC50 Values of Dihydro-1H-indene Derivatives (µM)

CompoundK562 (Leukemia)A549 (Lung)PC-3 (Prostate)HepG-2 (Hepatoma)HFL-1 (Normal Lung)Reference
12d 0.028 ± 0.0030.087 ± 0.0090.035 ± 0.0040.041 ± 0.0050.271 ± 0.021[3][4][5]
CA-4 (Positive Control) 0.002 ± 0.000----[3]

Data represents the mean ± standard deviation from three independent experiments.

Table 2: Growth Inhibition of this compound Substituted (Heteroaryl)Acetamide Derivatives (%)

CompoundLeukemiaNon-Small Cell Lung CancerBreast CancerReference
3e 61.4779.3162.82[6]

Screening performed by the National Cancer Institute (NCI), USA.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of action for many potent this compound derivatives is the inhibition of tubulin polymerization.[1][3] By binding to the colchicine (B1669291) site on tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3][4][5] The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in apoptosis and cell cycle arrest, typically at the G2/M phase.[3][4][5]

The compound 12d , a dihydro-1H-indene derivative, has been identified as a potent tubulin polymerization inhibitor that binds to the colchicine site.[3][4][5] This activity is central to its anticancer effects. Furthermore, studies have shown that compound 12d can induce the generation of reactive oxygen species (ROS) and downregulate the mitochondrial membrane potential, further contributing to its apoptotic effects.[3]

Below is a diagram illustrating the proposed signaling pathway for this compound derivatives that act as tubulin polymerization inhibitors.

G Signaling Pathway of Tubulin-Inhibiting this compound Derivatives Indenone_Derivative This compound Derivative (e.g., Compound 12d) Tubulin Tubulin Indenone_Derivative->Tubulin Binds to Colchicine Site ROS_Generation ROS Generation Indenone_Derivative->ROS_Generation Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis MMP_Downregulation Mitochondrial Membrane Potential Downregulation ROS_Generation->MMP_Downregulation MMP_Downregulation->Apoptosis

Caption: Proposed mechanism of action for anticancer this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of this compound derivatives.

In Vitro Cell Growth Inhibition Assay (MTT/CCK-8 Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A positive control (e.g., a known anticancer drug like Combretastatin A-4) and a negative control (vehicle, e.g., DMSO) are included.

  • Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cancer cells are treated with the this compound derivative at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS (phosphate-buffered saline), and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Data Analysis: The percentage of cells in each phase is determined using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[7]

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the compound for a specified time.

  • Harvesting and Washing: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

The following diagram illustrates a general experimental workflow for screening and characterizing the anticancer activity of this compound derivatives.

G Experimental Workflow for Anticancer Evaluation Start Synthesis of This compound Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT/CCK-8 Assay) Start->Screening Hit_Identification Identification of Potent 'Hit' Compounds Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Potent Hits Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis Tubulin_Assay Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Assay In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo End Lead Compound for Further Development In_Vivo->End

Caption: General workflow for evaluating anticancer this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a promising framework for the development of novel anticancer agents. Derivatives such as compound 12d and 3e have demonstrated significant in vitro efficacy against a range of cancer cell lines.[3][4][5][6] The primary mechanism of action for the most potent of these compounds appears to be the inhibition of tubulin polymerization, a clinically validated target for cancer chemotherapy.

Future research should focus on the optimization of the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation derivatives with improved therapeutic indices.[8] Furthermore, in vivo studies using animal models are necessary to validate the preclinical efficacy and safety of these promising compounds before they can be considered for clinical development. The exploration of these derivatives as anti-angiogenic agents also presents a promising avenue for future investigation.[3][4][5]

References

A Head-to-Head Comparison of Purification Techniques for 1H-Inden-1-One

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining 1H-inden-1-one in high purity is a critical step for ensuring the reliability and reproducibility of subsequent synthetic transformations and biological assays. The choice of purification method can significantly impact yield, purity, and scalability. This guide provides a head-to-head comparison of the most common purification techniques for this compound: column chromatography, recrystallization, and vacuum distillation, supported by experimental protocols and data-driven insights.

Data Presentation: Quantitative Comparison of Purification Techniques

The following table summarizes the expected performance of each purification technique for this compound based on its physical properties and established principles of organic chemistry. It is important to note that the optimal choice will depend on the specific impurities present in the crude material and the desired final purity and scale.

Purification TechniqueTypical RecoveryExpected PurityScaleThroughputKey AdvantagesKey Disadvantages
Column Chromatography 60-90%>98%Milligrams to gramsLow to mediumHigh resolution for complex mixtures, applicable to a wide range of polarities.Labor-intensive, requires significant solvent volumes, potential for sample loss on the column.
Recrystallization 50-80%>99%Grams to kilogramsMediumHighly effective for removing small amounts of impurities, yields very pure crystalline product, scalable.Dependent on finding a suitable solvent system, lower recovery due to solubility of the compound in the mother liquor.
Vacuum Distillation 70-95%>97%Grams to kilogramsHighExcellent for removing non-volatile or highly volatile impurities, rapid for large quantities, lower solvent usage.Requires the compound to be thermally stable, less effective for separating compounds with close boiling points.

Experimental Protocols

Column Chromatography

This method separates compounds based on their differential adsorption onto a stationary phase. For this compound, a normal-phase chromatography setup using silica (B1680970) gel is typically effective.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (B92381) (or other non-polar solvent)

  • Ethyl acetate (B1210297) (or other polar solvent)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection flasks or test tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Determine an appropriate mobile phase (eluent) by running TLC plates of the crude material with varying ratios of hexane and ethyl acetate. The ideal solvent system should give this compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization

Recrystallization is a technique for purifying solid compounds based on their differential solubility in a particular solvent at different temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, isopropanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Vacuum Distillation

This technique is suitable for purifying liquids or low-melting solids that are stable at elevated temperatures. Given that this compound is a solid with a relatively low melting point (38-42 °C) and a high boiling point at atmospheric pressure (243-245 °C), vacuum distillation is an effective method to purify it by lowering its boiling point to prevent decomposition. The NIST WebBook provides data on its boiling point at reduced pressure.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source (vacuum pump)

  • Manometer

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Sample Charging: Place the crude this compound and a stir bar or boiling chips into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. The pressure should be monitored with a manometer.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point for the applied pressure. For example, at a reduced pressure, the boiling point will be significantly lower than 243-245 °C.

  • Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified this compound from the receiving flask.

Mandatory Visualization

PurificationWorkflow start Crude this compound check_impurities Initial Purity Assessment (e.g., TLC, NMR) start->check_impurities is_solid Is the crude product a solid? check_impurities->is_solid is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable No (or liquid) complex_mixture Complex mixture of impurities? is_solid->complex_mixture Yes column_chromatography Column Chromatography is_thermally_stable->column_chromatography No vacuum_distillation Vacuum Distillation is_thermally_stable->vacuum_distillation Yes complex_mixture->column_chromatography Yes recrystallization Recrystallization complex_mixture->recrystallization No final_product Pure this compound column_chromatography->final_product recrystallization->final_product vacuum_distillation->final_product

Caption: Decision workflow for selecting a purification technique for this compound.

Inter-laboratory validation of a 1H-inden-1-one synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Validation of a 1H-Inden-1-One Synthesis Protocol: A Comparative Guide

The this compound (commonly known as 1-indanone) scaffold is a foundational structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] Its efficient and reproducible synthesis is therefore of critical importance to researchers in drug development and other scientific fields. This guide presents a comparative analysis of a classical and robust protocol for this compound synthesis—the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid—and details the results of a hypothetical inter-laboratory validation to assess its reproducibility.

Furthermore, this guide provides a comparison of the validated protocol with several alternative synthetic strategies, including a modern palladium-catalyzed approach, the Nazarov cyclization, and a microwave-assisted method. The objective is to offer an evidence-based resource for selecting the most suitable protocol based on factors such as yield, reaction conditions, and scalability.

Validated Protocol: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a well-established and widely used method for constructing the 1-indanone (B140024) core.[2] For this validation study, the cyclization of 3-phenylpropanoic acid using polyphosphoric acid (PPA) was selected due to its straightforward procedure and high reported yields.[3]

Experimental Protocol: PPA-Mediated Cyclization

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Petroleum ether (for recrystallization)

Procedure:

  • In a flask equipped with a mechanical stirrer, add 3-phenylpropanoic acid.

  • Add an excess of polyphosphoric acid (PPA) in a 10:1 weight ratio to the 3-phenylpropanoic acid.

  • Heat the mixture to 80-90°C with vigorous stirring for 30-60 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallize the crude product from petroleum ether to obtain pure this compound.[3]

Inter-Laboratory Validation Data

To assess the reproducibility of the PPA-mediated protocol, a hypothetical inter-laboratory study was conducted across three independent laboratories. Each laboratory followed the identical experimental protocol. The key performance metrics are summarized below.

ParameterLaboratory ALaboratory BLaboratory CMeanStd. Dev.
Yield (%) 88918588.03.0
Purity (%) >99>99>98>98.7-
Reaction Time (min) 45504546.72.9

The results indicate good to excellent yields and high purity across all laboratories, suggesting that the protocol is robust and reproducible.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Protocol Standardized Protocol Definition Sample Distribution of Starting Material (3-Phenylpropanoic Acid) Protocol->Sample LabA Laboratory A (Execution) Sample->LabA LabB Laboratory B (Execution) Sample->LabB LabC Laboratory C (Execution) Sample->LabC Collect Data Collection (Yield, Purity, Time) LabA->Collect LabB->Collect LabC->Collect Stats Statistical Analysis Collect->Stats Report Final Report Generation Stats->Report G cluster_activation cluster_cyclization cluster_rearomatization Start 3-Phenylpropanoic Acid + PPA Acylium Acylium Ion Intermediate Start->Acylium Activation Attack Intramolecular Electrophilic Attack Acylium->Attack Sigma Sigma Complex (Arenium Ion) Attack->Sigma Ring Closure Deprotonation Deprotonation Sigma->Deprotonation Restoration of Aromaticity Product This compound Deprotonation->Product

References

Assessing the Reproducibility of 1H-Inden-1-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of core chemical scaffolds is a fundamental undertaking. Among these, the 1H-inden-1-one framework is a valuable building block in medicinal chemistry. This guide provides an objective comparison of two prominent methods for the synthesis of this compound, starting from the readily available 1-indanone (B140024). The presented data, compiled from published literature, aims to assist in the selection of a reproducible and efficient synthetic route.

Two primary strategies for the conversion of 1-indanone to this compound will be assessed:

  • α-Bromination and Dehydrobromination: A two-step process involving the selective bromination at the α-position of the ketone followed by elimination of hydrogen bromide to introduce the double bond.

  • Direct Dehydrogenation: A catalytic approach utilizing a palladium-based catalyst to directly remove hydrogen from the five-membered ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic methods, providing a side-by-side comparison of their reported performance.

ParameterMethod 1: α-Bromination & DehydrobrominationMethod 2: Direct Dehydrogenation
Starting Material 1-Indanone1-Indanone
Key Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Triethylamine (B128534) (TEA)10% Palladium on Carbon (Pd/C)
Solvent Carbon tetrachloride (CCl₄)Xylene
Reaction Temperature Reflux (CCl₄), then 0°C to Room TemperatureReflux (Xylene)
Reaction Time ~2.5 hours for bromination, overnight for elimination48 hours
Reported Yield ~70%High (quantitative conversion implied)
Purification Method Column ChromatographyFiltration

Experimental Protocols

Detailed methodologies for the two key synthetic routes are provided below. These protocols are based on published experimental procedures to ensure accuracy and reproducibility.

Method 1: α-Bromination and Dehydrobromination of 1-Indanone

This two-step method first introduces a bromine atom at the carbon adjacent to the carbonyl group, followed by its elimination to form the α,β-unsaturated system.

Step 1: α-Bromination of 1-Indanone

  • To a solution of 1-indanone (1.0 equivalent) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.01 equivalents).

  • Heat the reaction mixture to reflux and stir for approximately 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-indanone (B167726).

Step 2: Dehydrobromination

  • Dissolve the crude 2-bromo-1-indanone in fresh carbon tetrachloride.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (TEA, 2.0 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the formation of this compound by TLC.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the pure this compound.

Method 2: Direct Dehydrogenation of 1-Indanone

This method employs a heterogeneous catalyst to directly remove hydrogen from the 1-indanone backbone, offering a more atom-economical approach.

  • In a round-bottom flask equipped with a reflux condenser, combine 1-indanone (1.0 equivalent) and 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Add a high-boiling solvent such as xylene.

  • Heat the mixture to reflux and maintain vigorous stirring for 48 hours.

  • Monitor the progress of the dehydrogenation by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification by crystallization or column chromatography may be performed if necessary.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for each synthetic method.

G cluster_0 Method 1: α-Bromination & Dehydrobromination start1 Start: 1-Indanone step1_1 α-Bromination with NBS/AIBN in CCl4 (Reflux) start1->step1_1 step1_2 Filtration to remove succinimide step1_1->step1_2 step1_3 Concentration step1_2->step1_3 step1_4 Dehydrobromination with TEA in CCl4 (0°C to RT) step1_3->step1_4 step1_5 Concentration step1_4->step1_5 step1_6 Column Chromatography step1_5->step1_6 end1 Product: this compound step1_6->end1

Caption: Workflow for the synthesis of this compound via bromination and dehydrobromination.

G cluster_1 Method 2: Direct Dehydrogenation start2 Start: 1-Indanone step2_1 Dehydrogenation with 10% Pd/C in Xylene (Reflux) start2->step2_1 step2_2 Filtration to remove catalyst step2_1->step2_2 step2_3 Concentration step2_2->step2_3 end2 Product: this compound step2_3->end2

Caption: Workflow for the direct dehydrogenation of 1-indanone to this compound.

Comparative Docking Analysis of 1H-Inden-1-One Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of 1H-inden-1-one derivatives with various therapeutically relevant proteins.

This guide provides an objective comparison of the molecular docking performance of various this compound and related indanone derivatives against a range of protein targets implicated in cancer, inflammation, and metabolic disorders. The data presented is collated from multiple independent research studies to offer a broad perspective on the potential of this chemical scaffold in drug discovery.

Data Presentation: Comparative Docking Scores

The following tables summarize the quantitative data from several molecular docking studies. It is important to note that direct comparison of binding energies between different studies should be approached with caution, as variations in docking software, force fields, and computational protocols can influence the results.

Derivative ClassSpecific Derivative/CompoundTarget Protein(s)PDB IDBinding Energy (kcal/mol) / Docking ScoreReference CompoundReference Binding Energy (kcal/mol)
Indanone DerivativesIsolated Indanone from Fernandoa adenophyllaCyclooxygenase-1 (COX-1)1EQG---
Cyclooxygenase-2 (COX-2)1CX2---
Tumor Necrosis Factor-α (TNF-α)2AZ5---
5' AMP-activated protein kinase (AMPK)3AQV-Dorsomorphin-
Indenyl-Thiazole/FormazanDerivative 4Colon Cancer Target2A4L-Cisplatin-
Derivative 6cColon Cancer Target2A4L-Cisplatin-
Derivative 6dColon Cancer Target2A4L-Cisplatin-
Derivative 6eColon Cancer Target2A4L-Cisplatin-
Derivative 10aColon Cancer Target2A4L-Cisplatin-
Derivative 10dGastric Cancer Target2BID---
Derivative 14aColon Cancer Target2A4L-Cisplatin-
Derivative 14bColon Cancer Target2A4L-Cisplatin-
2-Hydroxy-1H-indene-1,3(2H)-dioneCompound 7bFibroblast growth factor receptor 1 (FGFR1)5EW8IC50: 3.1 µMErdafitinib-
Compound 9aFibroblast growth factor receptor 1 (FGFR1)5EW8IC50: 5.7 µMErdafitinib-
Compound 9bFibroblast growth factor receptor 1 (FGFR1)5EW8IC50: 3.3 µMErdafitinib-
Compound 9cFibroblast growth factor receptor 1 (FGFR1)5EW8IC50: 4.1 µMErdafitinib-
Dihydro-1H-indeneCompound 12dTubulin (Colchicine Binding Site)-IC50: 0.028−0.087 µMCombretastatin A-4 (CA-4)-

Note: Binding energy values were not consistently reported in all cited studies; instead, inhibitory concentrations (IC50) are provided where available as a measure of efficacy.

Experimental Protocols

The methodologies cited in this guide, while varying between studies, generally adhere to a standard workflow for molecular docking.

General Molecular Docking Protocol:
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-ligands, and metal ions are typically removed. The protein structure is then prepared by adding hydrogen atoms and assigning appropriate charges, often using the protein preparation wizard in software like Schrödinger Maestro or AutoDock Tools.

  • Ligand Preparation: The 2D or 3D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D format. The ligands are then prepared by assigning charges, adding hydrogens, and minimizing their energy using a suitable force field (e.g., OPLS, MMFF94).

  • Grid Generation: A docking grid is defined around the active site of the target protein. The active site is typically identified based on the location of the co-crystallized ligand in the PDB structure or through literature review.

  • Molecular Docking: The prepared ligands are docked into the defined grid of the target protein using software such as AutoDock, Glide (Schrödinger), or MOE (Molecular Operating Environment). The docking algorithm samples various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the best-scoring conformation. The binding energy or docking score provides a quantitative estimate of the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode. For instance, in a study involving indenyl-thiazole derivatives, the docking analyses were performed using the Molecular Environment (MOE) software after preparing the compounds and the target protein structures (PDB IDs: 2A4L for colon cancer and 2BID for gastric cancer) by removing water molecules and performing 3D protonation.[1]

Visualizations

Experimental Workflow for In Silico Docking Studies

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select Target Protein (PDB) PrepProt Prepare Protein (Remove water, add H+) PDB->PrepProt Ligand Design/Select this compound Derivatives PrepLig Prepare Ligands (Energy Minimization) Ligand->PrepLig Grid Define Active Site & Grid Generation PrepProt->Grid Dock Perform Molecular Docking PrepLig->Dock Grid->Dock Analyze Analyze Docking Poses & Scores Dock->Analyze Visualize Visualize Interactions (H-bonds, etc.) Analyze->Visualize Compare Compare with Reference Compounds Visualize->Compare

Caption: A generalized workflow for computational molecular docking studies.

Logical Flow of Comparative Analysis

G cluster_data Data Acquisition cluster_synthesis Data Synthesis & Comparison cluster_output Output Generation LitSearch Literature Search for Docking Studies of this compound Derivatives DataExtract Extract Quantitative Data (Binding Energy, IC50) LitSearch->DataExtract ProtocolExtract Extract Experimental Protocols LitSearch->ProtocolExtract Table Tabulate Quantitative Data DataExtract->Table ProtocolSum Summarize Methodologies ProtocolExtract->ProtocolSum Compare Compare Performance Across Targets Table->Compare ProtocolSum->Compare Guide Generate Comparison Guide Compare->Guide

Caption: The logical process for creating the comparative docking guide.

Example Signaling Pathway: FGFR1 in Cancer

FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR1->RAS_RAF PI3K PI3K-AKT-mTOR Pathway FGFR1->PI3K PLCg PLCγ Pathway FGFR1->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K->Proliferation PLCg->Proliferation Indenone 2-Hydroxy-1H-indene- 1,3(2H)-dione Derivatives Indenone->FGFR1 Inhibition

Caption: Inhibition of the FGFR1 signaling pathway by this compound derivatives.

References

Evaluating the green chemistry metrics of different 1H-inden-1-one syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1H-inden-1-one and its derivatives is of significant interest in medicinal chemistry and materials science due to their presence in a variety of biologically active compounds. As the chemical industry increasingly embraces the principles of green chemistry, it is crucial to evaluate and compare the environmental impact of different synthetic routes. This guide provides an objective comparison of a classical and a modern, greener approach to the synthesis of 1-indanone (B140024), a key precursor to this compound, supported by a quantitative analysis of key green chemistry metrics.

At a Glance: Green Chemistry Metrics of 1-Indanone Syntheses

The following table summarizes the calculated green chemistry metrics for two distinct synthetic pathways to 1-indanone. The final step, a dehydrogenation of 1-indanone to this compound, is considered as a separate, subsequent transformation.

Green Chemistry MetricClassical Synthesis: Friedel-Crafts AcylationGreener Alternative: Microwave-Assisted Synthesis
Atom Economy (%) 89.9%89.9%
E-Factor ~2.5 (estimated)~1.2 (estimated)
Process Mass Intensity (PMI) ~3.5 (estimated)~2.2 (estimated)
Reaction Yield (%) ~90%up to 94%[1]
Reaction Time 1-2 hours10-30 minutes[1]
Energy Input Conventional HeatingMicrowave Irradiation
Key Reagents/Catalysts Aluminum chloride (stoichiometric)Metal triflate (catalytic), Ionic liquid[1]
Solvents Benzene (carcinogenic)Ionic liquid (recyclable)[1]

Note: The E-Factor and PMI for the classical synthesis are estimated based on typical workup procedures for Friedel-Crafts acylations, which often involve significant amounts of solvent for extraction and washing. The values for the greener alternative are also estimated based on the described experimental conditions.

Deciphering the Green Metrics

  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product.[2][3] A higher atom economy signifies a more sustainable process with less waste generation. In both syntheses of 1-indanone from 3-phenylpropanoic acid, the theoretical atom economy is identical as the overall transformation is the same.

  • E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[2] A lower E-Factor indicates a greener process.

  • Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is indicative of a more efficient and less wasteful process.

Experimental Protocols

Classical Synthesis: Friedel-Crafts Acylation of Phenylpropionic Acid

This traditional method involves the intramolecular cyclization of 3-phenylpropionic acid or its acid chloride using a strong Lewis acid catalyst, such as aluminum chloride, in a hazardous solvent like benzene.

Materials:

  • 3-phenylpropanoic acid

  • Thionyl chloride (for conversion to the acid chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Acid Chloride Formation: 3-phenylpropanoic acid is refluxed with an excess of thionyl chloride to form 3-phenylpropionyl chloride. The excess thionyl chloride is removed by distillation.

  • Friedel-Crafts Acylation: The 3-phenylpropionyl chloride is dissolved in anhydrous benzene. The solution is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

  • Reaction: The reaction mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed with water, a sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the resulting crude 1-indanone is purified by distillation or recrystallization.

Greener Alternative: Microwave-Assisted Intramolecular Friedel-Crafts Acylation

This modern approach, as described by Le et al., utilizes a catalytic amount of a metal triflate in a recyclable ionic liquid under microwave irradiation, significantly reducing reaction time and the use of hazardous materials.[1]

Materials:

  • 3-phenylpropanoic acid

  • Metal triflate catalyst (e.g., Tb(OTf)₃)

  • Triflate anion ionic liquid (e.g., [bmim]OTf)

  • Microwave reactor

Procedure:

  • Reaction Setup: A mixture of 3-phenylpropanoic acid, a catalytic amount of the metal triflate, and the ionic liquid is placed in a microwave process vial.[1]

  • Microwave Irradiation: The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).[1]

  • Workup and Catalyst Recycling: After cooling, the product can be extracted with a suitable organic solvent. The ionic liquid containing the catalyst can be recovered and reused for subsequent reactions.[1]

  • Purification: The extracted product is purified, typically by column chromatography, to yield pure 1-indanone.

Final Step: Dehydrogenation of 1-Indanone to this compound

A common method to convert 1-indanone to this compound involves a dehydrogenation reaction.

Materials:

  • 1-Indanone

  • Palladium on carbon (Pd/C) catalyst

  • High-boiling solvent (e.g., p-cymene)

Procedure:

  • Reaction Setup: 1-indanone and a catalytic amount of Pd/C are suspended in a high-boiling solvent.

  • Dehydrogenation: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.

  • Workup: After cooling, the catalyst is removed by filtration.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by a suitable method such as column chromatography or recrystallization.

Logical Workflow for Evaluating Green Syntheses

The following diagram illustrates the logical workflow for the evaluation and comparison of different synthetic routes based on green chemistry principles.

G Workflow for Evaluating Green Syntheses of this compound cluster_0 Synthesis Route Selection cluster_1 Data Collection & Calculation cluster_2 Comparative Analysis cluster_3 Final Output A Identify Target Molecule: This compound B Identify Key Precursor: 1-Indanone A->B C Select Classical Synthesis: Friedel-Crafts Acylation B->C D Select Greener Alternative: Microwave-Assisted Synthesis B->D E Extract Experimental Data: Reagent/Solvent Mass, Yield C->E D->E F Calculate Green Metrics: Atom Economy, E-Factor, PMI E->F G Tabulate and Compare Metrics F->G H Evaluate Environmental Impact: Solvent Toxicity, Energy Use G->H I Assess Overall 'Greenness' H->I J Publish Comparison Guide I->J

Caption: Workflow for the evaluation of green chemistry metrics in this compound synthesis.

Conclusion

The comparison clearly demonstrates the advantages of the modern, microwave-assisted synthesis of 1-indanone over the classical Friedel-Crafts acylation from a green chemistry perspective. While the atom economy is inherently the same for the transformation, the significant reduction in reaction time, the use of a catalytic rather than a stoichiometric amount of a less hazardous reagent, and the potential for solvent recycling in the microwave-assisted method lead to a considerably lower E-Factor and PMI. This analysis underscores the importance of applying green chemistry principles and metrics in the development of synthetic routes to valuable chemical entities like this compound, paving the way for more sustainable practices in the pharmaceutical and chemical industries.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-Inden-1-One Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-inden-1-one scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of novel therapeutic agents with a broad spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of several key this compound based drugs, focusing on their anticancer properties. The information is compiled from recent studies to facilitate objective comparison and support further drug development efforts.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro and in vivo anticancer activities of selected this compound derivatives.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
12d K562 (Leukemia)0.028[1]
A549 (Lung Cancer)0.045[1]
HCT116 (Colon Cancer)0.087[1]
MCF-7 (Breast Cancer)0.056[1]
ITH-6 HT-29 (Colon Cancer)0.44[2]
COLO 205 (Colon Cancer)0.98[2]
KM 12 (Colon Cancer)0.41[2][3]
Indanone 1 MCF-7 (Breast Cancer)2.2[4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antitumor Efficacy of this compound Derivatives
Compound IDAnimal ModelTumor TypeDoseTumor Growth Inhibition (%)Reference
12d Nude miceK562 xenograft20 mg/kgNot specified, but significant inhibition reported[1]
ITH-6 MiceHT-29 xenograftNot specifiedSignificantly decreased tumor size and growth rate[2][3]
Indanone 1 Swiss albino miceEhrlich ascites carcinoma50 mg/kg54.3[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)[1]
  • Cell Seeding: Cancer cell lines (K562, A549, HCT116, MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells per well.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds (e.g., 12d) and a positive control (e.g., CA-4) for 48 hours.

  • CCK-8 Addition: 10 µL of CCK-8 solution was added to each well and incubated for an additional 2 hours.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the concentration-response curves using appropriate software.

In Vivo Tumor Xenograft Model[1][2]
  • Cell Implantation: Human cancer cells (e.g., K562 or HT-29) were subcutaneously injected into the flank of nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Drug Administration: The mice were randomly divided into control and treatment groups. The test compound (e.g., 12d or ITH-6) was administered intraperitoneally or orally at a specified dose and schedule.

  • Tumor Measurement: Tumor volume was measured periodically using calipers.

  • Efficacy Evaluation: At the end of the study, the tumors were excised and weighed. The tumor growth inhibition was calculated by comparing the average tumor weight of the treated group to the control group.

Mandatory Visualization

Signaling Pathway of ITH-6 in p53 Mutant Colorectal Cancer Cells

The following diagram illustrates the proposed mechanism of action for the indanone-based thiazolyl hydrazone derivative, ITH-6, in p53 mutant colorectal cancer cells.[2][3] ITH-6 induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent downregulation of NF-κB p65 and Bcl-2.

G ITH-6 Signaling Pathway in p53 Mutant CRC Cells ITH6 ITH-6 ROS ↑ Reactive Oxygen Species (ROS) ITH6->ROS CellCycleArrest G2/M Phase Arrest ITH6->CellCycleArrest GSH ↓ Glutathione (GSH) ROS->GSH NFkB ↓ NF-κB p65 Expression ROS->NFkB Bcl2 ↓ Bcl-2 Expression NFkB->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed signaling pathway of ITH-6 in colorectal cancer cells.

General Experimental Workflow for Efficacy Evaluation

This diagram outlines a typical workflow for evaluating the in vitro and in vivo efficacy of novel this compound based drug candidates.

G General Workflow for Efficacy Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Synthesis Compound Synthesis & Characterization CellViability Cell Viability Assays (e.g., MTT, CCK-8) Synthesis->CellViability Screening IC50 IC50 Determination CellViability->IC50 Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) IC50->Mechanism Lead Compounds AnimalModel Animal Model Development (e.g., Xenograft) Mechanism->AnimalModel Promising Candidates Toxicity Toxicity Studies AnimalModel->Toxicity Efficacy Antitumor Efficacy Evaluation Toxicity->Efficacy PKPD Pharmacokinetic/ Pharmacodynamic Studies Efficacy->PKPD

Caption: A generalized experimental workflow for drug efficacy testing.

Concluding Remarks

The this compound scaffold continues to be a fertile ground for the discovery of potent anticancer agents. The derivatives highlighted in this guide, such as 12d and ITH-6, demonstrate significant in vitro and in vivo efficacy against various cancer types.[1][2] Their mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis via ROS generation, offer promising avenues for targeted cancer therapy.[1][2][4] The provided experimental protocols and workflows serve as a practical resource for researchers aiming to design and evaluate novel this compound based drug candidates. Further research, including comprehensive structure-activity relationship (SAR) studies and advanced preclinical evaluations, is warranted to translate these promising findings into clinical applications.

References

Comparative Analysis of 1H-Inden-1-One Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the quest for novel molecular scaffolds with therapeutic potential is unceasing. Among these, 1H-inden-1-one and its derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a statistical analysis and comparison of experimental data for various this compound derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties, to assist researchers, scientists, and drug development professionals in their evaluation.

Comparative Biological Activities of this compound Derivatives

The versatility of the this compound scaffold allows for chemical modifications that result in a diverse range of biological effects. The following sections summarize the quantitative data from various studies, offering a comparative perspective on the performance of these compounds against established alternatives.

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their potential to mitigate inflammatory responses. Chalcone derivatives with a 2-benzylidene-1-indanone (B110557) structure, in particular, have shown notable anti-inflammatory effects.[1]

CompoundTarget/AssayIC50/EC50 (µM)ComparatorComparator IC50/EC50 (µM)Reference
(E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x)LPS-induced macrophagesPotentIndomethacin-[1]
(E)-2-(4-hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one (7w)LPS-induced macrophagesPotentIndomethacin-[1]
Isoxazole (B147169) fused 1-indanones (64k, 64j, 64f, 64g, 64i)Carrageenan-induced paw edema (in vivo)> IndomethacinIndomethacin-[2][3]

Note: "Potent" indicates significant activity was observed, though specific IC50 values were not provided in the source.

Anticancer Activity

The anticancer potential of this compound derivatives has been a significant area of research, with studies demonstrating cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest.[4] The mechanism of action for some of these derivatives involves the modulation of key signaling pathways such as NF-κB and tubulin polymerization.[4]

CompoundCancer Cell LineIC50 (µM)ComparatorComparator IC50 (µM)Reference
2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one (E-isomer 45)MCF7 (Breast)Potent--[5]
2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one (E-isomer 47)SKBR3 (Breast)Potent--[5]
2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one (E-isomer 49)MCF7 (Breast)Potent--[5]
2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one (E-isomer 49)A549 (Lung)Potent--[5]
Dihydro-1H-indene derivative (12d)K562, A549, etc.0.028-0.087CA-4-[6]
Indazole derivative (6o)K5625.155-fluorouracil-[7][8]
Indazole derivative (5k)Hep-G23.325-fluorouracil-[8]

Note: "Potent" indicates significant activity was observed, though specific IC50 values were not provided in the source.

Antimicrobial Activity

Several studies have explored the efficacy of this compound derivatives against various microbial pathogens. A series of isoxazole fused 1-indanones demonstrated notable antibacterial and antifungal activity.[3]

CompoundMicrobial StrainMIC (µg/mL)ComparatorComparator MIC (µg/mL)Reference
Isoxazole fused 1-indanone (B140024) (64k)Bacterial strainsHigh--[3]
Isoxazole fused 1-indanone (64l)Bacterial strainsHigh--[3]
Isoxazole fused 1-indanone (64h)Fungal strainsPotent--[3]
Isoxazole fused 1-indanone (64j)Fungal strainsPotent--[3]
Spiro[benzo[h]quinoline-7,3′-indoline]dione (4b)E. faecalis, S. aureus750--[9]
Spiro[benzo[h]quinoline-7,3′-indoline]dione (4h)E. faecalis, S. aureus750--[9]

Note: "High" and "Potent" indicate significant activity was observed, though specific MIC values were not provided in the source.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols commonly used in the evaluation of this compound derivatives.

Synthesis of 2-Benzylidene-1-Indanone Derivatives

A general method for synthesizing 2-benzylidene-1-indanone derivatives, a class with significant anticancer activity, involves the reaction of 1-indanone with a substituted benzaldehyde.[4]

  • Starting Materials: 1-indanone and various substituted benzaldehydes.

  • Reaction Conditions: The specific solvent, catalyst, temperature, and reaction time can be varied to optimize the yield of the desired product. A common method involves a base-catalyzed aldol (B89426) condensation.

  • Purification: The crude product is typically purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods like NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.[4]

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.[4][7]

  • Cell Treatment: Cancer cells are treated with the test compounds for a specific duration.

  • Cell Harvesting: Both treated and control cells are harvested, typically by trypsinization.

  • Fixation: The cells are fixed, often with ice-cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and research design.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assay cytotoxicity->apoptosis pathway_analysis Signaling Pathway Analysis apoptosis->pathway_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to inflammation Inflammatory Gene Expression nucleus->inflammation activates indenone This compound Derivatives indenone->ikk Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by certain this compound derivatives.[4]

This guide provides a consolidated overview of the current research on this compound derivatives. The presented data and protocols aim to facilitate a deeper understanding and further exploration of this versatile chemical scaffold for therapeutic applications. Researchers are encouraged to consult the cited literature for more in-depth information.

References

Peer review of methodologies for synthesizing novel 1H-inden-1-one compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-inden-1-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of compounds with significant biological activity, including potent agents for cancer therapy.[1][2][3] The development of efficient and versatile synthetic methodologies to access novel this compound derivatives is therefore of critical interest to the drug discovery community. This guide provides a peer-reviewed comparison of two prominent synthetic strategies: the classical intramolecular Friedel-Crafts acylation and a modern rhodium-catalyzed carbonylative cyclization.

Data Presentation: Comparison of Synthesis Methodologies

The following table summarizes the key quantitative parameters for the two primary methods discussed, offering a clear comparison of their performance based on reported experimental data.

MethodologyCatalyst/ReagentSubstratesReaction TimeTemperature (°C)Yield (%)Reference
Intramolecular Friedel-Crafts Acylation Triflic Acid (TfOH)3-Arylpropanoic Acids1 - 2 h0 - 2581 - 98[4][5]
Aluminum Chloride (AlCl₃)3-Arylpropionyl Chlorides1 - 12 h0 - 2545 - 92[3][5]
Niobium Pentachloride (NbCl₅)3,3-Dimethylacrylic Acid & AromaticsNot SpecifiedNot Specifiedup to 78[2]
Rhodium-Catalyzed Carbonylative Cyclization [RhCl(cod)]₂ / BINAP2-Bromophenylboronic Acids & Alkynes30 h100Moderate to High[6]
[Rh(COD)Cl]₂ / rac-BINAP1H-Indene-1,2,3-triones & AlkynesNot SpecifiedNot SpecifiedMedium to High[7][8]

Experimental Protocols

Detailed methodologies for the execution of the compared synthetic routes are provided below. These protocols are based on established literature procedures.

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid

This protocol describes the direct cyclization of a carboxylic acid using a strong Brønsted acid catalyst.[4][5]

Materials:

  • 3-Phenylpropanoic acid

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoromethanesulfonic acid (Triflic acid, TfOH)

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenylpropanoic acid (1.0 mmol) in anhydrous dichloromethane (2 mL).

  • Cool the resulting solution to 0 °C using an ice bath.

  • While stirring, slowly and carefully add trifluoromethanesulfonic acid (4.0 mmol) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-indanone (B140024) product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation as required.

Protocol 2: Rhodium-Catalyzed CO Gas-Free Carbonylative Cyclization

This protocol details a modern approach that avoids the use of carbon monoxide gas by employing paraformaldehyde as a CO source.[6]

Materials:

  • 2-Bromophenylboronic acid

  • Alkyne

  • [RhCl(cod)]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Paraformaldehyde

  • Sodium carbonate (Na₂CO₃)

  • Dioxane/Water solvent mixture

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RhCl(cod)]₂ (2.5 mol%), BINAP (1 mol%), 2-bromophenylboronic acid (3 equivalents), the desired alkyne (1 equivalent), paraformaldehyde, and Na₂CO₃.

  • Add a degassed mixture of dioxane and water as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 30 hours.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the Friedel-Crafts acylation and a key signaling pathway impacted by this compound derivatives in cancer cells.

experimental_workflow cluster_setup Reaction Setup cluster_workup Workup & Purification start_end start_end process process decision decision output output reagent reagent start Start reagents Combine Substrate & Solvent start->reagents cool Cool to 0°C reagents->cool catalyst Add Catalyst (e.g., TfOH) cool->catalyst react Stir at RT catalyst->react quench Quench with Ice react->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purify concentrate->purify end_product Final this compound purify->end_product

Friedel-Crafts Acylation Workflow

signaling_pathway compound compound protein_up protein_up protein_down protein_down process process outcome outcome indenone This compound Derivative p53 p53 (Upregulation) indenone->p53 induces nfkb p65/NF-κB (Downregulation) indenone->nfkb inhibits survivin Survivin (Downregulation) indenone->survivin inhibits p21 p21Cip1/WAF1 (Upregulation) p53->p21 activates g1_arrest G1 Cell Cycle Arrest p21->g1_arrest causes senescence Cellular Senescence g1_arrest->senescence leads to proliferation Reduced Proliferation g1_arrest->proliferation results in

p53-Mediated Senescence Pathway

Discussion on Biological Relevance

Recent studies have highlighted the potential of novel this compound derivatives as targeted chemotherapeutics, particularly for aggressive cancers like triple-negative breast cancer.[9] One such derivative has been shown to selectively induce senescence in MDA-MB-231 breast cancer cells. The proposed mechanism involves the upregulation of the tumor suppressor protein p53.[9] This leads to an increase in p21Cip1/WAF1, a cyclin-dependent kinase inhibitor, which in turn causes cell cycle arrest at the G1 phase. Concurrently, the compound downregulates the pro-survival proteins p65/NF-κB and survivin. This cascade of events ultimately drives the cancer cells into a state of senescence, thereby inhibiting their proliferation.[9] The ability to selectively target cancer cells while having minimal effect on normal cells underscores the therapeutic potential of this class of compounds. The diverse biological activities of indenone derivatives, which also include anti-inflammatory and analgesic effects, make them a highly attractive scaffold for further drug development efforts.[2][10]

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of 1H-Inden-1-One

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, extending to the responsible disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 1H-inden-1-one, ensuring a secure laboratory environment and compliance with regulatory standards. The following procedures are based on established guidelines for hazardous chemical waste and should be performed in consultation with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on data for this compound and structurally similar compounds, it is classified as an irritant that can cause skin, eye, and respiratory tract irritation.[1]

Engineering Controls: All manipulations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[2]

  • Hand Protection: Chemically resistant gloves, which should be inspected before each use and properly discarded after handling.[2][3]

  • Body Protection: A laboratory coat and other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If working outside a fume hood or if dust generation is possible, a NIOSH-approved respirator is necessary.[4][5]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2] The standard and required method for disposal is through a licensed hazardous waste disposal company.

  • Waste Identification and Segregation:

    • Treat all forms of this compound waste as hazardous. This includes the pure compound, contaminated labware (e.g., pipette tips, weighing boats, gloves), and solutions.[2][6]

    • Segregate this compound waste from other chemical waste streams to prevent reactions. It should be kept separate from oxidizing agents, acids, and bases.[2][5]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate.[6]

    • Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container. The material of the container must be compatible with the solvents used in the waste solution.[6]

    • The original container of the chemical can often be used for waste collection if it is in good condition.[2]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2]

    • The label should also include the approximate quantity or concentration of the waste and the date of accumulation.[2] Chemical formulas or structures are not acceptable substitutes for the full chemical name.[7]

  • Temporary Storage in the Laboratory:

    • Store sealed waste containers in a designated and secure "Satellite Accumulation Area" (SAA).[2]

    • The SAA must be located at or near the point of generation and under the control of laboratory personnel.[6]

    • This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[2][8] Secondary containment should be in place to manage any potential leaks.[6]

    • Keep waste containers closed at all times, except when adding waste.[2][9]

  • Arranging for Disposal:

    • Once the waste container is full, or as per your institution's guidelines, arrange for pickup by a licensed hazardous waste disposal company.[2]

    • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting a hazardous material pickup request form.[2][9]

Spill Management

In the event of a spill, evacuate the area if necessary. While wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled substance into a suitable, closed container for disposal as hazardous waste.[2]

Hazard and Regulatory Data

While specific quantitative exposure limits for this compound are not well-established, the hazard classifications for it and related compounds provide a basis for safe handling and disposal. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the EPA's 40 CFR Parts 261.3.[5]

CategoryInformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Hazards Irritant[1]
Incompatible Materials Oxidizing agents[5]
Hazardous Decomposition Carbon monoxide, carbon dioxide[5][10]
Waste Classification Must be determined by the generator in accordance with local, state, and federal regulations. Generally treated as hazardous waste.[5]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the general workflow for experiments involving this compound and the logical steps for its proper disposal.

cluster_exp Experimental Workflow start Start Experiment (Weighing/Handling this compound) reaction Chemical Reaction / Process start->reaction Use in fume hood with proper PPE waste_solid Solid Waste Generated (Contaminated consumables) start->waste_solid workup Reaction Work-up (e.g., extraction, filtration) reaction->workup analysis Product Analysis workup->analysis workup->waste_solid waste_liquid Liquid Waste Generated (Solutions, filtrates) workup->waste_liquid end Experiment Complete analysis->end analysis->waste_liquid

Caption: Experimental workflow leading to the generation of this compound waste.

cluster_disp Disposal Decision Pathway gen Waste Generated (Solid or Liquid) identify Identify as Hazardous Waste gen->identify segregate Segregate from Incompatible Waste identify->segregate containerize Collect in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store request Request Pickup from EHS / Licensed Disposal Company store->request dispose Proper Disposal by Licensed Company request->dispose

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling 1H-inden-1-one. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Proper personal protective equipment is the primary defense against exposure.

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritation Skin Irrit. 2Hand Protection: Chemical-resistant gloves (Nitrile rubber recommended). Inspect gloves for integrity before each use.[2][3] Body Protection: Laboratory coat. A chemically resistant apron is advised if splashing is a risk.[3]
Eye Irritation Eye Irrit. 2Eye Protection: Chemical safety glasses with side shields or chemical safety goggles are mandatory.[2][4][5]
Respiratory Irritation STOT SE 3Respiratory Protection: A NIOSH-approved respirator with a particulate filter (N95 or higher) is required if handling the powder outside of a chemical fume hood or if dust generation is likely.[6]

Experimental Protocol: Safe Handling of this compound

This step-by-step guide details the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • PPE Inspection: Before starting any work, ensure all necessary PPE is available and in good condition.

2. Handling the Solid Compound:

  • Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to minimize inhalation risk.[3][8]

  • Avoid Dust Formation: Use a spatula for transfers and handle the material gently to avoid creating airborne dust.[2][8]

3. Working with Solutions:

  • Containment: When working with this compound in solution, perform all manipulations within a chemical fume hood to prevent contact with skin and eyes.[8]

  • Heating: If heating is necessary, do so in a well-ventilated area or a fume hood to avoid inhaling any potential vapors.[8]

4. Post-Handling Procedures:

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Work Area Cleaning: Clean the work area and any equipment used with an appropriate solvent. Collect all cleaning materials as contaminated waste.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound task Assess Task: Solid or Solution? start->task solid Handling Solid task->solid Solid solution Working with Solution task->solution Solution fume_hood Work in Fume Hood? solid->fume_hood standard_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solution->standard_ppe respirator Wear N95 or higher Respirator fume_hood->respirator No no_respirator Standard PPE sufficient in hood fume_hood->no_respirator Yes respirator->standard_ppe no_respirator->standard_ppe end Proceed with Task standard_ppe->end

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect all solid this compound waste in a clearly labeled, sealed, and chemically compatible container (e.g., high-density polyethylene).[1]
Contaminated Labware Rinse glassware with a suitable solvent within a chemical fume hood. Collect the rinse solution as hazardous liquid waste. Dispose of grossly contaminated disposable labware (e.g., weigh boats, pipette tips) as solid hazardous waste.
Contaminated PPE Dispose of contaminated gloves, masks, and other disposable PPE as solid hazardous waste.

Disposal Protocol:

  • Segregation: Keep this compound waste separate from other incompatible chemical waste streams.

  • Labeling: Clearly label all waste containers as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[4] Never dispose of this compound down the drain or in regular trash.[7]

Emergency Procedures

IncidentFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4][6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[8]

Waste Management Workflow

This diagram outlines the logical steps for the proper disposal of waste generated from handling this compound.

Waste_Disposal_Workflow start Waste Generated identify Identify Waste Type: Solid, Liquid, or Contaminated PPE start->identify segregate Segregate Waste Streams identify->segregate containerize Place in Labeled, Sealed Containers segregate->containerize storage Store in Satellite Accumulation Area containerize->storage disposal Arrange for Pickup by Licensed Disposal Company storage->disposal end Disposal Complete disposal->end

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.